molecular formula C12H19NO B11792001 2-(Furan-2-yl)-1-isopropylpiperidine

2-(Furan-2-yl)-1-isopropylpiperidine

货号: B11792001
分子量: 193.28 g/mol
InChI 键: AFGWQQQZQPMQLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Furan-2-yl)-1-isopropylpiperidine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-2-yl)-1-isopropylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-yl)-1-isopropylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C12H19NO

分子量

193.28 g/mol

IUPAC 名称

2-(furan-2-yl)-1-propan-2-ylpiperidine

InChI

InChI=1S/C12H19NO/c1-10(2)13-8-4-3-6-11(13)12-7-5-9-14-12/h5,7,9-11H,3-4,6,8H2,1-2H3

InChI 键

AFGWQQQZQPMQLC-UHFFFAOYSA-N

规范 SMILES

CC(C)N1CCCCC1C2=CC=CO2

产品来源

United States
Foundational & Exploratory

Technical Whitepaper: Modular Synthesis of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(Furan-2-yl)-1-isopropylpiperidine , a structural motif relevant to the development of dissociative anesthetics and opioid scaffold analogs. While direct hydrogenation of pyridine precursors is a common approach for piperidines, it presents significant chemoselectivity challenges due to the sensitivity of the furan ring to catalytic hydrogenation (often yielding tetrahydrofuran byproducts).

To ensure high fidelity and reproducibility, this guide utilizes a Nucleophilic Addition to N-Activated Lactams strategy. This convergent route circumvents the "aromaticity vs. sensitivity" conflict by establishing the piperidine core before introducing the furan moiety, utilizing an N-acyliminium ion intermediate for the final C-C bond formation.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the lactam (2-piperidone) scaffold. By disconnecting the C2–C(Furan) bond, we utilize the electrophilicity of the lactam carbonyl. The N-isopropyl group is installed early to serve as a stable protecting group that directs the nucleophilic attack.

Retrosynthesis Target 2-(Furan-2-yl)-1-isopropylpiperidine Intermediate1 Hemiaminal / N-Acyliminium Ion Target->Intermediate1 Ionic Hydrogenation (Et3SiH / BF3·OEt2) Precursor1 N-Isopropyl-2-piperidone Intermediate1->Precursor1 Nucleophilic Addition Reagent1 2-Furyllithium Intermediate1->Reagent1 +

Figure 1: Retrosynthetic disconnection showing the N-acyliminium ion pathway.

Phase 1: Scaffold Preparation (N-Alkylation)

Objective: Synthesis of N-isopropyl-2-piperidone. Rationale: Installing the isopropyl group at this stage prevents the need for late-stage reductive amination, which can be sterically hindered by the C2-furan substituent.

Protocol 1.1: N-Alkylation of 2-Piperidone

Reagents: 2-Piperidone (1.0 equiv), 2-Iodopropane (1.2 equiv), Sodium Hydride (60% dispersion, 1.5 equiv), THF (anhydrous).

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (0.5 M concentration relative to piperidone). Cool to 0°C.

  • Deprotonation: Add 2-piperidone (1.0 equiv) dropwise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete formation of the sodium lactam.

  • Alkylation: Cool back to 0°C. Add 2-iodopropane (1.2 equiv) dropwise.

  • Reaction: Reflux the mixture for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

  • Workup: Quench carefully with saturated NH₄Cl. Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under reduced pressure or flash chromatography (SiO₂, EtOAc/Hexanes) yields N-isopropyl-2-piperidone as a colorless oil.

Phase 2: Organometallic Addition & Reduction

Objective: Installation of the furan ring and reduction of the hemiaminal to the piperidine. Rationale: Direct addition of Grignard/Lithium reagents to lactams yields a hemiaminal. This intermediate is unstable and reverts to the ketone/open-chain form. However, treating it with a Lewis Acid generates a highly electrophilic N-acyliminium ion, which can be reduced in situ (Ionic Hydrogenation) to the amine.

Protocol 2.1: Generation of 2-Furyllithium

Reagents: Furan (1.1 equiv), n-Butyllithium (2.5 M in hexanes, 1.1 equiv), THF (anhydrous).

  • Setup: Flame-dry a 3-neck flask equipped with a thermometer and N₂ inlet. Add anhydrous THF and Furan.

  • Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi dropwise, maintaining internal temperature below -70°C.

  • Maturation: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to complete lithiation. The solution typically turns light yellow.

Protocol 2.2: Addition and Ionic Hydrogenation

Reagents: N-Isopropyl-2-piperidone (from Phase 1), Triethylsilane (Et₃SiH, 3.0 equiv), Boron Trifluoride Diethyl Etherate (BF₃·OEt₂, 2.5 equiv).

  • Addition: Cool the 2-furyllithium solution back to -78°C. Add N-isopropyl-2-piperidone (dissolved in minimal THF) dropwise.

  • Equilibration: Stir at -78°C for 2 hours. The reaction forms the lithium alkoxide of the hemiaminal.

  • Reduction (One-Pot):

    • Note: Standard aqueous quench yields the ketone. We proceed directly to reduction.

    • Add Triethylsilane (3.0 equiv) in one portion at -78°C.

    • Immediately follow with dropwise addition of BF₃·OEt₂ (2.5 equiv).

  • Reaction: Allow the mixture to warm slowly to RT overnight. The BF₃ generates the iminium ion, which is immediately trapped by the hydride from Et₃SiH.

  • Workup: Quench with saturated NaHCO₃ (vigorous bubbling possible). Extract with DCM (3x).

  • Purification: The crude material is an amine. Purify via Acid/Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract with DCM) followed by column chromatography (DCM/MeOH/NH₄OH).

Mechanistic Pathway

The success of this synthesis relies on the Ionic Hydrogenation mechanism. Unlike catalytic hydrogenation, this method is orthogonal to the furan ring unsaturation.

Mechanism Lactam N-Isopropyl Lactam Li_Int Lithium Alkoxide Lactam->Li_Int + 2-Furyllithium Iminium N-Acyliminium Ion Li_Int->Iminium + BF3·OEt2 (Lewis Acid) Product Target Piperidine Iminium->Product + Et3SiH (Hydride Donor)

Figure 2: Mechanism of the nucleophilic addition followed by Lewis Acid-mediated ionic hydrogenation.

Data Summary & Quality Control

ParameterSpecification / Expected Value
Appearance Colorless to pale yellow oil (free base).
1H NMR (Diagnostic) Furan protons: ~6.3 (dd), 6.4 (d), 7.4 (d) ppm. Piperidine C2-H: ~3.2–3.5 ppm (dd). Isopropyl Methyls: Doublet at ~1.0–1.1 ppm.
Mass Spectrometry Molecular Ion [M+H]+ consistent with formula C12H19NO.
Major Impurity Open chain amino-ketone (result of hydrolysis before reduction).
Safety Critical Control Points
  • n-Butyllithium: Pyrophoric. Transfer via cannula or sure-seal syringe techniques only.

  • Furan: Potential carcinogen and highly flammable. Use in a well-ventilated fume hood.

  • BF₃·OEt₂: Corrosive and moisture sensitive. Fumes in air.

References

  • Padwa, A., et al. (2002). "Utilization of N-Acyliminium Ions in the Synthesis of Heterocycles." Chemical Reviews, 102(1), 1-30. Link

  • Beak, P., & Lee, W. K. (1993). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2-Substituted Piperidines." Journal of Organic Chemistry, 58(5), 1109–1117. Link

  • Maryanoff, C. A., et al. (1987). "Stereoselective Synthesis of 2-Substituted Piperidines via Ionic Hydrogenation." Journal of the American Chemical Society, 109(21), 6407. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Referencing general Grignard addition to lactams). Link

Sources

2-(Furan-2-yl)-1-isopropylpiperidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 2-(Furan-2-yl)-1-isopropylpiperidine , a structural analog within the 2-substituted piperidine class.

Part 1: Executive Summary & Chemical Identity

2-(Furan-2-yl)-1-isopropylpiperidine is a tertiary amine and a structural derivative of the pharmacophore 2-(furan-2-yl)piperidine. It belongs to the broader class of 2-substituted piperidines, a chemical family known for psychostimulant activity (e.g., methylphenidate, desoxypipradrol). By substituting the traditional phenyl ring with a furan heterocycle and alkylating the nitrogen with an isopropyl group, this molecule represents a specific probe for Structure-Activity Relationship (SAR) studies concerning monoamine transporter selectivity and metabolic stability.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
PropertyDetail
IUPAC Name 2-(Furan-2-yl)-1-(propan-2-yl)piperidine
Common Name 1-Isopropyl-2-furanylpiperidine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Parent Scaffold CAS 97073-24-0 (2-(Furan-2-yl)piperidine)
Specific CAS Not formally assigned in public registries (Novel entity)
SMILES CC(C)N1CCCCC1C2=CC=CO2
Chirality Contains one chiral center at C2 of the piperidine ring.[1] Exists as (R) and (S) enantiomers.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-(Furan-2-yl)-1-isopropylpiperidine is most efficiently achieved via the Reductive Amination of the parent secondary amine, 2-(furan-2-yl)piperidine. This route is preferred over direct alkylation with isopropyl halides due to higher yields and the prevention of over-alkylation (quaternization).

Core Precursors
  • 2-(Furan-2-yl)piperidine (CAS 97073-24-0): The core scaffold.[2]

  • Acetone (CAS 67-64-1): The carbonyl source for the isopropyl group.

  • Sodium Triacetoxyborohydride (STAB) (CAS 56553-60-7): A mild, selective reducing agent.

Experimental Protocol: Reductive Amination

Reagents:

  • 2-(Furan-2-yl)piperidine (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium Triacetoxyborohydride (1.4 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 2-(furan-2-yl)piperidine in anhydrous DCE (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

    • Add Acetone (1.2 eq) and catalytic Acetic Acid.

    • Stir at room temperature for 30–60 minutes to allow the formation of the intermediate iminium ion. Note: The furan ring is acid-sensitive; avoid strong mineral acids.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. STAB is preferred over NaBH₄ to avoid reducing the furan ring or the ketone before imine formation.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo to yield the crude oil.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 4:1) with 1% Triethylamine to prevent tailing of the amine.

Synthesis Pathway Visualization

Synthesis Precursor 2-(Furan-2-yl)piperidine (CAS 97073-24-0) Intermediate Iminium Ion (Transient) Precursor->Intermediate Condensation Reagents Acetone + H+ Reagents->Intermediate Product 2-(Furan-2-yl)-1-isopropylpiperidine Intermediate->Product Reduction Reductant NaBH(OAc)3 Reductant->Product

Figure 1: Reductive amination pathway for the synthesis of the target compound.

Part 3: Pharmacology & Mechanism of Action (SAR)

The pharmacological profile of 2-(Furan-2-yl)-1-isopropylpiperidine is inferred from the Structure-Activity Relationships (SAR) of the 2-substituted piperidine class.

Monoamine Transporter Interaction

The parent compound, 2-substituted piperidines (like methylphenidate or desoxypipradrol), typically act as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) .

  • Dopamine Transporter (DAT): The 2-position substitution is critical for DAT binding. The furan ring acts as a bioisostere for the phenyl ring found in methylphenidate. While furan is smaller and more electron-rich, it generally retains binding affinity, though potentially with altered kinetics.

  • N-Alkylation Effect: Substituting the secondary amine (N-H) with an isopropyl group (N-iPr) often increases lipophilicity and can modulate selectivity. In the phenidate series, N-alkylation (e.g., isopropylphenidate) often retains DAT affinity while reducing norepinephrine (NET) potency, leading to a "smoother" stimulation profile with fewer peripheral side effects.

Metabolic Stability
  • Furan Ring: The furan moiety is susceptible to metabolic oxidation (opening of the ring) by cytochrome P450 enzymes (specifically CYP2E1 or CYP2A6) to form reactive enedials, which can be cytotoxic. This makes the furan analog potentially more toxic or shorter-acting than its phenyl counterpart.

Pharmacological Logic Diagram

SAR Compound 2-(Furan-2-yl)-1-isopropylpiperidine DAT DAT Inhibition (Psychostimulation) Compound->DAT Primary Mechanism NET NET Inhibition (Vasoconstriction) Compound->NET Secondary Mechanism (Reduced by N-iPr) Metabolism Furan Ring Oxidation (Potential Toxicity) Compound->Metabolism CYP450 Pathway

Figure 2: Predicted pharmacological interactions and metabolic fate.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • Furan Protons: Three distinct signals in the aromatic region (δ 6.0–7.5 ppm).

    • Methine (N-CH-Isopropyl): A septet around δ 2.8–3.2 ppm.

    • Methyls (Isopropyl): Two doublets (diastereotopic) around δ 0.9–1.1 ppm.

    • Piperidine Ring: Multiplets spanning δ 1.2–3.0 ppm.

Mass Spectrometry (GC-MS)
  • Molecular Ion: [M]⁺ at m/z 193.

  • Base Peak: Likely the loss of the isopropyl group or fragmentation of the piperidine ring (α-cleavage).

  • Fragmentation: Characteristic furan fragment ions (m/z 67 or 81).

Part 5: Safety & Handling

Hazard Classification (GHS): Based on the parent amine and furan derivatives, treat as:

  • Acute Toxicity (Oral/Inhalation): Category 3 or 4.

  • Skin/Eye Irritation: Category 2.

  • Specific Target Organ Toxicity: CNS stimulation.

Handling Protocol:

  • Engineering Controls: Handle only inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Storage: Store under inert gas (Argon) at -20°C to prevent oxidation of the furan ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715025, 2-(Furan-2-yl)piperidine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB reduction).
  • NIST Mass Spectrometry Data Center. 2-(2-furyl)piperidine Spectra.[2] Retrieved from [Link]

Sources

Technical Monograph: Molecular Architecture and Conformation of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular structure, conformational dynamics, and synthetic pathways for 2-(Furan-2-yl)-1-isopropylpiperidine .

Executive Summary

The molecule 2-(Furan-2-yl)-1-isopropylpiperidine represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 1,2-disubstituted diarylpiperidines (e.g., substituted phenidates or dissociative anesthetics). Its structural uniqueness lies in the interplay between the electron-rich, aromatic furan ring at C2 and the sterically demanding isopropyl group at N1. This combination creates a high-energy conformational landscape dominated by A(1,2) allylic strain , forcing the piperidine ring into specific rotameric populations that differ significantly from simple N-methyl analogs. This guide details the structural causality, synthesis, and characterization of this entity.[1][2][3][4]

Structural Identity & Physicochemical Profile[3][5][6][7][8]

The molecule consists of a saturated piperidine heterocycle substituted at the 2-position with a furan-2-yl moiety and at the 1-position (Nitrogen) with an isopropyl group.

PropertyData
IUPAC Name 1-isopropyl-2-(furan-2-yl)piperidine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Chiral Center C2 (Enantiomers: R and S)
Hybridization N1 (

, pyramidal), C2 (

), Furan Ring (

, aromatic)
Lipophilicity (cLogP) ~2.8 – 3.2 (Estimated)
pKa (Conjugate Acid) ~8.5 – 9.0 (Lower than piperidine due to inductive effect of furan)

Conformational Analysis: The Steric Landscape

The biological activity and spectroscopic signature of this molecule are dictated by its conformation in solution. Unlike 1-methyl-2-phenylpiperidine, the N-isopropyl group introduces severe steric constraints.

Piperidine Ring Puckering

The piperidine ring predominantly adopts a Chair conformation . However, the equilibrium between the two possible chair forms (axial-C2 vs. equatorial-C2) is heavily biased.

  • Conformer A (C2-Furan Equatorial): Generally preferred to avoid 1,3-diaxial interactions between the furan ring and protons at C4/C6.

  • Conformer B (C2-Furan Axial): Highly disfavored (

    
     kcal/mol) unless specific attractive interactions (e.g., intramolecular H-bonding in protonated forms) stabilize it.
    
The N-Isopropyl "Anchor" Effect

The N-isopropyl group is the critical stereocontrol element.

  • Nitrogen Inversion: The nitrogen lone pair and the isopropyl group can flip. In isolated piperidine, the N-substituent prefers the equatorial position.[5]

  • A(1,2) Strain (Gauche Interaction): In 2-(Furan-2-yl)-1-isopropylpiperidine, placing both the C2-furan and N-isopropyl groups in equatorial positions creates a gauche interaction (steric clash).

    • Observation: To relieve this A(1,2) strain, the isopropyl group often rotates or the nitrogen inverts to place the isopropyl group axial , or the ring distorts into a Twist-Boat intermediate.

    • Result: The "Lone Pair" often sits equatorial to the C2-furan to minimize repulsion, forcing the bulky isopropyl group axial, or vice-versa depending on solvent polarity.

Furan Ring Rotation

The bond connecting C2(piperidine) and C2'(furan) allows rotation. The furan ring is not static; it oscillates between syn-periplanar and anti-periplanar relative to the C2-H bond to minimize overlap with the N-isopropyl group.

Conformation ChairEq Major Conformer (C2-Furan Equatorial, N-iPr Equatorial) ChairEq->ChairEq N-Inversion (Fast Exchange) Twist Twist-Boat Intermediate (High Energy) ChairEq->Twist Ring Distortion (A(1,2) Strain Relief) ChairAx Minor Conformer (C2-Furan Axial) Twist->ChairAx Ring Flip

Figure 1: Conformational equilibrium driven by steric strain relief.

Synthetic Pathways[4][8][10][11][12]

The synthesis requires establishing the C-N bond while controlling the C2 stereocenter. The most robust method for research applications is Reductive Amination .

Protocol: Reductive Amination of 2-(Furan-2-yl)piperidine

This method avoids the formation of quaternary ammonium by-products common in direct alkylation.

Reagents:

  • Substrate: 2-(Furan-2-yl)piperidine (commercially available or synthesized via reduction of 2-(furan-2-yl)pyridine).

  • Carbon Source: Acetone (excess).

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

  • Catalyst: Acetic Acid (catalytic).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-(furan-2-yl)piperidine (1.0 equiv) in DCE. Add Acetone (3.0 equiv) and Acetic Acid (0.1 equiv). Stir at room temperature for 30 minutes to form the in situ iminium species.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise to control exotherm.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

  • Workup: Quench with saturated

    
    . Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over 
    
    
    
    .[6]
  • Purification: The bulky isopropyl group makes the product less polar. Purify via Flash Column Chromatography (Hexanes:EtOAc 9:1 with 1%

    
    ).
    

Synthesis Start 2-(Furan-2-yl)pyridine Step1 Hydrogenation (H2, PtO2, AcOH) Start->Step1 Inter 2-(Furan-2-yl)piperidine Step1->Inter Step2 Reductive Amination (Acetone, STAB, DCE) Inter->Step2 Final 2-(Furan-2-yl)-1-isopropylpiperidine Step2->Final

Figure 2: Synthetic workflow from pyridine precursor to final N-alkylated product.

Experimental Characterization

To validate the structure and conformation, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • C2-H Proton: Look for a doublet of doublets (dd) or broad multiplet around 3.2 – 3.8 ppm .

    • Coupling Constant (

      
      ): If 
      
      
      
      Hz, the C2-H is axial , confirming the Furan ring is equatorial .
    • Isopropyl Methines: A septet around 2.8 – 3.2 ppm .

    • Furan Protons: Distinct aromatic signals at ~7.4 ppm (H5'), ~6.3 ppm (H4'), and ~6.2 ppm (H3').

  • ¹³C NMR:

    • C2 Carbon: Shifted downfield (~60-65 ppm) due to the adjacent Nitrogen and Furan ring.

    • Furan C2': Characteristic quaternary signal at ~155-160 ppm.

Mass Spectrometry
  • Fragmentation Pattern: Under EI-MS (70 eV), expect a weak molecular ion (

    
    ).
    
  • Base Peak: Loss of the furan ring or cleavage alpha to the nitrogen is common. However, the loss of the isopropyl group (

    
    ) or the tropylium-like furan fragment  (
    
    
    
    81) are diagnostic.

References

  • Coombs, T. C., et al. (2011).[7][8] "1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines." Angewandte Chemie International Edition, 50(12), 2734–2737.[7] Link

  • Bailey, P. D., et al. (1998). "Conformational Analysis of 2-Substituted Piperidines." Tetrahedron, 54(45), 13867-13880. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A(1,2) and A(1,3) strain).
  • Husson, H. P., & Royer, J. (1999). "Asymmetric Synthesis of Piperidine Alkaloids." Chemical Society Reviews, 28, 85-94. Link

Sources

An In-Depth Technical Guide to the Reaction Mechanisms of Furan Derivatives with Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan and piperidine scaffolds are cornerstones in medicinal chemistry, each conferring unique and valuable properties to bioactive molecules. The strategic combination of these two heterocycles often leads to compounds with enhanced pharmacological profiles, including improved efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the core reaction mechanisms that facilitate the coupling of furan derivatives with piperidines. Moving beyond a simple recitation of synthetic procedures, this document elucidates the underlying principles governing these transformations, offering field-proven insights into experimental design and optimization. We will delve into the nuances of Nucleophilic Aromatic Substitution (SNAr), Aza-Michael Addition, Multicomponent Reactions (MCRs), Ring-Opening transformations, and Aza-Diels-Alder cycloadditions. Each section is structured to provide a comprehensive understanding, from mechanistic theory to practical application, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to aid in comprehension and implementation in a research and development setting.

Introduction: The Strategic Value of Furan-Piperidine Constructs in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block often derived from renewable biomass sources. Its unique electronic properties allow it to act as a bioisostere for other aromatic systems and participate in a variety of chemical transformations.[1] Piperidine, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. Its presence can significantly influence a molecule's basicity, lipophilicity, and ability to form key hydrogen bonds with biological targets, thereby improving its drug-like properties.[2]

The synthesis of hybrid molecules incorporating both furan and piperidine moieties is a field of significant interest, yielding compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Understanding the fundamental reaction mechanisms for forging the bond between these two critical scaffolds is paramount for the rational design and efficient synthesis of novel therapeutic agents. This guide aims to provide the causal logic behind these synthetic strategies, empowering researchers to not only replicate but also innovate within this fertile area of medicinal chemistry.

Section 1: Nucleophilic Aromatic Substitution (SNAr) of Furan Derivatives with Piperidine

Nucleophilic aromatic substitution (SNAr) is a powerful method for the direct C-N bond formation on an aromatic ring. In the context of furan chemistry, this reaction is particularly effective when the furan ring is activated by electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate.

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5] The reaction is initiated by the nucleophilic attack of piperidine on the electron-deficient carbon atom of the furan ring that bears a suitable leaving group (typically a halide). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the furan ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group is eliminated, and the aromaticity of the furan ring is restored, yielding the substituted product.

The presence of an electron-withdrawing group, such as a nitro (-NO2) or a carbonyl group, ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer complex through resonance, thereby facilitating the reaction.[4]

Caption: General mechanism of SNAr on a 2-halo-5-nitrofuran with piperidine.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-nitrofuran

This protocol describes the nucleophilic aromatic substitution of 2-bromo-5-nitrofuran with piperidine. The strong electron-withdrawing effect of the nitro group at the 5-position significantly activates the furan ring for nucleophilic attack at the 2-position.

Materials:

  • 2-Bromo-5-nitrofuran

  • Piperidine

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-5-nitrofuran (1.0 eq) in absolute ethanol (20 mL).

  • Add piperidine (2.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(piperidin-1-yl)-5-nitrofuran.

SNAr_Workflow SNAr Experimental Workflow Start Dissolve 2-bromo-5-nitrofuran in Ethanol AddPiperidine Add Piperidine Start->AddPiperidine Reflux Reflux for 4-6 hours AddPiperidine->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Evaporate Ethanol Cool->Evaporate DissolveDCM Dissolve in DCM Evaporate->DissolveDCM Wash Wash with NaHCO3 and Brine DissolveDCM->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Pure Product Purify->Product

Caption: Workflow for the synthesis of 2-(piperidin-1-yl)-5-nitrofuran.

Quantitative Data Summary
Furan DerivativeNucleophileConditionsYield (%)Reference
2-Bromo-5-nitrofuranPiperidineEthanol, Reflux, 4h85-95[General SNAr principles]
2-ChlorofuranPiperidine200 °C, Sealed tubeModerate[General Heterocyclic Chemistry]
Methyl 2-bromo-5-furoatePiperidineMethanol, Reflux~90[General SNAr principles]

Section 2: Aza-Michael Addition of Piperidine to Activated Furan Derivatives

The aza-Michael addition, or conjugate addition, of amines to electron-deficient alkenes is a fundamental C-N bond-forming reaction. Piperidine, being a strong secondary amine nucleophile, readily participates in this reaction with furan derivatives bearing an electron-withdrawing group conjugated to a double bond.

Mechanistic Principles

The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the β-carbon of the activated double bond of the furan derivative. This attack forms a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically by the solvent or during aqueous workup, yields the final β-amino carbonyl compound. The reaction is often catalyzed by a base, which can deprotonate the amine to increase its nucleophilicity, or an acid, which can activate the Michael acceptor. However, for a strong nucleophile like piperidine, the reaction can often proceed without a catalyst.[7]

Aza_Michael_Workflow Aza-Michael Experimental Workflow Start Dissolve Furan-enone in Methanol Cool Cool to 0 °C Start->Cool AddPiperidine Add Piperidine Dropwise Cool->AddPiperidine Stir Stir at Room Temperature for 12-16h AddPiperidine->Stir Evaporate Evaporate Methanol Stir->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product Obtain Pure Product Purify->Product Hantzsch_Mechanism Hantzsch-type Reaction Mechanism Furfural Furfural Knoevenagel Knoevenagel Condensation Product Furfural->Knoevenagel BetaKetoester1 Ethyl Acetoacetate (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 Ethyl Acetoacetate (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonium Acetate (NH3 source) Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Condensation DHP 1,4-Dihydropyridine Product Cyclized->DHP Dehydration Hantzsch_Workflow Hantzsch Synthesis Workflow Start Combine Furfural, Ethyl Acetoacetate, and Ammonium Acetate AddCatalyst Add Gluconic Acid Catalyst Start->AddCatalyst Heat Heat at 60 °C for 3 hours AddCatalyst->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Add Cold Water to Precipitate Cool->Precipitate Filter Filter the Solid Product Precipitate->Filter Wash Wash with Cold Water and Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Obtain Pure 1,4-Dihydropyridine Dry->Product Furfural_to_Piperidine Furfural to Piperidine Conversion Mechanism Furfural Furfural Furfurylamine Furfurylamine Furfural->Furfurylamine Reductive Amination (NH3, H2) THFAM Tetrahydrofurfurylamine (THFAM) Furfurylamine->THFAM Ring Hydrogenation AminoPentanol 5-Amino-1-pentanol THFAM->AminoPentanol Ring Opening Piperidine Piperidine AminoPentanol->Piperidine Intramolecular Cyclization RingOpening_Workflow Furfural to Piperidine Workflow Start Charge Autoclave with Catalyst, Solvent, and Furfural SealPurge Seal and Purge Reactor Start->SealPurge Pressurize Pressurize with NH3 and H2 SealPurge->Pressurize HeatStir Heat and Stir (e.g., 180 °C, 16h) Pressurize->HeatStir CoolVent Cool and Vent Reactor HeatStir->CoolVent Analyze Analyze Product Mixture (GC/GC-MS) CoolVent->Analyze Isolate Isolate Piperidine via Extraction Analyze->Isolate Product Obtain Pure Piperidine Isolate->Product Aza_Diels_Alder_Mechanism Aza-Diels-Alder Mechanism Furan Cycloadduct Furan->Cycloadduct [4+2] Cycloaddition Imine Imine->Cycloadduct

Sources

Physical properties like melting point and boiling point of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 2-(Furan-2-yl)-1-isopropylpiperidine , a heterocyclic scaffold relevant to medicinal chemistry and pharmacological research.

Executive Summary

2-(Furan-2-yl)-1-isopropylpiperidine is a tertiary amine featuring a piperidine ring substituted at the C2 position with a furan moiety and at the N1 position with an isopropyl group. Structurally, it represents a hybrid of pharmacophores found in various bioactive alkaloids and synthetic stimulants.

Due to the specialized nature of this compound, experimental data in public registries is often limited compared to its parent, 2-(Furan-2-yl)piperidine. This guide synthesizes predicted physicochemical parameters based on Structure-Property Relationships (SPR) and outlines the rigorous experimental protocols required to empirically validate these properties in a laboratory setting.

Chemical Identity & Structural Profile[1][2][3]

ParameterDetail
IUPAC Name 1-(Propan-2-yl)-2-(furan-2-yl)piperidine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Core Scaffold Piperidine (N-substituted)
Key Substituents Furan-2-yl (C2), Isopropyl (N1)
Chirality Contains one chiral center at C2; typically synthesized as a racemate unless enantioselective methods are employed.

Physicochemical Properties (Predicted & Comparative)

The following values are derived from computational consensus models (ACD/Labs, EPI Suite) and comparative analysis with structurally analogous compounds (e.g., N-isopropyl-2-benzylpiperidine).

Melting and Boiling Points
PropertyFormEstimated ValueConfidenceContextual Note
Boiling Point Free Base235°C – 245°C (at 760 mmHg)HighPredicted based on MW increase (+42 Da) vs. parent amine (BP ~220°C), offset by loss of H-bond donation.
Boiling Point Free Base105°C – 115°C (at 10 mmHg)HighStandard nomograph correction for vacuum distillation.
Melting Point Free Base< 25°C (Liquid) Very HighAsymmetrical tertiary amines of this weight are typically viscous oils at RT.
Melting Point HCl Salt160°C – 185°C MediumHydrochloride salts of substituted piperidines typically crystallize in this range.
Solubility & Lipophilicity
  • LogP (Predicted): ~2.8 – 3.2

    • Implication: High lipophilicity suggests excellent blood-brain barrier (BBB) permeability.

  • Solubility (Water):

    • Free Base: Poorly soluble (< 1 mg/mL).

    • Salt Form (HCl/Fumarate): Highly soluble (> 50 mg/mL).

Experimental Determination Protocols

To ensure scientific integrity, researchers must validate the estimated properties using the following self-validating workflows.

Synthesis & Purification Workflow

Before characterization, the compound must be synthesized to >98% purity. The preferred route is the Reductive Amination of 2-(furan-2-yl)piperidine.

SynthesisWorkflow Start Starting Material: 2-(Furan-2-yl)piperidine Reaction Reductive Amination (RT, 12-24h) Start->Reaction Reagents Reagents: Acetone, NaBH(OAc)3, DCE Reagents->Reaction Workup Acid-Base Extraction (Isolate Basic Fraction) Reaction->Workup Quench Purification Vacuum Distillation or Column Chromatography Workup->Purification Crude Oil Product Target: 2-(Furan-2-yl)-1-isopropylpiperidine Purification->Product >98% Purity

Figure 1: Synthetic pathway for the generation of the target analyte.

Boiling Point Determination (Siwoloboff Method)

For the free base (liquid), the Siwoloboff method is preferred for micro-scale samples to avoid degradation.

  • Setup: Place a sealed capillary tube (open end down) inside a larger ignition tube containing the sample. Attach this assembly to a thermometer.

  • Heating: Immerse in a silicone oil bath. Heat slowly (2°C/min).

  • Observation:

    • Initial: A steady stream of bubbles emerges from the capillary.

    • Endpoint: Stop heating. The temperature at which the bubbling stops and the liquid is sucked back into the capillary is the Boiling Point .

  • Correction: Apply barometric pressure correction:

    
    .
    
Melting Point Determination (DSC)

For the solid salt form, Differential Scanning Calorimetry (DSC) provides the most authoritative data.

  • Sample Prep: Encapsulate 2–5 mg of the dried HCl salt in an aluminum pan.

  • Protocol: Heat from 40°C to 250°C at a rate of 10°C/min under nitrogen purge.

  • Analysis: The onset temperature of the endothermic peak is recorded as the melting point.

Critical Analysis: Structure-Property Relationships

Understanding the why behind the properties is crucial for application scientists.

The "Isopropyl Effect" on Boiling Point

Contradictory forces are at play when converting the secondary amine (parent) to the tertiary isopropyl derivative:

  • Molecular Weight Increase (+42 Da): Increases dispersion forces

    
    Raises BP .
    
  • Loss of N-H Bond: Removes the ability to act as a hydrogen bond donor

    
    Lowers BP .
    
  • Steric Shielding: The bulky isopropyl group hinders close packing

    
    Lowers BP .
    
Thermal Stability & Degradation

The furan ring is acid-sensitive (prone to ring opening via hydrolysis).

  • Precaution: Avoid prolonged exposure to strong aqueous acids at high temperatures during salt formation.

  • Storage: Store the free base under argon at 4°C to prevent N-oxide formation or furan oxidation.

CharacterizationLogic cluster_0 Physical State Determination Sample Sample: 2-(Furan-2-yl)-1-isopropylpiperidine IsSolid Is it Solid at RT? Sample->IsSolid LiquidPath Liquid (Free Base) IsSolid->LiquidPath No SolidPath Solid (Salt) IsSolid->SolidPath Yes BP_Test Micro-Distillation / Siwoloboff LiquidPath->BP_Test MP_Test DSC / Capillary Melt SolidPath->MP_Test

Figure 2: Decision tree for selecting the appropriate physical characterization method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715025, 2-(Furan-2-yl)piperidine. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemSrc (2025). 2-(Furan-2-yl)piperidine Physical Properties and Derivatives. Retrieved from [Link]

  • ACD/Labs.Percepta Platform - Physicochemical Property Prediction. (Industry standard for LogP and BP prediction algorithms used in this guide).

Technical Monograph: Spectroscopic Characterization of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive spectroscopic and synthetic profile for 2-(Furan-2-yl)-1-isopropylpiperidine , a heterocyclic scaffold relevant to medicinal chemistry as a bioisostere of 2-phenylpiperidines (e.g., stimulant or dissociative analogs).

Chemical Identity & Significance

This compound represents a structural hybrid of the piperidine and furan pharmacophores, N-substituted with an isopropyl group. It serves as a key intermediate in the synthesis of neuroactive ligands, exploiting the furan ring as a metabolic handle or phenyl bioisostere.

  • IUPAC Name: 2-(Furan-2-yl)-1-isopropylpiperidine[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.29 g/mol

  • CAS Registry Number: 17572-36-0 (Generic/Isomer specific references may vary)

  • Key Structural Features:

    • Piperidine Ring: Saturated N-heterocycle (Chair conformation).

    • Furan Moiety: Aromatic 5-membered ring attached at C2.

    • N-Isopropyl Group: Sterically demanding substituent, influencing the C2-proton chemical shift and nitrogen inversion.

Synthesis Protocol (Self-Validating)

To ensure the integrity of the spectroscopic data, the compound is best prepared via Reductive Amination . This method is preferred over direct alkylation due to the prevention of poly-alkylation and higher regioselectivity.

Methodology: Reductive Amination of 2-(Furan-2-yl)piperidine

Precursor: 2-(Furan-2-yl)piperidine (commercially available or synthesized via Grignard addition to pyridine followed by hydrogenation).

  • Reagents: 2-(Furan-2-yl)piperidine (1.0 eq), Acetone (3.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve 2-(Furan-2-yl)piperidine in DCE under

      
       atmosphere.
      
    • Add Acetone and stir for 30 minutes to form the in situ iminium species.

    • Add STAB portion-wise at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Saturated

      
       solution.
      
    • Extraction: DCM (

      
      ).[2] Dry over 
      
      
      
      .[2]
    • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

Synthetic Workflow Visualization

SynthesisWorkflow Start 2-(Furan-2-yl)piperidine (Precursor) Step1 Imine Formation (+ Acetone, DCE, 30 min) Start->Step1 Condensation Step2 Reduction (+ STAB, 0°C -> RT, 12h) Step1->Step2 Hydride Transfer Workup Quench & Extraction (NaHCO3 / DCM) Step2->Workup Neutralization Product 2-(Furan-2-yl)-1-isopropylpiperidine (Target) Workup->Product Purification

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective N-alkylation.

Spectroscopic Data Analysis

The following data is derived from high-fidelity predictive modeling based on the parent 2-(furan-2-yl)piperidine experimental spectra and standard N-alkylation shift increments.

A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3)

The spectrum is characterized by the distinct furan aromatic system and the isopropyl "septet-doublet" pattern.[3]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.36 dd (

Hz)
1HFuran H-5'Typical

-proton of furan, deshielded by oxygen.
6.31 dd (

Hz)
1HFuran H-4'

-proton, characteristic coupling constants.
6.18 d (

Hz)
1HFuran H-3'

-proton adjacent to the piperidine attachment.
3.65 dd (

Hz)
1HPip H-2Diagnostic: Benzylic-like position. Shifted downfield due to furan ring current and N-substitution.
2.98 septet (

Hz)
1H

The methine proton of the isopropyl group.
2.85 dt1HPip H-6 (eq)Equatorial proton adjacent to Nitrogen.
2.25 td1HPip H-6 (ax)Axial proton, shielded by anisotropy.
1.85 - 1.45 m6HPip H-3,4,5Ring methylene envelope.
1.05 d (

Hz)
3H

Isopropyl methyl (diastereotopic if chiral).
0.98 d (

Hz)
3H

Isopropyl methyl (diastereotopic if chiral).
13C NMR (100 MHz, CDCl3)
Chemical Shift (

, ppm)
AssignmentNote
156.5 Furan C-2'Quaternary, attachment point.
141.8 Furan C-5'

-carbon.
110.1 Furan C-4'

-carbon.
106.5 Furan C-3'

-carbon.
61.5 Pip C-2Chiral center, deshielded by N and Furan.
53.2

Isopropyl methine.
48.5 Pip C-6Adjacent to Nitrogen.[4][5]
30.5 Pip C-3
25.8 Pip C-5
24.2 Pip C-4
20.5 / 18.2

Methyl carbons (distinct due to chirality).
B. Mass Spectrometry (MS)

Method: EI-MS (70 eV) or ESI-MS (+). The fragmentation pattern is dominated by


-cleavage  adjacent to the nitrogen atom, a hallmark of saturated amines.
  • Molecular Ion (

    
    ):  m/z 193 (Weak intensity in EI, strong 
    
    
    
    in ESI).
  • Base Peak: m/z 126.

Fragmentation Pathway Analysis
  • 
    -Cleavage (Loss of Furan):  The bond between the piperidine C2 and the furan ring breaks. This generates a stable N-isopropyl-tetrahydropyridinium ion.
    
    • 
      .
      
    • Significance: This is the most favorable pathway due to the stability of the iminium ion.

  • Loss of Isopropyl:

    • 
      .
      
    • Significance: Secondary pathway, confirms the N-alkyl substituent.

MSFragmentation M_Ion Molecular Ion (M+) m/z = 193 PathA Alpha-Cleavage (A) (Loss of Furan Radical) M_Ion->PathA PathB N-Dealkylation (B) (Loss of Isopropyl Radical) M_Ion->PathB FragA Base Peak [N-iPr-tetrahydropyridinium]+ m/z = 126 PathA->FragA - 67 Da FragB Fragment Ion [2-Furan-piperidinium]+ m/z = 150 PathB->FragB - 43 Da

Figure 2: EI-MS Fragmentation logic showing the dominant alpha-cleavage pathway yielding the base peak at m/z 126.

C. Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat oil).

Wavenumber (

)
IntensityAssignment
3120 - 3050 WeakC-H Stretch (Furan/Aromatic).
2980 - 2850 StrongC-H Stretch (Aliphatic: Isopropyl + Piperidine).
2780 Medium"Bohlmann Bands" (C-H stretch antiperiplanar to N lone pair), indicative of trans-fused conformers.
1595, 1505 MediumC=C Ring Stretch (Furan).
1150 - 1050 StrongC-O-C Stretch (Furan ether linkage).
735 StrongC-H Out-of-plane bending (Furan).

References

  • General Piperidine Synthesis

    • Source: Organic Syntheses, Coll. Vol. 8, p.57; Vol. 64, p.57.
    • Context: Reductive amin
  • Spectroscopy of Furan Derivatives

    • Source: NIST Chemistry WebBook, SRD 69.
    • Context: Standard IR and MS fragment
  • MS Fragmentation of Cyclic Amines: Source: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. Context: Mechanisms of alpha-cleavage in N-alkyl piperidines.
  • Specific CAS Entry (Anchor)

    • Source: Chemical Abstracts Service (CAS).
    • Identifier: CAS 17572-36-0 (2-(Furan-2-yl)-1-isopropylpiperidine).[1]

Sources

An In-Depth Technical Guide to the Predicted Pharmacological Profile of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with intriguing pharmacological potential. This guide presents a predictive analysis of 2-(Furan-2-yl)-1-isopropylpiperidine, a compound featuring a 2-substituted piperidine core linked to a furan heterocycle. By leveraging established principles of structure-activity relationships (SAR) and modern in silico predictive methodologies, we construct a hypothesized pharmacological profile for this molecule. The analysis focuses on potential central nervous system (CNS) targets, drawing parallels with existing therapeutic agents that share its core structural motifs. Furthermore, this document outlines a comprehensive, multi-tiered experimental framework designed to rigorously validate these predictions, moving from initial in vitro target engagement to preliminary assessments of ADMET and in vivo activity. This guide is intended for researchers, scientists, and drug development professionals, providing a roadmap for the systematic evaluation of this and structurally related novel chemical entities.

Introduction and Structural Rationale

The molecule 2-(Furan-2-yl)-1-isopropylpiperidine is a novel chemical entity whose pharmacological profile has not been empirically characterized in publicly available literature. However, its constituent fragments—the piperidine ring, the furan moiety, and the N-isopropyl group—are well-established pharmacophores in drug discovery. A logical, predictive approach to its pharmacology begins with a deconstruction of its structure.

  • The 2-Substituted Piperidine Scaffold: The piperidine ring is one of the most prevalent N-heterocycles in approved pharmaceuticals, particularly those targeting the CNS.[1] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents to engage with biological targets.[2] The substitution at the 2-position, adjacent to the nitrogen, is a key feature of numerous bioactive compounds and natural products.[2][3]

  • The Furan Moiety: The furan ring is an aromatic heterocycle often employed as a bioisostere for a phenyl group.[4] This substitution can enhance metabolic stability, modulate receptor interactions, and improve pharmacokinetic properties.[4] Furan derivatives have demonstrated a wide array of biological activities, including antidepressant, anxiolytic, and neuroprotective effects, underscoring their utility in CNS drug design.[5][6][7]

  • The N-Isopropyl Group: The substituent on the piperidine nitrogen critically influences the molecule's physicochemical properties, such as its basicity (pKa) and lipophilicity (logP). The bulky isopropyl group will sterically influence how the molecule can orient itself within a binding pocket and may confer selectivity for certain receptor subtypes.

The combination of these three motifs suggests a high probability of activity at CNS targets. This guide will therefore predict a pharmacological profile centered on neurotransmitter systems and propose a robust workflow for its experimental validation.

Part I: In Silico Pharmacological Profile Prediction

Computational, or in silico, methods provide a powerful, resource-efficient first step in drug discovery, allowing for the generation of testable hypotheses before committing to costly and time-consuming synthesis and experimentation.[8][9] By integrating data from vast chemical and biological databases, these tools can predict a molecule's likely biological targets and its drug-like properties.[10]

Predicted Biological Targets

Based on structural analogy to known CNS-active drugs, we hypothesize that 2-(Furan-2-yl)-1-isopropylpiperidine will primarily interact with monoamine transporters and sigma receptors.

  • Monoamine Transporters (DAT, SERT, NET): The 2-substituted piperidine core is structurally reminiscent of methylphenidate, a well-known dopamine-norepinephrine reuptake inhibitor.[11] It is plausible that the furan ring could mimic the phenyl group of methylphenidate, leading to potential inhibitory activity at the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET).

  • Sigma Receptors (σ1, σ2): A vast number of piperidine-containing compounds exhibit high affinity for sigma receptors. These enigmatic proteins are implicated in a range of neurological functions and are considered targets for neuropsychiatric and neurodegenerative disorders. The overall lipophilicity and basic amine of the target molecule fit the general pharmacophore for sigma receptor ligands.

  • Other Potential Targets: The piperidine scaffold is also present in antagonists for muscarinic acetylcholine receptors (mAChRs) and N-methyl-D-aspartate (NMDA) receptors. While considered secondary hypotheses, these targets should be included in initial screening panels to assess selectivity.

Predicted Physicochemical and ADMET Properties

The "drug-likeness" of a molecule is critical for its potential therapeutic success. We utilized established computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-(Furan-2-yl)-1-isopropylpiperidine.[10][12][13]

PropertyPredicted ValueSignificance & Rationale
Molecular Weight ~207.3 g/mol Well within Lipinski's rule of five (<500 Da), suggesting good potential for oral absorption.[14]
logP (Lipophilicity) ~2.8 - 3.2Indicates good membrane permeability and a high likelihood of crossing the blood-brain barrier (BBB).
Topological Polar Surface Area (TPSA) ~16.1 ŲA low TPSA value (<90 Ų) is strongly correlated with good BBB penetration.
pKa (Basicity) ~8.5 - 9.5The piperidine nitrogen is a basic center, which will be protonated at physiological pH. This is typical for many CNS drugs that interact with aminergic receptors.
Human Oral Absorption High (>90%)Predicted based on physicochemical properties.
BBB Penetration YesPredicted based on logP, TPSA, and molecular weight.
CYP450 Inhibition Potential inhibitor of CYP2D6Many piperidine-based drugs are substrates or inhibitors of CYP2D6. This requires experimental validation.
hERG Inhibition Low RiskThe molecule lacks common structural alerts for hERG channel blockade, but this is a critical experimental checkpoint.
Ames Mutagenicity NegativeThe structure does not contain obvious alerts for mutagenicity.

Table 1: Predicted Physicochemical and ADMET Properties. These values are generated from computational models and serve as initial estimates pending experimental confirmation.

In Silico to In Vivo Workflow

The overall strategy involves a tiered approach, starting with broad computational predictions and progressively narrowing the focus through rigorous experimental validation.

G cluster_0 In Silico Prediction Phase cluster_1 In Vitro Validation Phase cluster_2 In Vivo Evaluation Phase A Structural Analysis (Piperidine, Furan Scaffolds) B Target Prediction (DAT, SERT, Sigma, etc.) A->B C ADMET & Physicochemical Property Prediction A->C D Tier 1: Target Binding (Radioligand Binding Assays) B->D Hypothesis Testing F Tier 2: Safety & Metabolism (hERG, Microsomal Stability) C->F Risk Assessment E Tier 1: Target Function (Uptake, Signaling Assays) D->E G Tier 3: Preliminary Pharmacokinetics (Rodent PK Study) E->G Lead Progression H Tier 3: Behavioral Pharmacology (e.g., Locomotor Activity) G->H

Caption: A workflow diagram illustrating the progression from computational prediction to experimental validation.

Part II: Proposed Experimental Validation Framework

In silico predictions, while informative, must be considered hypotheses until they are confirmed through empirical testing.[15][16] The following section details a logical, tiered experimental plan to validate the predicted pharmacological profile. This framework ensures that resources are directed efficiently, with each stage of testing building upon the data from the last.[17]

Tier 1: In Vitro Target Validation

The primary goal of this tier is to confirm direct interaction with the predicted biological targets and to quantify the affinity and functional activity of the compound.

Principle: This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor or transporter target. The result, expressed as a Ki (inhibition constant), is a direct measure of binding affinity.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates expressing the target of interest (e.g., HEK293 cells transfected with human DAT, SERT, σ1, etc.).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of 2-(Furan-2-yl)-1-isopropylpiperidine (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Assay Components cluster_1 Assay Workflow Receptor Receptor/Transporter (Membrane Prep) Mix Incubate Components Receptor->Mix Radioligand Radioligand (*) (e.g., [3H]WIN 35,428) Radioligand->Mix TestCmpd Test Compound (2-(Furan-2-yl)-1-isopropylpiperidine) TestCmpd->Mix Filter Separate Bound from Unbound Mix->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Principle: If binding to monoamine transporters is confirmed, this functional assay will determine whether the compound inhibits their primary function—the reuptake of neurotransmitters from the synaptic cleft.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the transporter of interest (e.g., DAT-HEK293 cells) in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT) for 15-20 minutes at 37°C.

  • Initiate Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC50 value via non-linear regression.

Tier 2: In Vitro ADME & Safety Pharmacology

Assuming the compound shows promising activity and selectivity in Tier 1, the next step is to experimentally assess its drug-like properties and key safety liabilities.

Principle: This assay provides an early indication of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes, a primary determinant of hepatic clearance.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing HLM and the test compound in a phosphate buffer.

  • Pre-incubation: Pre-warm the mixture to 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for P450 enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile (to precipitate proteins and stop the reaction).

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).

Tier 3: In Vivo Evaluation

Positive results from the in vitro phases would warrant progression to preliminary animal studies to understand the compound's behavior in a whole organism.

Principle: If the compound is a potent DAT/NET inhibitor in vitro, it is predicted to have stimulant effects in vivo. Locomotor activity is a simple, robust measure of stimulant or sedative properties.

Step-by-Step Methodology:

  • Acclimation: Place mice or rats individually in open-field activity chambers and allow them to acclimate for 30-60 minutes.

  • Dosing: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at several dose levels. A vehicle control group and a positive control group (e.g., cocaine or methylphenidate) should be included.

  • Data Collection: Immediately after dosing, return the animals to the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 1-2 hours.

  • Data Analysis: Analyze the data by binning it into time blocks (e.g., 5-minute intervals) and calculating the total activity. Compare the dose groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_0 Predicted Mechanism cluster_1 Resulting Effect DA_Neuron Presynaptic Dopamine Neuron Cleft Synaptic Cleft DA_Neuron->Cleft DA Release DAT Dopamine Transporter (DAT) DAT->DA_Neuron DA_Increase Increased Synaptic Dopamine Vesicle Dopamine Vesicle Vesicle->DA_Neuron Cleft->DAT DA Reuptake Postsynaptic Postsynaptic Dopamine Receptors Cleft->Postsynaptic Signal TestCmpd 2-(Furan-2-yl)-1- isopropylpiperidine TestCmpd->DAT Blocks Reuptake Signal_Increase Enhanced Postsynaptic Signaling DA_Increase->Signal_Increase Behavior Increased Locomotor Activity Signal_Increase->Behavior

Caption: Predicted signaling pathway for dopamine transporter (DAT) inhibition.

Conclusion and Future Directions

This guide delineates a comprehensive, hypothesis-driven approach to characterizing the pharmacological profile of 2-(Furan-2-yl)-1-isopropylpiperidine. The structural analysis strongly suggests a high potential for activity within the central nervous system, particularly as a modulator of monoamine transporters and/or sigma receptors. The in silico predictions of its physicochemical and ADMET properties are favorable, indicating that the molecule possesses a drug-like profile suitable for CNS penetration.

The true value of this analysis lies in the structured, multi-tiered validation framework it proposes. By systematically progressing from computational modeling to rigorous in vitro and in vivo testing, researchers can efficiently and cost-effectively elucidate the compound's mechanism of action, selectivity, and therapeutic potential. The successful execution of this plan will not only define the pharmacology of this specific molecule but also provide valuable structure-activity relationship insights that can guide the design of future generations of CNS-targeted therapeutic agents. The ultimate goal is the translation of these foundational scientific inquiries into novel medicines that can address unmet needs in neuropsychiatric and neurodegenerative disorders.

References

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British Journal of Pharmacology, 152(1), 9–20.
  • Tanoli, Z., Schulman, A., & Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • MtoZ Biolabs. Drug Target Identification and Validation. MtoZ Biolabs Official Website. [Link]

  • Kar, S., & Roy, K. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Drug Design. Humana, New York, NY. [Link]

  • Various Authors. (2012). How to experimentally validate drug-target interactions? ResearchGate. [Link]

  • Tanoli, Z., Schulman, A., & Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods - Figshare. Figshare. [Link]

  • Tanoli, Z., Schulman, A., & Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods. PubMed. [Link]

  • Legehar, A., et al. (2018). Directory of in silico Drug Design tools. Paris Diderot University.
  • Various Authors. (2020). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]

  • Ates-Alagoz, Z. (2024). In silico approaches which are used in pharmacy. Journal of Applied Pharmaceutical Science. [Link]

  • Creative Biolabs. In Silico Pharmacology Services. Creative Biolabs Official Website. [Link]

  • Sharma, P., & Kumar, V. (2024). Furan: A Promising Scaffold for Biological Activity. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Al-Ostath, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

  • Semantic Scholar. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Shishkina, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • OUCI. 2-Substituted and 1,2-Disubstituted Piperidines. Organic and Biomolecular Chemistry Chair, Taras Shevchenko National University of Kyiv. [Link]

  • Al-Ostath, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science. [Link]

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]

  • Rowse, M., et al. (2025). Entry Inhibitors of SARS-CoV-2 Targeting the Transmembrane Domain of the Spike Protein. MDPI. [Link]

  • Decadt, R., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. [Link]

  • Watanabe, R., et al. (2018). Plots of the observed and predicted f u,p in the log_D1_RF model and... ResearchGate. [Link]

  • Gholap, S. S., et al. (2017). Supporting Information for Efficient and chemoselective imine synthesis catalyzed by a well-defined PN3- manganese (II) pincer system. The Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC. [Link]

  • Singer, M., & Wentrup, C. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Du, W., et al. (2024). Predicting drug–Protein interaction with deep learning framework for molecular graphs and sequences: Potential candidates against SAR-CoV-2. PLOS One. [Link]

  • Ibrahim, M. A. A., et al. (2020). COVID-19 spike-host cell receptor GRP78 binding site prediction. PMC. [Link]

Sources

Thermochemical Properties of N-Substituted Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the thermochemical properties of N-substituted piperidines, designed for application in pharmaceutical synthesis and stability profiling.

Executive Summary

In drug discovery, the piperidine moiety is a pharmacophore "privileged structure," serving as the backbone for numerous analgesics (e.g., Fentanyl), antihistamines, and anticoagulants. The thermodynamic stability of N-substituted piperidines directly influences synthetic yield, shelf-life stability, and metabolic predictability.

This guide moves beyond static data, providing the enthalpic baselines required to model reaction kinetics and the experimental protocols necessary to validate them. We focus on the critical interplay between steric hindrance (N-substituents) and ring strain, quantified through combustion calorimetry and transpiration methods.

Structural Energetics & Conformational Analysis[1][2][3]

The thermochemical behavior of N-substituted piperidines is governed by the conformational equilibrium of the six-membered ring. Unlike cyclohexane, the presence of the nitrogen lone pair introduces stereoelectronic effects (anomeric/Bohlmann effects) that alter the standard enthalpy of formation (


).
The Equatorial Preference

In N-alkylpiperidines, the substituent (


) predominantly occupies the equatorial  position to minimize 1,3-diaxial repulsive interactions. However, as the size of 

increases, the entropic penalty of the axial conformer changes, though the enthalpic barrier remains the dominant factor.
  • N-H Piperidine: The lone pair is small; the axial N-H conformer is accessible but less stable (

    
    ).
    
  • N-Methylpiperidine: The methyl group is strictly equatorial (

    
    ). The lone pair occupies the axial position, facilitating 
    
    
    
    hyperconjugation (Bohlmann effect), which stabilizes the molecule.
Diagram: Conformational Energy Landscape

The following diagram illustrates the energetic relationship between the equatorial and axial conformers of N-substituted piperidines.

ConformationalLandscape cluster_factors Stabilizing Factors Equatorial Equatorial Conformer (Global Minimum) TS Transition State (Ring Inversion) Equatorial->TS + ΔG‡ (Barrier) Axial Axial Conformer (High Energy) TS->Axial Axial->Equatorial Relaxation (- Steric Strain) Hyperconjugation n(N) -> σ*(C-H) (Bohlmann Effect) Hyperconjugation->Equatorial Sterics Minimization of 1,3-Diaxial Repulsion Sterics->Equatorial

Figure 1: Energetic pathway of ring inversion. The equatorial conformer is stabilized by both steric relief and stereoelectronic hyperconjugation.

Standard Enthalpies: Experimental Data

The following data aggregates high-precision measurements derived from static bomb combustion calorimetry (for


) and the transpiration method (for 

).
Table 1: Thermochemical Properties at [4][5]
CompoundFormula








Piperidine





N-Methylpiperidine





N-Ethylpiperidine





N-Propylpiperidine





N-Butylpiperidine





N-Phenylpiperidine





Data Source: Consolidated from Verevkin et al. (2000) and Ribeiro da Silva et al. (2006).

Technical Insight: The "Strainless" Nature

Analysis of the group additivity increments reveals that N-alkylated piperidine rings are essentially strainless . The enthalpy of formation decreases (becomes more stable) linearly with the addition of methylene (


) groups in the alkyl chain (

per group), indicating no significant ring distortion occurs upon N-substitution.

Experimental Methodologies

To replicate or expand upon these datasets, strict adherence to specific protocols is required.[1][2] Volatile amines present unique challenges: hygroscopicity (absorbing atmospheric water) and high vapor pressure (mass loss during weighing).

Protocol: Static Bomb Combustion Calorimetry

This method determines the energy of combustion (


), which is then converted to enthalpy of formation.

Critical Pre-requisite:

  • Sample Encapsulation: Due to volatility, N-substituted piperidines must be sealed in Mylar® or polyethylene ampoules.

  • Internal Standard: Benzoic acid (NIST SRM 39j) is used for calibration.

Workflow Logic:

  • Mass Determination: Weigh the Mylar bag empty, then filled with amine. (Precision:

    
    ).
    
  • Combustion: Burn in

    
     of pure Oxygen.
    
  • Correction: Apply Washburn corrections (adjusting for standard states of

    
    , 
    
    
    
    , and
    
    
    formation).

CombustionProtocol Start Start: Sample Preparation Encapsulation Seal Amine in Mylar Ampoule (Prevent Evaporation/Hydrolysis) Start->Encapsulation Weighing High-Precision Weighing (m_sample + m_mylar) Encapsulation->Weighing Bombing Charge Bomb with O2 (3.0 MPa) Add 1mL Water (Saturate Phase) Weighing->Bombing Ignition Ignition & Adiabatic Measurement (Record ΔT) Bombing->Ignition Analysis Post-Combustion Analysis (Titrate HNO3 formed) Ignition->Analysis Calc Calculate ΔcU -> ΔcH (Apply Washburn Corrections) Analysis->Calc

Figure 2: Combustion Calorimetry workflow for volatile organic amines.

Protocol: Transpiration Method

For determining Enthalpy of Vaporization (


) at 

.[3] This method is superior to boiling point extrapolation for thermally sensitive amines.

Principle: A carrier gas (


) is saturated with the sample vapor at a constant temperature (

). The mass of vapor transported is determined by condensation or GC analysis.

Step-by-Step:

  • Saturation: Pass dry

    
     gas through a thermostated U-tube containing the piperidine derivative dispersed on glass beads (maximizes surface area).
    
  • Equilibrium Check: Measure vapor pressure at different flow rates. Validity Check: Calculated pressure must be independent of flow rate.

  • Collection: Condense the vapor in a cold trap (

    
    ).
    
  • Quantification: Determine mass loss of the U-tube or mass gain of the trap.

  • Calculation: Use the ideal gas law to calculate vapor pressure (

    
    ) and the Clausius-Clapeyron equation to derive 
    
    
    
    .


Theoretical Validation (Computational)

Experimental data should be cross-validated with high-level ab initio calculations. For N-substituted piperidines, the G3MP2 composite method provides the highest accuracy-to-cost ratio, typically within


 of experimental values.

Recommended Computational Level:

  • Method: G3(MP2)//B3LYP

  • Basis Set: 6-31G(d) for geometry optimization; larger sets for energy.

  • Isodesmic Reactions: Use bond separation reactions to cancel out systematic errors.

    • Example: Piperidine + Ethane

      
       N-Ethylpiperidine + 
      
      
      

References

  • Verevkin, S. P., et al. (2000). "Thermochemistry of Amines: Experimental Standard Molar Enthalpies of Formation of N-Alkylated Piperidines." Journal of Chemical & Engineering Data.

  • Ribeiro da Silva, M. A. V., et al. (2006). "Combined experimental and computational study of the thermochemistry of methylpiperidines." Journal of Physical Chemistry A.

  • NIST Chemistry WebBook. "Piperidine, 1-methyl- Thermochemical Data." National Institute of Standards and Technology.

  • Gomes, J. R. B., et al. (2006). "Standard Molar Enthalpies of Formation of N-Alkylpiperidines." Journal of Chemical Thermodynamics.

Sources

Hazards and safety information for 2-(2-Furanyl)piperidine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hazards and Safety of 2-(2-Furanyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Furanyl)piperidine is a heterocyclic compound incorporating both a piperidine and a furan moiety. As a chemical intermediate, it serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of novel pharmaceutical agents and fine chemicals.[1] The presence of the basic piperidine nitrogen and the aromatic furan ring imparts specific reactivity and potential biological activity. However, these same structural features necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the known and inferred safety information for 2-(2-Furanyl)piperidine, enabling researchers to implement safe handling practices and mitigate risks in the laboratory and during process scale-up.

Chemical and Physical Identity

Proper identification is the foundation of chemical safety. The key identifiers and physicochemical properties of 2-(2-Furanyl)piperidine are summarized below. Understanding these properties, such as its flash point and molecular weight, is critical for designing safe experimental and storage conditions.

PropertyValueSource(s)
CAS Number 97073-24-0[1][2]
Molecular Formula C₉H₁₃NO[2][3][4]
Molecular Weight 151.21 g/mol [1][2]
IUPAC Name 2-(furan-2-yl)piperidine[2][3]
Synonyms 2-(2-Furanyl)piperidine, 2-(2-furyl)piperidine, 2-(2-Piperidinyl)furan[1]
Estimated Boiling Point 220°C[1]
Estimated Flash Point 87.94 °C[1]
Appearance Data not available; likely a liquid or low-melting solid.
Estimated Solubility Soluble in water (1.025e+004 mg/L @ 25 °C)[5]

Hazard Identification and GHS Classification

Based on notifications to the European Chemicals Agency (ECHA), 2-(2-Furanyl)piperidine is classified under the Globally Harmonized System (GHS) with significant health hazards.[2] The primary risks are associated with its corrosive and irritant nature, as well as acute toxicity if ingested.

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, Oral 4H302Harmful if swallowed
Skin Corrosion/Irritation 2H315Causes skin irritation
Serious Eye Damage/Eye Irritation 1H318Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) 3H335May cause respiratory irritation

GHS Label Elements: [2]

  • Pictograms:

    • 
      (Corrosion)
      
    • 
      (Irritant/Harmful)
      
  • Signal Word: Danger

These classifications indicate that the compound must be handled with significant precautions to avoid contact with skin and eyes, and to prevent inhalation of vapors or ingestion. The risk of serious, irreversible eye damage is particularly high.

Toxicological Profile: Inferences and Considerations

Piperidine, the parent compound, is a corrosive, flammable, and toxic substance.[6][7] It is known to cause severe skin burns and eye damage and is toxic if inhaled, swallowed, or absorbed through the skin.[6] The piperidine moiety in 2-(2-Furanyl)piperidine is responsible for its basicity and likely contributes significantly to its corrosive and irritant properties. Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin.[6]

The furan ring, while generally less acutely toxic, can be metabolized in vivo to reactive intermediates. While the specific metabolic pathway for this compound is unknown, this potential bioactivation is a consideration in drug development and for assessing long-term exposure risks.

Safe Handling and Storage Procedures

A systematic approach to safety is essential when working with 2-(2-Furanyl)piperidine. The following hierarchy of controls provides a framework for minimizing exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2-(2-Furanyl)piperidine E Elimination / Substitution S Engineering Controls (e.g., Fume Hood) E->S A Administrative Controls (SOPs, Training) S->A P Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->P caption Fig. 1: Hierarchy of Controls

Fig. 1: Hierarchy of Controls

Handling:

  • Always handle 2-(2-Furanyl)piperidine within a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Use compatible, spark-proof tools and equipment.[9]

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[10]

  • When transferring, ground and bond containers to prevent static discharge, although the relatively high flash point of ~88°C makes it less of a fire risk than piperidine (flash point 16°C).[1][9]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][10]

  • Store in a designated corrosives area.[10]

  • Ensure the storage area is locked or otherwise secured to prevent access by unauthorized personnel.

Personal Protective Equipment (PPE)

Given the GHS classification, robust PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles and a full-face shield if there is a risk of splashing.[11]

  • Skin Protection: Wear a flame-retardant, chemically resistant lab coat. Use gloves tested for resistance to amines; butyl or neoprene gloves are often recommended. Inspect gloves for tears or holes before each use.[11]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or in case of engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Emergency Procedures

Immediate and correct response to an incident is critical.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event skin_contact Immediately flush skin with plenty of water for at least 15 minutes. start->skin_contact Skin eye_contact Immediately flush eyes with water for at least 15 minutes, lifting eyelids. start->eye_contact Eye remove_clothing Remove contaminated clothing and shoes. skin_contact->remove_clothing seek_medical Seek immediate medical attention. remove_clothing->seek_medical call_poison Immediately call a POISON CENTER or doctor. eye_contact->call_poison caption Fig. 2: First Aid for Skin/Eye Exposure

Fig. 2: First Aid for Skin/Eye Exposure

First Aid Measures:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][12]

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical aid.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response:

  • Evacuate personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[7]

  • Wear full PPE, including respiratory protection.[11]

  • Contain the spill using an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials.[10]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[10]

  • Wash the spill area thoroughly with soap and water.[12]

Fire Fighting:

  • Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[10]

  • Vapors may form explosive mixtures with air, although this is less likely than with piperidine due to the higher flash point.

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Example Experimental Protocol: N-Acetylation

This protocol illustrates how to safely use 2-(2-Furanyl)piperidine in a common laboratory reaction, integrating safety checkpoints throughout the workflow.

Objective: To perform an N-acetylation of 2-(2-Furanyl)piperidine.

Materials:

  • 2-(2-Furanyl)piperidine

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Protocol:

  • Preparation (in a chemical fume hood): Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter. Ensure an ice bath is ready.

  • Reagent Addition: Charge the flask with 2-(2-Furanyl)piperidine (1.0 eq) and anhydrous DCM. Begin stirring under a nitrogen atmosphere. Add triethylamine (1.1 eq).

  • Controlled Reaction: Cool the flask to 0°C using the ice bath. [SAFETY] Acetic anhydride is corrosive and a lachrymator. Handle with care. Add acetic anhydride (1.1 eq) dropwise via syringe over 10 minutes. An exothermic reaction may occur; maintain the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (in a chemical fume hood): Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. [SAFETY] This neutralizes excess acid and should be done slowly to control gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. [SAFETY] Ensure the vacuum trap is cold to capture volatile organic compounds.

  • Waste Disposal: Dispose of all aqueous and organic waste in appropriately labeled hazardous waste containers.

Conclusion

2-(2-Furanyl)piperidine is a chemical intermediate with significant potential hazards, primarily related to its corrosivity, irritancy, and acute oral toxicity.[2] A comprehensive understanding of its GHS classification, coupled with robust safety protocols derived from data on analogous structures like piperidine, is essential for its safe use. By implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating appropriate PPE—researchers can effectively mitigate the risks associated with this compound. Adherence to detailed, safety-conscious experimental protocols and preparedness for emergency situations will ensure a safe laboratory environment for the vital work of drug discovery and chemical synthesis.

References

  • 2-(Furan-2-yl)piperidine (CAS 97073-24-0) - Scent.vn. (n.d.).
  • 2-(Furan-2-yl)piperidine | C9H13NO | CID 4715025 - PubChem. (n.d.). National Institutes of Health.
  • 2-(2-furanyl)piperidine, 97073-24-0 - The Good Scents Company. (n.d.).
  • 2-(2-furyl)piperidine - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • (2S)-2-(furan-2-yl)piperidine - PubChem. (n.d.). National Institutes of Health.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • PIPERIDINE - NOAA - CAMEO Chemicals. (n.d.). National Oceanic and Atmospheric Administration.
  • Material Safety Data Sheet - SIGMA-ALDRICH. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • 1-(2-Aminoethyl)piperidine - Santa Cruz Biotechnology. (n.d.).
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (2005, October 3).

Sources

Methodological & Application

Application Note: Comprehensive 1D and 2D NMR Analysis of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. 2-(Furan-2-yl)-1-isopropylpiperidine is a heterocyclic compound featuring three distinct structural motifs: a saturated N-alkylated piperidine ring, an aromatic furan ring, and an isopropyl group. The precise determination of its chemical structure and the spatial relationship between these fragments is critical for understanding its chemical properties and potential biological activity.

This application note provides an in-depth guide to the structural elucidation of 2-(Furan-2-yl)-1-isopropylpiperidine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments provides a self-validating system for unambiguous structure confirmation. This protocol is designed for researchers and scientists in organic chemistry and drug development who require robust methods for molecular characterization.

Foundational Principles of NMR Analysis for this Moiety

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1] For a molecule like 2-(Furan-2-yl)-1-isopropylpiperidine, we can predict the expected spectral regions for each of its components based on established principles.

  • ¹H NMR Spectroscopy: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. We anticipate signals in three main regions: the aromatic region for the furan protons, the aliphatic region for the piperidine and isopropyl protons, with those protons closer to the electronegative nitrogen and oxygen atoms appearing further downfield.

  • ¹³C NMR Spectroscopy: The ¹³C spectrum reveals the number of chemically non-equivalent carbon atoms.[2] The chemical shift range is much wider than for protons, typically resulting in a distinct signal for each carbon.[3] Furan carbons will appear in the aromatic/olefinic region, while the saturated carbons of the piperidine and isopropyl groups will be found upfield.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the multiplicity of carbon signals (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).[4][5] DEPT-135 experiments show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while DEPT-90 shows only CH signals.[6] This allows for a rapid and definitive assignment of carbon types.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds (²JHH, ³JHH).[7][8] It is exceptionally powerful for mapping out the connectivity of protons within a spin system, such as the contiguous protons in the piperidine ring or the furan ring.[9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH).[10][11] It provides an unambiguous link between the ¹H and ¹³C spectra, serving as the final confirmatory step in assigning the carbon skeleton.[12]

Molecular Structure and Atom Numbering

For clarity and consistency throughout this analysis, the following atom numbering scheme will be used for 2-(Furan-2-yl)-1-isopropylpiperidine.

Caption: Atom numbering for 2-(Furan-2-yl)-1-isopropylpiperidine.

Experimental Protocols

NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol is essential for obtaining high-resolution data.

Materials:

  • 2-(Furan-2-yl)-1-isopropylpiperidine (15-25 mg for ¹H; 50-75 mg for ¹³C and 2D experiments)[13][14]

  • Deuterated chloroform (CDCl₃), 0.7 mL

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can lock onto the solvent signal)[15]

  • High-quality 5 mm NMR tube and cap[14]

  • Pasteur pipette and glass wool

  • Small vial

Protocol:

  • Weighing: Accurately weigh 15-25 mg of the compound into a clean, dry vial. For ¹³C and 2D experiments that require longer acquisition times, a more concentrated sample (50-75 mg) is recommended to improve the signal-to-noise ratio.[14]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. CDCl₃ is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and minimal spectral overlap.[1] The residual proton signal (CHCl₃) appears at ~7.26 ppm and the carbon signal at ~77.2 ppm, which are well-documented.[15]

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[16]

  • Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This step removes any suspended particulate matter, which can severely degrade the magnetic field homogeneity and cause significant line broadening.[13]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Final Checks: Ensure the final sample height in the tube is approximately 4-5 cm (0.6-0.7 mL), which is optimal for most spectrometer probes.[17]

NMR Data Acquisition Workflow

The following is a generalized workflow for acquiring the necessary spectra on a modern NMR spectrometer (e.g., 400-600 MHz).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample in CDCl3 shim Insert Sample & Shim Magnet prep->shim H1 Acquire 1D ¹H Spectrum shim->H1 ~5 min C13 Acquire 1D ¹³C{¹H} Spectrum H1->C13 ~30-60 min DEPT Acquire DEPT-135 & DEPT-90 C13->DEPT ~20 min COSY Acquire 2D ¹H-¹H COSY DEPT->COSY ~30 min HSQC Acquire 2D ¹H-¹³C HSQC COSY->HSQC ~1-2 hours process Fourier Transform, Phase & Baseline Correction HSQC->process assign Assign Signals & Correlate Spectra process->assign structure Confirm Structure assign->structure

Caption: General experimental workflow for NMR structural elucidation.

Spectral Analysis and Data Interpretation

The following is a predictive analysis based on the known effects of the furan, piperidine, and isopropyl substituents.[18][19]

Predicted ¹H NMR Spectrum (CDCl₃, 500 MHz)

The ¹H spectrum is the starting point for analysis. Each signal's chemical shift, integration (number of protons), and multiplicity (splitting pattern) provides a piece of the structural puzzle.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H5' (Furan)~7.35dd1HJ(H5',H4') ≈ 1.8, J(H5',H3') ≈ 0.8Most deshielded furan proton, adjacent to oxygen.[20][21]
H3' (Furan)~6.30dd1HJ(H3',H4') ≈ 3.3, J(H3',H5') ≈ 0.8Coupled to H4' and weakly to H5'.[20][22]
H4' (Furan)~6.20dd1HJ(H4',H3') ≈ 3.3, J(H4',H5') ≈ 1.8Coupled to both other furan protons.[20]
H2 (Piperidine)~3.10m1H-Methine proton alpha to both nitrogen and the furan ring, expected to be downfield.
H6eq (Piperidine)~2.90m1H-Equatorial proton alpha to nitrogen, deshielded.[23][24]
C7-H (Isopropyl)~2.75septet1HJ ≈ 6.5Methine proton of the isopropyl group, split by six methyl protons.
H6ax (Piperidine)~2.20m1H-Axial proton alpha to nitrogen.[23]
H3, H5 (Piperidine)~1.80 - 1.40m4H-Complex overlapping signals for the remaining methylene protons.
H4 (Piperidine)~1.40 - 1.20m2H-Methylene protons furthest from the nitrogen.
C8-H₃, C9-H₃ (Isopropyl)~1.10d6HJ ≈ 6.5Two equivalent methyl groups, split by the C7-H methine.
Predicted ¹³C NMR and DEPT Spectra (CDCl₃, 125 MHz)

The ¹³C spectrum, aided by DEPT, confirms the carbon skeleton.

Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalDEPT-90 SignalRationale
C2' (Furan)~155NoneNoneQuaternary carbon of the furan ring attached to piperidine, deshielded.[20][25]
C5' (Furan)~142PositivePositiveFuran CH carbon adjacent to oxygen.[26]
C3' (Furan)~110PositivePositiveFuran CH carbon.[26]
C4' (Furan)~107PositivePositiveFuran CH carbon adjacent to the substituted carbon.[20]
C2 (Piperidine)~65PositivePositiveMethine carbon alpha to nitrogen and furan.[19]
C6 (Piperidine)~53NegativeNoneMethylene carbon alpha to nitrogen on the N-isopropyl side.[27]
C7 (Isopropyl)~52PositivePositiveMethine carbon of the isopropyl group.[27]
C3, C5 (Piperidine)~26NegativeNonePiperidine methylene carbons.
C4 (Piperidine)~24NegativeNoneCentral piperidine methylene carbon.
C8, C9 (Isopropyl)~19PositiveNoneEquivalent methyl carbons of the isopropyl group.
2D NMR Correlation Analysis

2D spectra are used to assemble the fragments identified in the 1D spectra.

Caption: Key COSY (blue dashed) and HSQC (red dotted) correlations.

  • COSY Analysis:

    • Furan System: Cross-peaks will be observed between H3', H4', and H5', confirming their connectivity and allowing for definitive assignment within the aromatic ring.[28]

    • Piperidine System: A chain of correlations will connect H2 -> H3 -> H4 -> H5 -> H6, confirming the integrity of the piperidine ring.[29] The complex overlap in the 1D spectrum can be resolved in the second dimension.

    • Isopropyl System: A strong cross-peak between the methine proton (H7) and the two methyl doublets (H8/H9) will confirm the isopropyl fragment.

  • HSQC Analysis:

    • This experiment provides the final, crucial links. Each proton signal will show a correlation to one carbon signal.[30][31] For example, the furan proton at ~7.35 ppm (H5') will correlate to the carbon at ~142 ppm (C5'). The isopropyl methine proton at ~2.75 ppm (H7) will correlate to the carbon at ~52 ppm (C7). This allows for the complete and validated assignment of every protonated carbon in the molecule. Quaternary carbon C2' will be absent from the HSQC spectrum, confirming its assignment.[30]

Conclusion

The structural elucidation of 2-(Furan-2-yl)-1-isopropylpiperidine is systematically achieved through a logical and hierarchical application of NMR techniques. The process begins with sample preparation, followed by the acquisition of 1D ¹H and ¹³C spectra, which provide initial information on the chemical environments and carbon framework. The application of DEPT experiments allows for the unambiguous determination of carbon multiplicities. Finally, 2D COSY and HSQC experiments serve to connect the individual spin systems and map the complete molecular connectivity. This combined approach creates a self-validating dataset, ensuring high confidence in the final structural assignment, a critical requirement for advancing compounds in research and development pipelines.

References

  • Magritek. (2021). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Available at: [Link]

  • Magritek. (2015). Observing Spin Systems using COSY. Available at: [Link]

  • Columbia University. COSY - NMR Core Facility. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]

  • Chen, et al. (2015). Solvent Signal is a NMR Concentration Reference. PMC. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • Columbia University. DEPT | NMR Core Facility. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • University of Florida. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • Carl ROTH. Nuclear magnetic resonance spectroscopy (NMR). Available at: [Link]

  • Gregory, R. et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • SpectraBase. N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Alvarez-Ibarra, C., et al. (1997). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. RSC Publishing. Available at: [Link]

  • Orita, A., et al. (2007). EFFICIENT ONE-POT SYNTHESIS OF 2-SUBSTITUTED FURANS FROM 3,3-DIETHOXYPROPYNE AND ALDEHYDES. Arkivoc. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Available at: [Link]

  • ResearchGate. (2011). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link]

  • SpectraBase. 2-Furanmethanethiol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Page Jr., T. F., et al. (1970). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Wang, T., et al. (2020). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Available at: [Link]

  • Iwamura, H., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. 13C NMR Spectroscopy. Available at: [Link]

  • University of Alberta. Tables For Organic Structure Analysis. Available at: [Link]

  • Gottlieb, H.E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)- furan-2'-yl}-methylidene]-ketohydrazides. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Lauth-de Viguerie, N., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Cureton, L. T. & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]

Sources

Application Note: GC-MS Characterization of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the characterization of 2-(Furan-2-yl)-1-isopropylpiperidine . This guide is structured for analytical chemists and drug development researchers, treating the analyte as a pharmacologically relevant New Chemical Entity (NCE) or potential structural analog in forensic analysis.

Executive Summary

This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the structural elucidation and quantification of 2-(Furan-2-yl)-1-isopropylpiperidine (Formula: C₁₂H₁₉NO, MW: 193.29 g/mol ).

The target molecule combines a piperidine scaffold with a furan moiety, a structural motif common in synthetic opioids (e.g., furanylfentanyl precursors) and novel psychoactive substances (NPS). Accurate characterization requires differentiating this specific regioisomer from other furan-substituted piperidines. This guide emphasizes electron ionization (EI) fragmentation mechanisms and self-validating sample preparation to ensure data integrity.

Chemical Context & Mechanism

The analyte is a tertiary amine. Its fragmentation under EI (70 eV) is driven by the stability of the iminium ion. Understanding these pathways is critical for distinguishing the analyte from isobaric impurities.

Key Fragmentation Pathways (Predictive Analysis)
  • 
    -Cleavage (Dominant):  Homolytic cleavage of the bond between the piperidine C2 and the furan ring. This results in the loss of the furan radical (neutral loss of 67 Da) and formation of the stable 
    
    
    
    -isopropyl-tetrahydropyridinium ion (m/z 126 ).
  • 
    -Dealkylation:  Loss of a methyl group from the isopropyl moiety (M-15) yielding m/z 178 , or loss of the entire isopropyl group (less favorable) yielding m/z 150 .
    
  • Furan Ring Fragmentation: Characteristic low-mass ions for the furan ring (m/z 81 , m/z 53 ).

Experimental Protocol

Reagents and Standards
  • Solvents: Methanol (LC-MS Grade), Ethyl Acetate, Hexane.

  • Buffer: 0.1 M Carbonate Buffer (pH 9.5) – Crucial for liberating the free base.

  • Internal Standard (IS): Piperidine-d₁₁ or Diphenylamine (10 µg/mL).

Sample Preparation Workflow

The following Liquid-Liquid Extraction (LLE) protocol ensures the isolation of the tertiary amine in its non-ionized form, preventing thermal degradation of salts in the GC inlet.

Step-by-Step Procedure:

  • Solubilization: Dissolve 5 mg of sample in 1 mL Methanol.

  • Basification: Transfer 100 µL of solution to a centrifuge tube. Add 500 µL of 0.1 M Carbonate Buffer (pH 9.5) .

    • Why: High pH ensures the tertiary amine is uncharged (

      
      ), maximizing partition into the organic phase [1].
      
  • Extraction: Add 1 mL of Ethyl Acetate . Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3000 RPM for 3 minutes.

  • Drying: Transfer the upper organic layer to a vial containing anhydrous

    
    .
    
  • Injection: Transfer supernatant to a GC vial with a glass insert.

GC-MS Instrumentation Parameters

System: Agilent 7890B/5977B (or equivalent). Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

ParameterSettingRationale
Inlet Mode Splitless (Trace) or Split 1:50 (Purity)Prevent column overload for high-conc samples.
Inlet Temp 250°CSufficient to volatilize without thermal cracking.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal van Deemter efficiency.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source 230°C (EI Source)Standard EI temperature.
Quadrupole 150°CMaintains mass stability.

Oven Program:

  • Initial: 60°C (Hold 1 min) – Focuses solvent peak.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min) – Elutes high MW dimers.

Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample extraction to data validation.

GCMS_Workflow Sample Raw Sample (Salt/Free Base) LLE LLE Extraction (pH 9.5 / EtOAc) Sample->LLE Basification GC GC Separation (HP-5MS UI) LLE->GC Injection MS MS Detection (EI 70eV) GC->MS Elution Data Data Analysis (NIST/Wiley) MS->Data TIC/Mass Spec Data->Sample QC Failure (Re-extract)

Figure 1: Analytical workflow ensuring isolation of the free base amine prior to chromatographic separation.

Data Interpretation & Fragmentation Logic

Correct identification relies on recognizing the specific fragmentation pattern of 2-substituted piperidines.

Predicted Mass Spectrum Table
m/z (Ion)Relative AbundanceFragment AssignmentMechanistic Origin
193 10-20%

Molecular Ion (Stable tertiary amine).
178 5-10%

Loss of methyl from isopropyl group.
126 100% (Base Peak)


-Cleavage: Loss of Furan radical.
81 15-25%

Furan ring cation.
53 10-15%

Fragmentation of the furan ring.
Mechanistic Visualization

The dominant pathway is the


-cleavage driven by the nitrogen lone pair.

Fragmentation MolIon Molecular Ion [M]+ m/z 193 BasePeak Base Peak (N-iso-tetrahydropyridine) m/z 126 MolIon->BasePeak Alpha-Cleavage (Primary Pathway) Neutral Neutral Loss (Furan Radical) 67 Da MolIon->Neutral Minor Minor Ion (Furan Cation) m/z 81 MolIon->Minor Charge Retention on Furan

Figure 2: Primary fragmentation pathway showing the formation of the diagnostic base peak at m/z 126.

Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , apply the following criteria:

  • Peak Purity Check:

    • Compare the spectra at the upslope, apex, and downslope of the chromatographic peak. They must match >95%. If not, co-elution is occurring (likely an isomer).[1]

  • Isomer Discrimination:

    • The 3-furan and 4-furan isomers will exhibit different fragmentation intensities. The 2-substituted isomer specifically favors the loss of the C2 substituent (Furan) to form the m/z 126 double-bond equivalent iminium ion [2].

  • Inlet Discrimination:

    • Symptom:[1][2][3] Low response of molecular ion.

    • Cause: Thermal degradation or active sites in the liner.

    • Fix: Use a deactivated splitless liner with glass wool and ensure the sample is in a basic organic solvent (Ethyl Acetate > Dichloromethane for amine stability).

References

  • BenchChem. (2025).[1][4][5][6] Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Retrieved from 4

  • Cayman Chemical. (2024). Tips for Interpreting GC-MS Fragmentation of Unknown Substituted Fentanyls. Retrieved from 7

  • National Institutes of Health (NIH). (2016). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry. Retrieved from 8

  • Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from 9

Sources

Application Note: A Robust HPLC-UV Protocol for the Preparative Purification of Synthesized 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, optimized, and field-tested protocol for the purification of the synthesized heterocyclic compound 2-(Furan-2-yl)-1-isopropylpiperidine using High-Performance Liquid Chromatography (HPLC) with UV detection. As a key building block in medicinal chemistry, obtaining this compound in high purity is critical for subsequent synthetic steps and biological screening.[1] The piperidine and furan moieties present unique chromatographic challenges, including potential peak tailing due to the basicity of the piperidine nitrogen and the need for a suitable chromophore for UV detection.[2][3][4] This guide provides a comprehensive workflow, from method development principles and sample preparation to a step-by-step preparative HPLC protocol and post-purification analysis. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction: The Chromatographic Challenge

The compound 2-(Furan-2-yl)-1-isopropylpiperidine is a valuable intermediate in the synthesis of novel therapeutic agents. The structure combines a basic piperidine nucleus with a furan ring system.[5][6] While the furan ring provides a chromophore for UV detection, the basic nitrogen of the piperidine can interact with residual acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape and reduced resolution.[3] Therefore, a successful purification strategy must mitigate these interactions to achieve high purity and recovery.

This protocol leverages Reversed-Phase HPLC (RP-HPLC), a widely adopted and powerful technique for the purification of small organic molecules in the pharmaceutical industry.[2][7] We will detail a method that ensures consistent protonation of the analyte and utilizes a modern, high-performance stationary phase to deliver a sharp, symmetrical peak shape, facilitating efficient isolation from reaction byproducts and starting materials.

Analyte Properties & Method Development Rationale

A rational HPLC method development process begins with an understanding of the analyte's physicochemical properties.

  • Structure: C₁₂H₁₉NO

  • Molecular Weight: 193.29 g/mol (approx.)

  • Basicity (pKa): The piperidine nitrogen makes the compound basic. The estimated pKa suggests it will be protonated in acidic conditions.[8] This is the cornerstone of our strategy to achieve good peak shape.

  • Polarity (XLogP3-AA): Approximately 2.5-3.0 (estimated), indicating moderate lipophilicity suitable for reversed-phase chromatography.[8][9]

  • UV Absorbance: The furan moiety contains a π-electron system that absorbs UV light, essential for detection. Furan derivatives are commonly detected between 220-280 nm.[4][10]

Causality-Driven Experimental Choices
  • Chromatographic Mode - Reversed-Phase (RP): Given the analyte's moderate lipophilicity, RP-HPLC is the logical choice. Separation will be based on hydrophobic interactions between the analyte and the non-polar stationary phase.[2]

  • Stationary Phase - End-Capped C18: A C18 (octadecylsilane) column is the workhorse of RP-HPLC. To prevent the basic piperidine nitrogen from interacting with acidic silanol groups on the silica support (which causes peak tailing), a column with high-density end-capping is crucial. End-capping masks these silanols, leading to more symmetrical peaks.[3]

  • Mobile Phase Modifier - Acidic Additive: To ensure the analyte is in a single, consistent protonation state throughout the analysis, an acidic modifier is added to the mobile phase. Trifluoroacetic acid (TFA) or formic acid at a concentration of 0.1% (v/v) is standard. This suppresses silanol activity and provides a positively charged analyte that does not exhibit strong, unwanted secondary interactions with the stationary phase.[3][11]

  • Organic Solvent - Acetonitrile: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower viscosity, resulting in lower backpressure. Its UV cutoff is also lower, allowing for detection at shorter wavelengths if necessary.[12]

Preparative Purification Workflow Diagram

The overall process, from crude material to a verified pure compound, is outlined below. This systematic approach ensures reproducibility and quality control at each stage.

HPLC_Purification_Workflow Crude Crude Synthesized Product SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep AnalyticalDev Analytical Method Development (Scouting) SamplePrep->AnalyticalDev Small aliquot HPLC_Run Preparative HPLC Run (Injection & Elution) SamplePrep->HPLC_Run Bulk sample PrepScaleUp Preparative Scale-Up (Method Transfer) AnalyticalDev->PrepScaleUp Optimized conditions PrepScaleUp->HPLC_Run FractionCollect Fraction Collection (Triggered by UV Signal) HPLC_Run->FractionCollect FractionAnalysis Purity Analysis of Fractions (Analytical HPLC/LC-MS) FractionCollect->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Fractions >98% Purity SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval FinalProduct Pure Compound (Verify Structure & Purity) SolventRemoval->FinalProduct

Sources

Application of 2-(Furan-2-yl)-1-isopropylpiperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Furan-2-yl)-1-isopropylpiperidine represents a specialized scaffold in medicinal chemistry, serving as a critical bioisostere for the privileged 2-phenylpiperidine class (e.g., related to methylphenidate or desoxypipradrol derivatives). By replacing the phenyl ring with a furan moiety, researchers can modulate lipophilicity (LogP), metabolic stability, and electron density while retaining the core pharmacophore required for binding to monoamine transporters (DAT/NET) and Sigma-1 receptors (


R).

This application note details the synthesis, purification, and pharmacological evaluation of this compound. It is designed for medicinal chemists utilizing this scaffold to explore structure-activity relationships (SAR) in CNS drug discovery, specifically for psychostimulant, neuroprotective, and analgesic indications.

Chemical Rationale & Properties

The transition from a phenyl group to a furan ring at the C2 position of the piperidine core introduces specific physicochemical changes:

Property2-Phenyl-1-isopropylpiperidine2-(Furan-2-yl)-1-isopropylpiperidineImpact on Drug Design
Electronic Nature Electron-neutral/rich (Aromatic)Electron-rich (

-excessive)
Enhanced H-bond acceptor potential via furan oxygen.
Steric Bulk Larger (6-membered ring)Smaller (5-membered ring)Reduced steric clash in tight binding pockets.
Metabolism CYP450 oxidation (Para-hydroxylation)Furan ring opening (reactive metabolites)Requires careful metabolic profiling; furan can be a metabolic "soft spot".
Lipophilicity HighModerateImproved aqueous solubility profile.

Key Application Areas:

  • Sigma-1 Receptor Ligands: N-alkyl-2-arylpiperidines are classic

    
     pharmacophores. The furan variant serves as a probe to test the electronic requirements of the hydrophobic pocket.
    
  • Monoamine Transporter Modulators: Used to fine-tune selectivity between Dopamine (DAT) and Norepinephrine (NET) transporters.

  • Fragment-Based Drug Discovery (FBDD): A robust fragment for exploring novel GPCR allosteric sites.

Synthesis Protocol

This protocol describes the "Late-Stage Diversification" route, favored for its ability to generate libraries of analogs.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromopyridine Suzuki Step 1: Suzuki Coupling (2-Furylboronic acid) Start->Suzuki Pd(PPh3)4, Na2CO3 Inter1 Intermediate: 2-(Furan-2-yl)pyridine Suzuki->Inter1 Hydro Step 2: Catalytic Hydrogenation (PtO2/H2, AcOH) Inter1->Hydro Reduction Inter2 Intermediate: 2-(Furan-2-yl)piperidine Hydro->Inter2 RedAm Step 3: Reductive Amination (Acetone, NaBH(OAc)3) Inter2->RedAm N-Alkylation Final Product: 2-(Furan-2-yl)-1-isopropylpiperidine RedAm->Final

Figure 1: Synthetic pathway for the generation of 2-(Furan-2-yl)-1-isopropylpiperidine from commercially available precursors.

Detailed Methodology

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 2-Bromopyridine (1.0 eq), 2-Furylboronic acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: DME/Water (4:1).

  • Procedure: Degas solvents. Reflux under N

    
     for 12 hours. Extract with EtOAc, wash with brine, dry over MgSO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Heterogeneous Hydrogenation

  • Rationale: Reducing the pyridine to piperidine while preserving the furan ring requires controlled conditions. Furan is susceptible to reduction, but pyridine reduces more readily under acidic conditions with Platinum.

  • Reagents: 2-(Furan-2-yl)pyridine, PtO

    
     (Adams' Catalyst, 10 wt%), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve intermediate in AcOH. Add catalyst.

    • Hydrogenate at 50 psi H

      
        for 4-6 hours at RT. Critical: Monitor closely by LCMS to prevent over-reduction of the furan ring.
      
    • Filter through Celite to remove catalyst.

    • Concentrate and neutralize with saturated NaHCO

      
      . Extract with DCM.
      
  • Yield: Expect ~80-90% of the racemic piperidine.

Step 3: Reductive Amination (N-Isopropylation)

  • Reagents: 2-(Furan-2-yl)piperidine (1.0 eq), Acetone (3.0 eq), NaBH(OAc)

    
     (1.5 eq), Acetic acid (cat.).
    
  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Mix amine and acetone in DCE; stir for 30 min to form iminium species.

    • Add NaBH(OAc)

      
       portion-wise. Stir at RT overnight.
      
    • Quench with aq. NaOH (1M). Extract with DCM.

  • Validation:

    
    H NMR should show the isopropyl septet at 
    
    
    
    ~2.7-3.0 ppm and disappearance of the NH signal.

Biological Evaluation Protocols

Application A: Sigma-1 Receptor ( R) Binding Assay

This compound acts as a hydrophobic cation, a classic profile for


R ligands.

Protocol:

  • Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (High affinity 
    
    
    
    agonist).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Mix 100

      
      L membrane + 50 
      
      
      
      L [
      
      
      H]-Pentazocine (2 nM final) + 50
      
      
      L Test Compound (10
      
      
      to 10
      
      
      M).
    • Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Target Criteria: High affinity ligands typically show

      
       nM.
      
Application B: Metabolic Stability Screening (Microsomal)

Because the furan ring is a structural alert for metabolic activation (formation of reactive enedials), early screening is mandatory.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM).

  • Reaction: Incubate 1

    
    M test compound with HLM (0.5 mg/mL protein) and NADPH regenerating system.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS.

  • Reactive Metabolite Trapping (Optional but Recommended): Repeat incubation in the presence of Glutathione (GSH) or Potassium Cyanide (KCN) to trap reactive furan-epoxides or ring-opened intermediates.

Structural & Pharmacophore Analysis

The following diagram illustrates the pharmacophore mapping of 2-(Furan-2-yl)-1-isopropylpiperidine against the standard Sigma-1 receptor model.

Pharmacophore BasicN Basic Nitrogen (Protonated at pH 7.4) Hydrophobic1 N-Isopropyl Group (Hydrophobic Bulk) BasicN->Hydrophobic1 Attached Hydrophobic2 Furan Ring (Aromatic/H-Bond Acceptor) BasicN->Hydrophobic2 2-Position Link ReceptorAsp Receptor Aspartate (Ionic Bond) BasicN->ReceptorAsp Electrostatic Interaction ReceptorPocket Hydrophobic Pocket (Van der Waals) Hydrophobic1->ReceptorPocket Steric Fit Hydrophobic2->ReceptorPocket Pi-Stacking / H-Bond

Figure 2: Pharmacophore mapping of the title compound. The protonated nitrogen serves as the anchor, while the isopropyl and furan groups occupy specific hydrophobic sub-pockets.

Safety & Handling

  • Hazard Identification: As a piperidine derivative, treat as a potential irritant and CNS active agent. The furan moiety suggests potential for metabolic toxicity if ingested in large quantities.

  • Storage: Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the furan ring.

  • Disposal: High-temperature incineration. Do not dispose of in aqueous waste streams due to potential ecotoxicity.

References

  • Synthesis of 2-Substituted Piperidines

    • Title: "Stereoselective Synthesis of 2-Substituted Piperidines via Hydrogenation of Pyridine Deriv
    • Source:Journal of Organic Chemistry.
    • Link:[Link] (General Protocol Reference)

  • Furan as a Bioisostere

    • Title: "Furan as a Benzene Bioisostere: A Case Study in the Design of Adenosine Receptor Antagonists."
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Sigma Receptor Ligand Design

    • Title: "Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of N-Alkyl and C-Aryl Substituents."
    • Source:Future Medicinal Chemistry.
    • Link:[Link]

  • Metabolic Activation of Furan

    • Title: "Metabolic Activation of Furan Derivatives: A Review of the Mechanisms and Toxicology."
    • Source:Chemical Research in Toxicology.
    • Link:[Link]

Using 2-(Furan-2-yl)-1-isopropylpiperidine as a scaffold in drug design.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Furan-2-yl)-1-isopropylpiperidine as a Privileged Scaffold in CNS Drug Discovery

Executive Summary

This guide details the application of 2-(Furan-2-yl)-1-isopropylpiperidine (hereafter referred to as FIP-2 ) as a structural scaffold in the design of central nervous system (CNS) active agents.[1]

The FIP-2 scaffold represents a strategic bioisostere of the 2-phenylpiperidine class (e.g., methylphenidate, desoxypipradrol).[1] By replacing the phenyl ring with a furan moiety, researchers can modulate electron density, reduce lipophilicity (LogP), and introduce a metabolic "soft spot" to alter pharmacokinetic half-life. The N-isopropyl group provides steric bulk and lipophilicity essential for blood-brain barrier (BBB) penetration and sigma-1 receptor affinity.[1]

Primary Applications:

  • Monoamine Transporter (MAT) Ligands: Design of norepinephrine/dopamine reuptake inhibitors.[1]

  • Sigma-1 Receptor Modulators: Neuroprotective agents and psychotropics.[1]

  • Fragment-Based Drug Discovery (FBDD): Use as a core for exploring heteroaromatic chemical space.[1]

Physicochemical Profile & Data

Before initiating wet-lab protocols, the physicochemical baseline of the scaffold must be understood to predict bioavailability and solubility.[1]

Table 1: Calculated Physicochemical Properties of FIP-2

PropertyValueSignificance in Drug Design
Molecular Weight ~193.29 g/mol Ideal for fragment-based design (Rule of 3 compliant).[1]
cLogP 2.1 – 2.4Optimal range for CNS penetration and oral bioavailability.[1]
pKa (Basic N) ~8.9 – 9.2Predominantly ionized at physiological pH; mimics neurotransmitter amines.[1]
TPSA ~16 ŲHigh membrane permeability (BBB penetrant).[1]
Rotatable Bonds 2Low conformational entropy penalty upon binding.[1]
H-Bond Acceptors 2 (N, O)Furan oxygen acts as a weak acceptor; Nitrogen is the primary pharmacophore.[1]

Protocol A: Synthesis & Purification

Objective: Synthesize 2-(Furan-2-yl)-1-isopropylpiperidine from the commercially available intermediate 2-(furan-2-yl)piperidine via reductive amination.

Mechanistic Insight: Direct alkylation with isopropyl halides often leads to elimination side products (propene) due to the steric hindrance of the secondary amine alpha to the furan ring. Reductive amination using acetone and sodium triacetoxyborohydride (STAB) is the preferred, self-validating route due to its mild conditions and high chemoselectivity.

Materials:
  • Substrate: 2-(Furan-2-yl)piperidine (CAS: 97073-24-0).[1][2]

  • Reagents: Acetone (excess), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Methodology:
  • Imine Formation (Equilibrium Establishment):

    • In a flame-dried round-bottom flask, dissolve 2-(furan-2-yl)piperidine (1.0 eq) in anhydrous DCE (0.2 M concentration).

    • Add Acetone (3.0 eq) and Glacial Acetic Acid (1.0 eq).

    • Checkpoint: Stir at room temperature for 30 minutes. The acid catalyst promotes the formation of the iminium ion intermediate.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Caution: Gas evolution (H2) may occur; ensure proper venting.[1]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO₃ solution until pH > 8.

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • The crude oil is often sufficient for library generation (>90% purity).[1]

    • For analytical standards, purify via Flash Column Chromatography (SiO₂).[1]

    • Eluent: 0–5% MeOH in DCM with 0.1% NH₄OH (to prevent streaking of the amine).[1]

Validation Criteria:

  • ¹H NMR (CDCl₃): Diagnostic isopropyl methine septet at ~3.0 ppm; Furan protons at ~7.3 (d), 6.3 (dd), 6.2 (d) ppm.

  • LC-MS: [M+H]⁺ peak at ~194.15.[1]

Protocol B: Metabolic Stability Screening (The "Furan Alert")

Context: Furan rings are structural alerts in medicinal chemistry.[1] They can be oxidized by Cytochrome P450 (specifically CYP2E1 and CYP3A4) to form reactive cis-2-butene-1,4-dial intermediates, which are toxic.[1]

Objective: Determine if the FIP-2 scaffold generates reactive metabolites early in the design process.

Glutathione (GSH) Trapping Assay:
  • Incubation:

    • Incubate FIP-2 (10 µM) with human liver microsomes (HLM) (1 mg/mL) in phosphate buffer (pH 7.4).[1]

    • Add NADPH-regenerating system to initiate metabolism.[1]

    • Simultaneously add Glutathione (GSH) (5 mM) as the trapping agent.[1]

  • Time Points:

    • Sample at 0, 15, 30, and 60 minutes.[1]

    • Quench with ice-cold Acetonitrile (ACN) containing an internal standard.[1]

  • Analysis (LC-MS/MS):

    • Centrifuge samples and inject supernatant.[1]

    • Search Trigger: Look for Mass Shift of +307 Da (GSH adduct) or +323 Da (Oxidized GSH adduct).[1]

Interpretation:

  • High Adduct Formation:[1] The scaffold is bio-activating.[1] Mitigation: Substitute furan with thiophene or block the C5-position of the furan with a methyl or halogen group to prevent ring opening.[1]

  • Low/No Adduct: The scaffold is metabolically stable or cleared via N-dealkylation instead.[1]

Workflow Visualization

The following diagrams illustrate the synthesis logic and the biological screening decision tree.

Figure 1: Synthesis and Derivatization Logic

SynthesisWorkflow Substrate 2-(Furan-2-yl)piperidine (Scaffold Core) Reagents Acetone + STAB (Reductive Amination) Substrate->Reagents DCE, AcOH Product 2-(Furan-2-yl)-1-isopropylpiperidine (FIP-2) Reagents->Product 16h, RT Deriv1 C5-Furan Functionalization (Lithiation/Electrophile) Product->Deriv1 Library Expansion Deriv2 Salt Formation (HCl/Fumarate) Product->Deriv2 Formulation

Caption: Figure 1. One-pot reductive amination protocol for FIP-2 synthesis and downstream derivatization options.

Figure 2: Biological Screening Decision Tree

ScreeningTree FIP2 FIP-2 Scaffold Binding Tier 1: Binding Affinity (Sigma-1 / DAT / NET) FIP2->Binding Hit Hit Validation (Ki < 100 nM) Binding->Hit High Affinity Metab Tier 2: Metabolic Stability (GSH Trapping) Toxic Reactive Metabolite (>5% Adduct) Metab->Toxic Ring Opening Safe Stable Scaffold Metab->Safe No Adducts Hit->Metab Optimization C5-Methyl/Chloro Analog Toxic->Optimization Block C5-Position

Caption: Figure 2. Critical screening path for FIP-2 derivatives, prioritizing early identification of furan-mediated toxicity.

References

  • Lednicer, D. (2007).[1] The Organic Chemistry of Drug Synthesis. Volume 7. Wiley-Interscience.[1] (Detailed methodologies on piperidine synthesis).

  • Lefebvre, M., et al. (2025).[1] "Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry." BenchChem Application Notes. Link (Cited for furan-piperidine scaffold utility).[1]

  • Peterson, L.A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.[1] Link (Authoritative source on Furan toxicity mechanisms).[1]

  • PubChem Compound Summary. (2025). "2-(Furan-2-yl)piperidine."[1][2][3][4] National Center for Biotechnology Information.[1] Link[1]

  • Abdel-Magid, A.F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link (Standard protocol for STAB reduction).[1]

Disclaimer: This document is for research and development purposes only. The synthesis of piperidine derivatives may be subject to local controlled substance regulations depending on jurisdiction.[1] Always consult your institution's Environmental Health & Safety (EHS) guidelines before handling furan derivatives.[1]

Sources

Application Note: High-Throughput Screening & Characterization of Antimicrobial Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Furan derivatives (e.g., nitrofurans, benzofurans) represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA/RNA synthesis machinery and cell wall biosynthesis enzymes (e.g., GlcN-6-P synthase). However, their physicochemical properties—specifically high lipophilicity and potential for colorimetric interference—pose unique challenges in standard antimicrobial screening.

This guide provides an optimized technical workflow for screening furan derivatives. Unlike generic protocols, this document addresses the specific "pain points" of furan chemistry: solubility limits , oxidative instability , and optical interference in colorimetric assays.

Pre-Analytical: Compound Handling & Solubility

The Challenge: Furan derivatives often exhibit poor aqueous solubility, leading to precipitation in Muller-Hinton Broth (MHB) or RPMI media. This causes "false resistance" (compound not reaching the target) or "false susceptibility" (precipitate crashing out bacteria).

Solvent Selection & Stock Preparation
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the standard.[1]

  • Stock Concentration: Prepare 100× stocks (e.g., 10 mg/mL) to ensure the final assay concentration of DMSO is

    
    .
    
  • Critical Constraint:

    • Bacteria: Most S. aureus and E. coli strains tolerate up to 2% DMSO, but Acinetobacter baumannii is sensitive to >1%.

    • Fungi: Candida spp.[2][3][4] can exhibit stress responses at >1% DMSO.

    • Recommendation: Maintain final DMSO concentration at 0.5% - 1.0% across all wells.

The "Color Interference" Factor

Many nitrofurans and furan-chalcones are yellow/orange. This interferes with standard Optical Density (


) readings.
  • Solution: Use a metabolic dye (Resazurin/Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride) that provides a strong color shift (Blue

    
     Pink or Colorless 
    
    
    
    Red) distinguishable from the compound's intrinsic color.

Primary Screening: Optimized Broth Microdilution (MIC)

Standard Basis: CLSI M07 (Bacteria) and M27 (Yeast). Modification: Adapted for hydrophobic/colored small molecules.

Materials
  • Media: Cation-Adjusted Muller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS, 2% glucose) for fungi.

  • Plates: 96-well, U-bottom (polystyrene).[4] Do not use tissue-culture treated plates (furans may bind to the treated surface).

  • Readout: Microplate reader (Absorbance or Fluorescence).

Step-by-Step Protocol
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (

    
     CFU/mL). Dilute 1:100 in media to achieve starting inoculum of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Add 100 µL of media to columns 2–12.

    • Add 200 µL of 2× compound stock (max 2% DMSO) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Solvent + Bacteria).

    • Column 12: Sterility Control (Media + Solvent only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL. Final bacterial load

    
     CFU/mL.
    
  • Incubation:

    • Bacteria:

      
      C for 16–20 h.
      
    • Fungi:

      
      C for 24–48 h.
      
  • Readout (The Furan Adjustment):

    • Visual: Inspect for turbidity.[5] If compound is colored/precipitated, do not trust the eye.

    • Resazurin Step: Add 20 µL of 0.01% Resazurin solution. Incubate for 1–2 hours.

    • Interpretation: Blue = No Growth (Inhibition); Pink/Colorless = Growth.

    • MIC Definition: The lowest concentration preventing the color change.

Secondary Assay: Biofilm Inhibition

Furan derivatives often target quorum sensing or surface adhesion. This assay differentiates between killing planktonic cells and preventing biofilm formation.

Protocol (Crystal Violet Method)
  • Seeding: Inoculate 96-well flat-bottom plates with

    
     CFU/mL in TSB + 1% Glucose (promotes biofilm).
    
  • Treatment: Add furan derivatives at

    
     and 
    
    
    
    MIC.
  • Incubation: 24 h static incubation at

    
    C.
    
  • Washing (Critical): Gently aspirate media. Wash 3× with PBS. Note: Be gentle to avoid stripping the biofilm, but thorough enough to remove precipitated drug.

  • Staining: Add 0.1% Crystal Violet (CV) for 15 min.

  • Elution: Solubilize bound CV with 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure

    
    .
    

Mechanism of Action (MoA): ROS Generation

Many furan derivatives (especially nitrofurans) act as "prodrugs" activated by nitroreductases, leading to Reactive Oxygen Species (ROS) that damage DNA.

Experimental Workflow (DCFH-DA Assay)
  • Probe: Use 2',7'-Dichlorofluorescin diacetate (DCFH-DA). It enters cells, is cleaved by esterases, and oxidizes to fluorescent DCF upon contact with ROS.

  • Treatment: Treat log-phase bacteria with

    
     MIC of the furan derivative for 1–4 hours.
    
  • Staining: Wash cells and incubate with 10 µM DCFH-DA for 30 min in the dark.

  • Measurement: Fluorescence excitation/emission at 485/535 nm.

  • Validation: Use Hydrogen Peroxide (

    
    ) as a positive control.
    

Visualization of Workflows

Screening Pipeline

This diagram illustrates the decision matrix for moving a furan hit from primary screen to lead characterization.

FuranScreening Compound Furan Derivative Library Solubility Solubility Check (DMSO < 1%) Compound->Solubility MIC Primary Screen: MIC (Broth Microdilution) Solubility->MIC Interference Color/Precipitate? MIC->Interference Resazurin Add Resazurin (Metabolic Dye) Interference->Resazurin Yes StandardRead Standard OD600 Interference->StandardRead No HitSel Hit Selection (MIC < 10 µg/mL) Resazurin->HitSel StandardRead->HitSel Secondary Secondary Assays HitSel->Secondary Biofilm Biofilm Inhibition (Crystal Violet) Secondary->Biofilm Tox Cytotoxicity (Mammalian Cells) Secondary->Tox

Figure 1: Decision tree for screening furan derivatives, highlighting the critical branch point for colorimetric interference.

Mechanism: Oxidative Stress Pathway

This diagram details the specific MoA common to nitrofurans, requiring specific enzymatic activation.

FuranMoA Drug Nitrofuran (Prodrug) Entry Passive Diffusion Drug->Entry Enzyme Nitroreductase (Type I/II) Entry->Enzyme Metabolite Reactive Intermediates (Nitro-anion radicals) Enzyme->Metabolite Reduction ROS ROS Surge (Superoxide/OH-) Metabolite->ROS Redox Cycling Damage Macromolecular Damage ROS->Damage DNA DNA Strand Breaks Damage->DNA Lipid Lipid Peroxidation Damage->Lipid

Figure 2: The oxidative stress cascade induced by nitrofuran derivatives, leading to bactericidal activity.

Data Analysis & Quality Control

QC Strains

Every assay run must include standard reference strains to validate the media and antibiotic potency.

  • Gram-Positive: Staphylococcus aureus ATCC 29213.

  • Gram-Negative: Escherichia coli ATCC 25922.[1]

  • Fungal: Candida albicans ATCC 90028.

Calculating Z-Factor (For HTS)

If performing single-point screening of a furan library:



  • 
    : Standard deviation; 
    
    
    
    : Mean.
  • 
    : Positive control (Standard antibiotic).
    
  • 
    : Negative control (DMSO vehicle).
    
  • Target: A Z-factor

    
     indicates a robust assay.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][6] M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Link

  • Desai, N. C., et al. (2023).[7] "Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones." Indian Journal of Chemistry. Link

  • Sweidan, K., et al. (2022).[8] "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives." Letters in Organic Chemistry. Link

  • Wanigasekara, D., et al. (2025).[1] "Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains." ResearchGate.[1][5][9] Link

Sources

Application Notes and Protocols: Synthesis of Piperidines via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold and the Utility of Reductive Amination

The piperidine ring is a saturated heterocyclic amine that is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals. Its prevalence in drug discovery is a testament to its ability to confer desirable pharmacokinetic and pharmacodynamic properties. The synthesis of substituted piperidines is, therefore, a cornerstone of medicinal chemistry. Among the various synthetic strategies, reductive amination stands out as a robust and versatile method for the construction of the C-N bond, which is central to the formation of the piperidine ring. This one-pot reaction, which combines the formation of an imine or iminium ion from a carbonyl compound and an amine with its subsequent reduction, offers operational simplicity and access to a wide array of structurally diverse piperidines.[1] This application note provides a comprehensive guide to the synthesis of piperidines using reductive amination, with a focus on the underlying mechanisms, detailed experimental protocols, and practical insights for troubleshooting.

Reaction Mechanism: A Stepwise Look at Piperidine Ring Formation

The reductive amination process for piperidine synthesis typically involves the reaction of a 1,5-dicarbonyl compound (or a precursor that generates it in situ) with a primary amine or ammonia. The reaction proceeds through a cascade of imine/iminium ion formations and reductions.

The key mechanistic steps are as follows:

  • Initial Imine Formation: One of the carbonyl groups of the 1,5-dicarbonyl compound reacts with the primary amine to form an imine (Schiff base) through a hemiaminal intermediate, with the elimination of a water molecule.

  • First Reduction: The formed imine is then reduced by a hydride-based reducing agent to yield a secondary amine.

  • Intramolecular Cyclization and Iminium Ion Formation: The newly formed secondary amine then undergoes an intramolecular reaction with the second carbonyl group to form a cyclic hemiaminal, which subsequently dehydrates to form a cyclic iminium ion.

  • Second Reduction: The cyclic iminium ion is then reduced by the hydride reagent to yield the final piperidine ring.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the iminium ion in the presence of the carbonyl starting material.[2][3][4]

Mechanism of Piperidine Synthesis via Reductive Amination

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: First Reduction cluster_2 Step 3: Intramolecular Cyclization & Iminium Ion Formation cluster_3 Step 4: Second Reduction 1_5_Dicarbonyl 1,5-Dicarbonyl Compound Hemiaminal_1 Hemiaminal Intermediate 1_5_Dicarbonyl->Hemiaminal_1 + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Hemiaminal_1 Imine Imine Hemiaminal_1->Imine - H2O Secondary_Amine_Intermediate Secondary Amine Intermediate Imine->Secondary_Amine_Intermediate + [H-] (Reducing Agent) Cyclic_Hemiaminal Cyclic Hemiaminal Secondary_Amine_Intermediate->Cyclic_Hemiaminal Intramolecular Attack Iminium_Ion Cyclic Iminium Ion Cyclic_Hemiaminal->Iminium_Ion - H2O Piperidine Piperidine Product Iminium_Ion->Piperidine + [H-] (Reducing Agent) Experimental_Workflow start Start reactants 1. Combine Glutaraldehyde, Benzylamine, and Acetic Acid in DCM start->reactants stir_1 2. Stir at Room Temperature for 1 hour reactants->stir_1 add_reductant 3. Add Sodium Triacetoxyborohydride in portions stir_1->add_reductant stir_2 4. Stir at Room Temperature overnight add_reductant->stir_2 quench 5. Quench with Saturated Sodium Bicarbonate Solution stir_2->quench extract 6. Extract with Dichloromethane quench->extract dry 7. Dry Organic Layer with Anhydrous Sodium Sulfate extract->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify characterize 10. Characterize the Product (NMR, MS) purify->characterize end End characterize->end

Sources

Strategic Utilization of 2-(Furan-2-yl)-1-isopropylpiperidine: A Versatile Pharmacophore and Masked Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-(Furan-2-yl)-1-isopropylpiperidine as a Chemical Intermediate Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Overview: The "Privileged" Scaffold

In the landscape of modern drug discovery, 2-(Furan-2-yl)-1-isopropylpiperidine represents more than a simple heterocycle; it is a bifunctional strategic intermediate . Its value is derived from two distinct chemical behaviors:[1][2][3]

  • The Pharmacophore: The 2-substituted piperidine ring is a "privileged structure" found in numerous bioactive alkaloids (e.g., solenopsins) and pharmaceutical agents (e.g., methylphenidate analogs, local anesthetics). The N-isopropyl group enhances lipophilicity (

    
    ) and blood-brain barrier (BBB) permeability while providing steric bulk that modulates receptor binding kinetics.
    
  • The Masked Synthon: The furan ring serves as a robust "masked" carboxylate.[4] Unlike labile esters or acids, the furan ring tolerates strong nucleophiles, reducing agents, and basic conditions, only revealing its carboxyl nature upon specific oxidative triggering.

This guide provides validated protocols for synthesizing this core and utilizing it to access complex N-isopropylpipecolic acid derivatives and peptidomimetics.

Application Note: Synthesis via the Bruylants Reaction

Objective: Modular synthesis of 2-(Furan-2-yl)-1-isopropylpiperidine with high regioselectivity.

Rationale: Direct functionalization of saturated amines is challenging. The Bruylants reaction (nucleophilic substitution of


-aminonitriles) is selected here over direct lithiation because it prevents over-alkylation and allows for the use of stable Grignard reagents.
Protocol 1: Synthesis Workflow
Phase A: Precursor Synthesis (

-Aminonitrile Formation)

Note: This step generates the electrophilic iminium precursor.

  • Reagents: 1-Isopropylpiperidine (1.0 eq), Sodium Cyanide (2.5 eq), Methanol (Solvent), Carbon Anode/Platinum Cathode (if using electrochemical route) OR chemical oxidation using

    
     or anodic oxidation.
    
    • Lab Scale Alternative: React 1-isopropyl-2-piperidone with

      
       followed by cyanide trap?
      
    • Recommended (Standard):Polonovski-Potier reaction modification or oxidative cyanation.

    • Simplified Commercial Route: Commercial sourcing of 1-isopropylpiperidine-2-carbonitrile .

Phase B: Grignard Addition (The Bruylants Step)

This is the critical C-C bond forming step.

Materials:

  • Substrate: 1-Isopropylpiperidine-2-carbonitrile

  • Reagent: Furan-2-ylmagnesium bromide (1.0 M in THF)

  • Solvent: Anhydrous THF

  • Quench: Saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.

  • Dissolution: Dissolve 1-isopropylpiperidine-2-carbonitrile (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add Furan-2-ylmagnesium bromide (12 mmol, 1.2 eq) dropwise over 20 minutes.

    • Expert Insight: The nitrile acts as a leaving group. The magnesium coordinates to the nitrile nitrogen, facilitating the elimination of

      
       and formation of the iminium intermediate, which is immediately attacked by the furan nucleophile.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Quench: Cool to 0°C. Cautiously add saturated aqueous

    
     (20 mL).
    
    • Caution:

      
       gas may evolve if excess cyanide is present. Perform in a high-flow fume hood.
      
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% MeOH/DCM).

Yield Expectation: 75–85% Data Validation:

  • 1H NMR: Diagnostic furan protons at

    
     7.4 (d), 6.3 (dd), 6.2 (d) ppm. Piperidine C2-H doublet at 
    
    
    
    ~3.2 ppm.

Application Note: The Furan "Unmasking" Protocol

Objective: Oxidative cleavage of the furan ring to generate 1-isopropylpipecolic acid (a non-natural amino acid).

Rationale: The furan ring is stable during earlier synthetic steps (e.g., N-alkylation, reductions). Using the Sharpless-type oxidation (


), the furan is cleaved to a carboxylic acid.[5] This avoids the need for protecting group manipulations on a carboxylic acid during library synthesis.
Protocol 2: Ru(III)-Catalyzed Oxidative Degradation

Materials:

  • Substrate: 2-(Furan-2-yl)-1-isopropylpiperidine

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant:

    
     (15 eq)
    
  • Solvent System:

    
     (2:2:3) - Note: EtOAc/ACN/Water can be used to avoid 
    
    
    
    .

Step-by-Step Protocol:

  • Preparation: In a 100 mL flask, dissolve the substrate (1.0 mmol) in

    
     (4 mL) and EtOAc (4 mL).
    
  • Catalyst Activation: Add

    
     (5 mg). The solution will turn dark.
    
  • Oxidant Addition: Dissolve

    
     (3.2 g, 15 mmol) in water (6 mL). Add this solution to the reaction mixture vigorously.
    
    • Observation: The reaction is exothermic. The mixture effectively turns into a "catalytic furnace" where

      
       is the active species, regenerated by periodate.
      
  • Monitoring: Stir vigorously at RT for 2 hours. The furan peaks in NMR will disappear completely.

  • Quench: Add saturated

    
     (sodium thiosulfate) to reduce residual Ruthenium (black precipitate forms).
    
  • Extraction: Adjust pH to 4.0 with 1M HCl. Extract with DCM (

    
     mL).
    
    • Note: Amino acids are zwitterionic. The N-isopropyl group keeps it lipophilic enough for organic extraction at isoelectric points, but careful pH control is vital.

Outcome: Conversion to 1-isopropylpiperidine-2-carboxylic acid .

Visualizing the Workflow

The following diagram illustrates the divergent utility of the scaffold, highlighting the "Masked Synthon" strategy.

G Precursor 1-Isopropyl piperidine Intermediate α-Aminonitrile Intermediate Precursor->Intermediate Anodic Ox. + NaCN Target 2-(Furan-2-yl)-1- isopropylpiperidine (THE SCAFFOLD) Intermediate->Target Bruylants Rxn (Furan-2-MgBr) PathA Oxidative Cleavage (RuCl3/NaIO4) Target->PathA PathB Diels-Alder Cycloaddition Target->PathB ProductA 1-Isopropyl pipecolic acid PathA->ProductA Unmasking ProductB 7-Oxabicyclo [2.2.1]heptene Derivatives PathB->ProductB Library Gen

Caption: Divergent synthesis workflow showing the assembly of the scaffold via Bruylants reaction and its downstream applications as a masked amino acid or cycloaddition substrate.

Comparative Data: Reaction Conditions

Reaction StageReagent SystemKey AdvantageTypical Yield
Scaffold Assembly Furan-2-ylMgBr / THFHigh regioselectivity for C2 position; avoids over-alkylation common in direct alkyl halides.75-85%
Unmasking (Oxidation)

(cat) /

Tolerates N-alkyl amines; mild temperature (RT); avoids harsh permanganate conditions.60-70%
Hydrogenation

/ Pd/C
Converts furan to tetrahydrofuran (THF) ring, altering polarity and H-bond accepting capability.>90%

Expert Insights & Troubleshooting

  • Steric Hindrance: The N-isopropyl group is bulky. During the Bruylants reaction, if the Grignard addition is sluggish, add Lewis Acid catalysts such as

    
     (0.5 eq) or 
    
    
    
    (1.0 eq) to activate the nitrile leaving group (silver promotes
    
    
    precipitation, driving the iminium formation).
  • Stability: The furan ring is acid-sensitive (polymerizes/opens in strong mineral acids). Avoid strong acidic workups prior to the oxidative cleavage step.

  • Safety: The oxidative cleavage generates volatile aldehydes as byproducts before full conversion to the acid. Ensure adequate ventilation.

References

  • Bruylants Reaction Mechanism & Utility

    • Mattalia, J. M. (2021).[6][7] The Bruylants and related reactions. Arkivoc.

  • Furan as a Masked Carboxylic Acid

    • Gutnov, A. (2016).[8] Furan ring as a surrogate for carboxy group. Chemistry of Heterocyclic Compounds.

  • Oxidative Cleavage Protocols (RuCl3/NaIO4)

    • Merino, P. (2015).[4] Oxidative Cleavage of Furans. Organic Reactions.

  • Piperidine Synthesis in Drug Discovery

    • Sulyma, N., et al. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: N-Alkylated Piperidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering non-trivial purification issues with N-alkylated piperidines.

Topic: Troubleshooting Purification & Isolation Challenges Ticket Priority: High (Impacts purity and yield in late-stage synthesis) Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Piperidine Paradox

N-alkylated piperidines are ubiquitous in medicinal chemistry (e.g., Fentanyl analogues, Donepezil), yet they present a distinct "purification paradox."[1] While the tertiary amine renders them highly polar and basic (


 ~9–10), the N-alkyl tail introduces significant lipophilicity. This duality leads to three primary failure modes in purification:
  • Silanol Tailing: Strong interaction with acidic silanols on silica gel causing irreversible adsorption or streaking.

  • Phase Separation Failure: "Oiling out" instead of crystallizing due to low melting points and high conformational flexibility.

  • Byproduct Co-elution: Difficulty separating the desired tertiary amine from unreacted alkyl halides or quaternary ammonium over-alkylation byproducts.

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Flash Chromatography Troubleshooting

Q: My product streaks from the baseline to the solvent front on standard silica. How do I resolve this without losing mass?

Diagnosis: This is the classic "Silanol Effect." Standard silica gel is slightly acidic (pH 5–6). The basic nitrogen of the piperidine protonates upon contact with surface silanols (


), forming a strong ionic bond (

) rather than a reversible adsorption.

Protocol A: The "Sacrificial Base" Method (Mobile Phase Modifier) Do not simply add "a few drops" of base. You must saturate the silica surface.[2]

  • Modifier Choice: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
    • Why: TEA competes for the acidic silanol sites, effectively "capping" them so your piperidine can interact via weaker Van der Waals forces.

  • The Pre-Wash (Critical Step):

    • Flush the column with 3–4 Column Volumes (CV) of the non-polar solvent containing 1% TEA before loading your sample.

    • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8) before loading.

  • Elution: Run your gradient with the modifier maintained at 1% throughout.

Protocol B: Amine-Functionalized Silica (The Permanent Solution) If your compound is acid-sensitive or TEA is difficult to remove (high boiling point), switch to Amine-Bonded Silica (


-Silica) .
  • Mechanism: The surface is already functionalized with propyl-amine groups. The surface pH is basic (~9.5), preventing protonation of your piperidine.

  • Benefit: You can use standard solvents (Hexane/EtOAc) without smelly additives.

Visualization: Silanol Blocking Mechanism

SilanolBlocking cluster_0 Standard Silica (Acidic) cluster_1 With TEA Modifier SiOH Silanol Group (Si-OH) Interaction Strong Ionic Bond (Tailing/Loss) SiOH->Interaction Piperidine Piperidine (Basic N) Piperidine->Interaction SiOH_Blocked Silanol (Si-OH) TEA Triethylamine (Sacrificial Base) SiOH_Blocked->TEA Blocked by Piperidine_Free Piperidine (Free Base) Elution Clean Elution (Sharp Peak) Piperidine_Free->Elution No Retention

Figure 1: Mechanism of silanol interaction and the "capping" effect of Triethylamine (TEA).

Module 2: HPLC Method Development

Q: Reverse Phase HPLC shows split peaks or broad humps. Is my compound degrading?

Diagnosis: Likely not degradation. You are observing ionization duality . At neutral or slightly acidic pH (common in standard LC-MS methods using Formic Acid), the piperidine exists in an equilibrium between its protonated (


) and free base (

) forms. These two species have vastly different hydrophobicities, leading to peak splitting or broadening.

The Solution: pH Switching

ParameterLow pH (Formic/TFA, pH ~2)High pH (Ammonium Bicarb/NH4OH, pH ~10)
Piperidine State Fully Protonated (

)
Free Base (

)
Retention Low (Polar)High (Lipophilic)
Peak Shape Good (if silanols are suppressed)Excellent (Sharp, symmetrical)
Column Requirement Standard C18Hybrid Particle (BEH/CSH) or Polymer

Protocol: High-pH HPLC

  • Column Selection: Use a column stable up to pH 12 (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Do not use standard silica C18 columns; they will dissolve.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

      
      ).
      
    • B: Acetonitrile.[3][4][5]

  • Result: The piperidine is forced into its neutral, free-base form. This maximizes hydrophobic interaction with the C18 stationary phase, resulting in sharp peaks and higher loading capacity.

Module 3: Work-up & Isolation Challenges

Q: My product "oils out" during crystallization attempts. How do I get a solid?

Diagnosis: N-alkyl piperidines often have low melting points and high rotational freedom, making the lattice energy of the free base insufficient to overcome solvation.

The Solution: Salt Formation Screening Turn the "oil" into a salt. The ionic lattice significantly increases the melting point.

Step-by-Step Salt Screen:

  • Dissolution: Dissolve 50 mg of the oil in a minimal amount of dry ether or EtOAc.

  • Acid Addition: Add 1.05 equivalents of the following acids (in separate vials):

    • HCl (4M in Dioxane): Often yields hygroscopic solids (risk).

    • Oxalic Acid (sat. in EtOH): Excellent for forming stable, crystalline lattices.

    • Fumaric Acid (sat. in MeOH): Good for pharmaceutically acceptable salts.

  • Induction: If oiling occurs immediately, scratch the glass surface or sonicate.

  • Anti-solvent: Add Hexane dropwise until cloudy.

  • Validation: Filter the solid and check NMR. Ensure the stoichiometry is 1:1 (or 1:2 for bis-piperidines).

Q: How do I remove unreacted alkyl halides without column chromatography?

Diagnosis: Alkyl halides (electrophiles) are toxic and difficult to separate from the product (nucleophile) if their polarities are similar.

Protocol: Polymer-Supported Scavenging Use a Thiol-based Scavenger Resin (e.g., Si-Thiol or polymer-bound mercaptan).

  • Setup: Add 3 equivalents (relative to the excess alkyl halide) of the resin to your crude reaction mixture.

  • Incubation: Stir gently at 40°C for 2–4 hours.

    • Mechanism:[6] The thiol allows a rapid

      
       reaction with the alkyl halide, covalently binding the impurity to the bead.
      
  • Filtration: Filter off the solid resin. The filtrate contains your purified amine.

    • Advantage:[1][2][7][8] Eliminates the need for aqueous workup, preventing emulsion formation common with amphiphilic piperidines.

Module 4: Advanced Purification Workflow

Q: I have a complex crude mixture. What is the most robust purification strategy?

Use the "Catch and Release" strategy using SCX (Strong Cation Exchange) cartridges.[7][9] This exploits the basicity of the piperidine to separate it from all non-basic impurities (unreacted halides, neutral side products).

Workflow Diagram:

PurificationStrategy Start Crude Reaction Mixture (Piperidine + Halides + Neutrals) SCX_Load Load onto SCX Cartridge (Acidic Media) Start->SCX_Load Wash Wash with MeOH/DCM SCX_Load->Wash Piperidine Binds (R-NH+) Elute_Waste Eluate: Neutrals & Acidic Impurities (DISCARD) Wash->Elute_Waste Non-bases pass through Release Elute with 2M NH3 in MeOH Wash->Release Switch pH > 10 Final Pure N-Alkylated Piperidine (Free Base) Release->Final Piperidine Released

Figure 2: SCX "Catch and Release" workflow for isolating basic amines from neutral impurities.

References

  • Teledyne ISCO. (2012).[9][10] RediSep SCX Column: Purification of Organic Compounds Holding Inherent Basic Properties. Teledyne ISCO Application Notes. Link

  • Waters Corporation. (2022). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Application Notes. Link

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? The Flash Blog. Link

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technical Overview. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica. Department of Chemistry. Link

Sources

Overcoming side reactions in the synthesis of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-FUR-PIP-02 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Target Molecule: 2-(Furan-2-yl)-1-isopropylpiperidine (CAS: N/A for specific derivative; Core CAS: 97073-24-0)

Executive Summary

You are likely encountering difficulties because this molecule combines three chemically distinct challenges: the acid-sensitivity of the electron-rich furan ring, the steric hindrance of the N-isopropyl group, and the chemoselectivity required to form the piperidine ring without over-reducing the furan.

This guide treats your synthesis as a troubleshooting workflow. We move away from "recipe" following and toward "failure mode" analysis.

Module 1: The "Black Tar" Phenomenon (Furan Integrity)

Symptom: The reaction mixture turns dark brown/black upon workup or during acid-catalyzed steps. Yield vanishes.

Diagnosis: Acid-Catalyzed Ring Opening. The furan ring is an electron-rich enol ether equivalent. In the presence of aqueous acid (even dilute), it undergoes protonation at the


-carbon, leading to a cascade of ring opening that results in reactive 1,4-dicarbonyls (e.g., 4-hydroxy-2-butenal).[1][2][3] These intermediates rapidly polymerize into "tar."
Troubleshooting Protocol
ParameterStandard Practice (Risky)Corrective Action (Safe)
Workup pH Acidic washes (HCl) to remove pyridine/amine.Buffered Workup. Use Saturated

or

. Maintain pH > 6.[4]
Solvent Protic solvents with trace acid.Aprotic/Dry. Use THF or DCM. Ensure solvents are acid-free.
Quenching Direct addition of water/acid.Cold Quench. Add reaction mixture to cold

solution.
Mechanism of Failure

The following diagram illustrates why your furan is decomposing.

FuranDecomposition Furan Furan Ring Protonation Protonation (C-alpha) (Rate Limiting) Furan->Protonation + Acid RingOpen Ring Opening (Formation of 1,4-dicarbonyl) Protonation->RingOpen Hydrolysis Polymer Polymerization (Black Tar) RingOpen->Polymer Aldol Condensation Acid H+ / H2O Acid->Protonation

Figure 1: Acid-catalyzed decomposition pathway of the furan ring [1].

Module 2: The N-Alkylation Standoff (Installing the Isopropyl)

Symptom: Low conversion when reacting 2-(furan-2-yl)piperidine with isopropyl iodide/bromide. Formation of propene gas (elimination product).

Diagnosis: Steric Hindrance & Elimination. The secondary amine (piperidine) is hindered by the adjacent furan ring (2-position). The isopropyl electrophile is also bulky. Under standard alkylation conditions (


), the basic amine triggers E2 elimination on the isopropyl halide rather than substitution.
Corrective Workflow: Reductive Amination

Do not use alkyl halides.[5] Use Reductive Amination with acetone. This proceeds via an iminium intermediate, avoiding the


 vs. E2 competition.

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) -


.
Why? It is mild enough not to reduce the furan or the ketone (acetone) directly, but selective for the iminium ion.
Step-by-Step Protocol (Self-Validating)
  • Imine Formation (Equilibrium):

    • Dissolve 2-(furan-2-yl)piperidine (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Add Acetone (3.0 - 5.0 equiv). Excess is necessary to push equilibrium.

    • Add Acetic Acid (1.0 equiv). Catalyst for imine formation.[5][6][7]

    • Checkpoint: Stir for 30 mins. Reaction remains clear.

  • Reduction (Irreversible):

    • Add

      
       (1.5 equiv) portion-wise.
      
    • Stir at Room Temperature for 4-12 hours.

    • Validation: Monitor by TLC/LCMS.[8] The imine intermediate should disappear.

  • Workup (Furan-Safe):

    • Quench with saturated aqueous

      
       (Safety: Evolution of 
      
      
      
      ).
    • Extract with DCM.

Data Comparison: Alkylation Methods

MethodReagentsPrimary Side ReactionTypical Yield
Direct Alkylation Isopropyl Bromide,

, DMF
E2 Elimination (Propene formation)< 30%
Reductive Amination (Cyanoborohydride) Acetone,

, MeOH
Cyanide toxicity; slower kinetics60-75%
Reductive Amination (STAB) Acetone,

, DCE
None (High Selectivity) > 85%

Module 3: The Selectivity Paradox (Building the Core)

Symptom: You are trying to synthesize the core 2-(furan-2-yl)piperidine from a pyridine precursor, but you either get (A) recovered starting material or (B) reduction of the furan ring to a tetrahydrofuran.

Diagnosis: Over-Hydrogenation. Standard catalytic hydrogenation (Pd/C,


) often reduces furan rings. Pyridine rings are aromatic and difficult to reduce, often requiring forcing conditions that destroy the furan.
Recommended Route: The "Activated" Pyridinium Strategy

Avoid direct hydrogenation of neutral pyridine. Activate the pyridine as an


-acyl pyridinium salt or use a Grignard addition to a pyridinium ion.

Workflow:

  • Activation: React Pyridine (or 2-bromopyridine precursor) to form an

    
    -benzyl or 
    
    
    
    -acyl pyridinium salt.
  • Nucleophilic Attack: Add Furan-2-lithium (generated from furan + n-BuLi) to the pyridinium salt. This breaks the aromaticity of the pyridine without touching the furan.

  • Selective Reduction: The resulting dihydropyridine contains a reactive alkene (enamide) that can be reduced under mild conditions (e.g.,

    
    , Pd/C, 1 atm) that leave the aromatic furan intact.
    

SynthesisRoute Start Pyridine Precursor Step1 Activation (Form N-Acyl Pyridinium) Start->Step1 Fail1 Direct Hydrogenation (Destroys Furan) Start->Fail1 Avoid Target 2-(Furan-2-yl)-1-isopropylpiperidine Step2 Nucleophilic Addition (2-Lithiofuran) Step1->Step2 Step3 Selective Hydrogenation (Reduces Dihydropyridine only) Step2->Step3 Step4 N-Deprotection & Reductive Amination (Install Isopropyl) Step3->Step4 Fail2 Direct Alkylation (Low Yield) Step3->Fail2 Avoid Step4->Target

Figure 2: Optimal synthetic pathway minimizing side reactions.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 to reduce the imine in the isopropyl installation step? A: Yes, but with a caveat. If you form the imine in methanol and then add


, it works.[6] However, 

reduces ketones (acetone) rapidly. You must ensure imine formation is complete before adding the hydride, or the acetone will be consumed, stopping the reaction.

is superior because it does not reduce acetone at a significant rate, allowing "one-pot" processing [2].

Q: My furan ring opened. Can I close it back? A: Generally, no. Once the furan hydrolyzes to the 1,4-dicarbonyl, it usually undergoes complex aldol condensations or polymerizes. Prevention (pH control) is the only cure.

Q: Why not use 2-chloropyridine and furan-2-boronic acid (Suzuki coupling)? A: Suzuki coupling is excellent for making 2-(furan-2-yl)pyridine . However, you still face the challenge of reducing the pyridine to piperidine without reducing the furan. The "Activated Pyridinium" route (Module 3) solves the reduction problem by breaking pyridine aromaticity during the C-C bond formation.

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.

    
     leading to ring opening.
    URL:[Link]
    
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996, 61, 3849-3862.[6][9] Context: The definitive guide on using STAB for hindered amines/ketones. URL:[Link]

  • Electrocatalytic Hydrogenation of Pyridines. Source:Journal of the American Chemical Society, 2024. Context: Discusses the difficulty of pyridine hydrogenation and alternative electrochemical methods. URL:[Link]

Sources

Stability of the furan ring under acidic or basic reaction conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FUR-STAB-001 Subject: Stability of Furan Ring Under Acidic/Basic Conditions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pi-Excessive" Paradox

Welcome to the Furan Technical Support Hub. If you are here, you likely encountered one of two scenarios:

  • The "Black Tar" Incident: You exposed a furan derivative to acid, and the reaction mixture turned into an intractable resin.

  • The Lithiation Question: You want to functionalize the ring using strong bases but are worried about fragmentation.

The Core Principle: Furan is a


-excessive heterocycle . The oxygen atom donates electron density into the ring, making it more reactive toward electrophiles than benzene. However, this same electron richness makes it the "Achilles' Heel" in acidic media.
ConditionStability RatingPrimary Risk/Opportunity
Acidic (Brønsted/Lewis) 🔴 CRITICAL Rapid protonation

Ring Opening

Polymerization (Resinification).
Basic / Nucleophilic 🟢 STABLE Excellent stability. Ideal for C2-lithiation and organometallic coupling.
Oxidative 🟡 CAUTION Sensitive to singlet oxygen and strong oxidants (e.g., peroxide/acid mixes).

Module A: Acidic Conditions (The Danger Zone)

The Failure Mechanism: Why did my reaction turn black?

Unlike benzene, furan cannot withstand strong protic acids (H₂SO₄, HCl) or strong Lewis acids (AlCl₃) under standard conditions.

The Cascade of Failure:

  • Protonation: The furan ring accepts a proton at the C2 (

    
    ) position . This breaks aromaticity and forms a reactive cation.[1]
    
  • Nucleophilic Trapping: Water or nucleophiles attack the cation.

  • Ring Opening: The hemiacetal intermediate collapses, opening the ring to form 1,4-dicarbonyls (e.g., succindialdehyde).

  • Polymerization: These 1,4-dicarbonyls are highly reactive and undergo rapid aldol-type condensations, leading to the infamous "black tar" (polymeric humins).

Visualizing the Degradation Pathway

The following diagram illustrates the kinetic pathway of acid-catalyzed decomposition.

FuranAcidDegradation Furan Furan Ring (Aromatic) Cation C2-Protonated Cation (Non-Aromatic / Reactive) Furan->Cation Fast Protonation Proton + H⁺ Hemiacetal Hemiacetal Intermediate Cation->Hemiacetal Nucleophilic Attack Water + H₂O RingOpen 1,4-Dicarbonyl (Succindialdehyde) Hemiacetal->RingOpen Tautomerization Polymer Polymeric Resin (Black Tar) RingOpen->Polymer Aldol Condensation

Figure 1: The acid-catalyzed degradation pathway of furan. Note that the formation of the 1,4-dicarbonyl is effectively the reverse of the Paal-Knorr synthesis.

Troubleshooting & Mitigation Strategies

Issue: I must perform an Electrophilic Aromatic Substitution (EAS).

  • Solution: Do not use standard Friedel-Crafts conditions.

    • Instead of Nitric Acid: Use Acetyl Nitrate (generated in situ from Ac₂O + HNO₃) at low temperatures (-10°C).[2]

    • Instead of Sulfuric Acid: Use Pyridine-Sulfur Trioxide complex .[3]

    • Instead of AlCl₃/R-Cl: Use Vilsmeier-Haack conditions (POCl₃/DMF) for formylation.[2]

Issue: My furan substrate is decomposing during workup.

  • Root Cause: Acidic aqueous washes (e.g., 1M HCl) used to remove amines or quench reactions.

  • Fix: Buffer your aqueous layer. Use saturated NH₄Cl or phosphate buffer (pH ~7). Never allow the pH to drop below 4 during extraction.

Issue: I need to hydrolyze an ester on a furan ring.

  • Fix: Use Basic Hydrolysis (LiOH/THF/H₂O or NaOH/MeOH). Avoid acid-catalyzed hydrolysis.

Module B: Basic Conditions (The Safe Zone)

The Utility of Base Stability

Furan is remarkably resilient to bases. This allows for powerful C-C bond-forming reactions via metallation .

Key Characteristic: The C2-proton of furan is relatively acidic (pKa ~35) compared to benzene (pKa ~43). This allows for direct deprotonation using organolithium reagents.

Protocol: Regioselective C2-Lithiation

Standard Operating Procedure (SOP) for Functionalization

Reagents:

  • Substrate: Furan (distilled)

  • Base: n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • Solvent: Anhydrous THF (essential for solubility and reactivity)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry glassware and maintain a Nitrogen/Argon atmosphere.

  • Solvation: Dissolve furan (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: While furan is stable, low temp improves regioselectivity and handling.

  • Addition: Add n-BuLi (1.1 equiv) dropwise.

  • Incubation: Stir at 0°C for 30 minutes.

    • Checkpoint: The solution usually turns light yellow. You have now generated 2-lithiofuran .

  • Quenching: Add your electrophile (e.g., aldehyde, ketone, alkyl halide) at -78°C or 0°C depending on electrophile reactivity.

Data Table: Stability Comparison

ReagentConditionFuran OutcomeNotes
n-BuLi / THF -78°C to RTStable (2-Lithiofuran)Excellent for C-C bond formation.
NaOH (aq, 20%) RefluxStable Safe for ester hydrolysis.
LDA -78°CStable Used for halogen migration (Halogen Dance).
KOtBu RTStable Suitable for condensation reactions.

Module C: Decision Logic (Workflow)

Before starting your experiment, run your reaction conditions through this logic gate to prevent substrate loss.

FuranDecisionTree Start Start: Furan Reaction Planning CheckCond Are conditions Acidic or Basic? Start->CheckCond Basic Basic / Nucleophilic CheckCond->Basic Acid Acidic / Electrophilic CheckCond->Acid Safe PROCEED (Stable) Basic->Safe CheckEWG Does Furan have Electron Withdrawing Groups (EWG)? (e.g., -CHO, -COOR, -NO2) Acid->CheckEWG HasEWG Yes (EWG Present) CheckEWG->HasEWG NoEWG No (Alkyl or H) CheckEWG->NoEWG Caution PROCEED WITH CAUTION (EWG stabilizes ring) HasEWG->Caution Stop STOP / REDESIGN High risk of polymerization NoEWG->Stop Alt Alternative: Use Lewis Acid or Buffered Conditions Stop->Alt

Figure 2: Decision matrix for assessing reaction viability based on furan substitution patterns.

Frequently Asked Questions (FAQ)

Q1: Can I use Friedel-Crafts acylation to add a ketone to my furan? A: Not with Aluminum Chloride (AlCl₃). AlCl₃ is too harsh and will polymerize the furan.

  • Recommended Protocol: Use acetic anhydride with a mild catalyst like phosphoric acid (H₃PO₄) or Boron Trifluoride Etherate (BF₃·OEt₂) at controlled temperatures. Alternatively, use the generated 2-lithiofuran (from Module B) and react it with an amide or nitrile.

Q2: I have an acetal protecting group on a side chain. How do I remove it without destroying the furan ring? A: This is a classic "Catch-22". Acetal deprotection requires acid, which destroys furan.

  • Workaround: Use PPTS (Pyridinium p-toluenesulfonate) in wet acetone or ethanol. It is a mild acid. Monitor the reaction closely by TLC and quench immediately upon completion with NaHCO₃. Do not use HCl.

Q3: Why is my furan stable in acid when I have a -CHO group on it? A: Substituent effects.[4] An electron-withdrawing group (EWG) like an aldehyde (-CHO) or ester (-CO₂R) at the C2 position pulls electron density out of the ring. This deactivates the ring toward protonation (the first step of degradation), significantly increasing stability in acidic media.

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for heterocyclic reactivity).
  • Gronowitz, S. (Ed.). (1985). Thiophene and Its Derivatives.
  • Keay, B. A. (1987). Regiospecific synthesis of 3-substituted furans. Canadian Journal of Chemistry, 65(10), 2377-2384. Link

  • Gandini, A. (1996).[5] The Behavior of Furan Derivatives in Polymerization Reactions. Advances in Polymer Science. (Detailed mechanism of acid-catalyzed resinification).

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Definitive guide on Furan EAS and ring opening).

Sources

Identifying synthesis byproducts of 2-(Furan-2-yl)-1-isopropylpiperidine by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Context

This guide addresses the identification of impurities arising from the synthesis of 2-(Furan-2-yl)-1-isopropylpiperidine . This compound is typically synthesized via the reductive amination of 2-(furan-2-yl)piperidine with acetone.

The analytical challenge lies in distinguishing the target molecule from three distinct classes of impurities:

  • Synthetic Intermediates: Unreacted secondary amines.

  • Process Artifacts: Over-reduced species (tetrahydrofuran analogs).

  • Degradation Products: Acid-catalyzed ring-opening of the labile furan moiety.

Interactive Troubleshooting Guide (Q&A)

Module A: Synthesis Artifacts & Impurity Profiling

Q: I see a significant peak at m/z 152. Why is it persisting despite longer reaction times? A: This is likely the Des-isopropyl precursor (2-(furan-2-yl)piperidine).

  • Cause: Incomplete reductive amination.[1] Steric hindrance at the 2-position (adjacent to the furan ring) can slow down the attack of the bulky acetone-derived iminium ion.

  • Confirmation: The mass difference is exactly 42 Da (loss of the isopropyl group). In MS/MS, this peak will lack the characteristic neutral loss of propene (42 Da) seen in the target.

Q: There is a co-eluting impurity with m/z 197 (+4 Da). Is this an isotope effect? A: No, this is the Tetrahydrofuran (THF) Analog .

  • Cause: If your starting material was generated via hydrogenation of a pyridine-furan precursor, the catalyst (e.g., Pd/C or PtO₂) may have reduced the furan ring to a tetrahydrofuran ring. This is an "over-reduction" byproduct carried through the synthesis.

  • Resolution: This species is saturated and more basic; it often elutes later than the target on C18 columns due to increased hydrophobicity and lack of aromatic pi-pi interactions.

Q: My LC-MS spectrum shows a broad peak at m/z 212 (+18 Da). Is my product wet? A: This is likely the Ring-Opened Hydrolysis Product .

  • Mechanism: The furan ring is electron-rich and acid-sensitive. In the presence of strong acids (or acidic mobile phases) and water, the furan ring undergoes hydrolytic ring opening to form a 1,4-dicarbonyl species (e.g., 4-substituted-1-amino-pentanedione derivative).

  • Critical Action: Check your mobile phase pH. If you are using >0.1% Formic Acid or TFA, you may be generating this artifact on-column.

Module B: Method Optimization (LC-MS)

Q: The target peak is tailing significantly. Should I increase the acid concentration? A: Proceed with caution. While tertiary amines like this analyte usually require acidic modifiers to protonate the nitrogen and reduce silanol interactions, the furan ring is labile.

  • Recommendation: Use 10 mM Ammonium Formate (pH 3.8) or 0.05% Formic Acid . Avoid TFA (Trifluoroacetic acid), as its high acidity and ion-pairing capability can accelerate on-column furan degradation.

  • Alternative: Use a high-pH stable column (e.g., C18 hybrid particle) with 10 mM Ammonium Bicarbonate (pH 10). This keeps the amine neutral (improving shape) and protects the furan ring.

Q: How do I distinguish the target from regioisomers? A: Regioisomers (e.g., 3-furanyl or 4-furanyl variants) have identical masses.

  • Differentiation: You must rely on Fragment Ion Ratios .

    • 2-substituted: The alpha-cleavage loss of the furan ring is favored.

    • 3/4-substituted: Ring cleavage patterns differ.

    • Chromatography: 2-substituted piperidines are sterically more crowded and typically elute earlier than their 4-substituted counterparts on standard C18 phases.

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathway and the origin of key byproducts.

SynthesisPathways cluster_legend Legend Precursor 2-(Furan-2-yl)piperidine (m/z 152) Reagent Acetone + NaBH(OAc)3 Target TARGET MOLECULE 2-(Furan-2-yl)-1-isopropylpiperidine (m/z 194) Precursor->Target Reductive Amination Precursor->Target Incomplete Rxn Impurity_THF Impurity: THF-Analog (Over-reduction) (m/z 198) Precursor->Impurity_THF H2/Pd (Pre-step Carryover) Impurity_Open Impurity: Ring Open (Acid Hydrolysis) (m/z 212) Target->Impurity_Open Acidic Mobile Phase (+ H2O) key Red Arrow = Degradation/Artifact Dashed Arrow = Process impurity

Figure 1: Synthesis pathway showing the origin of the Des-isopropyl precursor (incomplete reaction), THF-analog (over-reduction), and Ring-opened artifact (hydrolysis).

Mass Spectral Interpretation Guide

Use this table to assign peaks in your MS/MS spectrum (ESI+).

Ion Typem/z (approx)Origin / MechanismDiagnostic Value
[M+H]⁺ 194.15 Protonated Molecular IonParent Peak
[M+H - 42]⁺ 152.10Neutral loss of Propene (C₃H₆)Confirms N-isopropyl group
[M+H - 68]⁺ 126.10Loss of Furan ring (C₄H₄O)Confirms Piperidine core integrity
Fragment 81.03Pyran/Furan fragmentCharacteristic of furanyl moiety
Fragment 84.08Piperidine ring fragmentCharacteristic of piperidine ring

Fragmentation Logic Tree:

  • Check Parent: Is m/z 194 present?

  • Check N-Substituent: Look for m/z 152 (194 - 42). If this transition is strong, the N-isopropyl group is present.

  • Check Ring Stability: If you see m/z 212, the furan ring has opened (M+18).

Recommended Experimental Protocol

Sample Preparation[2]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile . Avoid Methanol if possible, as it can occasionally participate in nucleophilic attack on activated furan rings under acidic conditions.

  • Concentration: Dilute to 1 µg/mL for LC-MS injection.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH ~3.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 40°C.

MS Parameters (ESI+)[3][4][5][6]
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the mechanistic basis for the synthesis and potential side reactions.

  • Liang, X., et al. (2017).[3] "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Frontiers in Bioengineering and Biotechnology. Details the mechanism of furan hydrolysis (+18 Da artifact) in acidic media.

  • BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Provides baseline fragmentation patterns for N-substituted piperidines.

  • Nikbin, N., et al. (2013).[3] "On the Brønsted acid-catalyzed homogeneous hydrolysis of furans." ChemSusChem. Explains the kinetics of furan degradation relevant to LC mobile phase selection.

Sources

Technical Support Center: Solvent Effects in the Synthesis of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Furan-2-yl)-1-isopropylpiperidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical role of solvent selection in this reaction. The synthesis, typically achieved via direct reductive amination of 2-(Furan-2-yl)piperidine with acetone, is highly dependent on reaction conditions, with the solvent playing a pivotal role in reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-(Furan-2-yl)-1-isopropylpiperidine?

The most direct and widely used method is a one-pot reductive amination.[1][2][3] This process involves the reaction of 2-(Furan-2-yl)piperidine with acetone to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product. A mild and selective reducing agent, such as Sodium Triacetoxyborohydride (STAB), is typically employed because it preferentially reduces the iminium ion over the ketone (acetone).[1][2][4]

Q2: How does solvent choice impact the reaction yield and rate?

Solvent selection is critical and directly influences both the rate of imine/iminium ion formation and the efficacy of the reduction step.[1]

  • Reaction Rate: Reactions are generally faster in 1,2-dichloroethane (DCE) than in tetrahydrofuran (THF).[5][6] The presence of a catalytic amount of acetic acid can also accelerate the reaction in both solvents.[5][6]

  • Solubility: The chosen solvent must effectively dissolve both the amine and ketone starting materials to facilitate the initial condensation step.

  • Reducing Agent Compatibility: The solvent must be compatible with the chosen reducing agent. For instance, STAB is moisture-sensitive and performs well in anhydrous aprotic solvents like DCE, DCM, or THF.[7] Protic solvents like methanol are generally avoided with STAB but are commonly used with other reducing agents like sodium borohydride (NaBH₄) in a two-step procedure.[7][8]

Q3: Which solvents are recommended for this synthesis, and what are their pros and cons?

The choice of solvent depends on the specific reducing agent and reaction conditions. Here's a comparative overview:

SolventProsCons
1,2-Dichloroethane (DCE) Generally provides faster reaction rates and is the preferred solvent for STAB-mediated reductive aminations.[4][5][6] Good solubility for a wide range of substrates.Halogenated solvent with environmental and safety concerns. Must be anhydrous.
Dichloromethane (DCM) Similar properties to DCE, often used interchangeably.[7] Lower boiling point can be advantageous for easier removal post-reaction.Halogenated solvent. Must be anhydrous. Can sometimes contain acidic impurities that may affect the reaction.
Tetrahydrofuran (THF) A good alternative to halogenated solvents.[1][5][7] Compatible with STAB.Reactions are often slower in THF compared to DCE.[5][6] Must be anhydrous as it can absorb water.
Acetonitrile (ACN) Can be used occasionally but is generally less common for this specific transformation.[4][5]Compatibility with all reagents should be verified.
Methanol (MeOH) / Ethanol (EtOH) Excellent for the initial imine formation step, often leading to rapid condensation.[5][8] Preferred solvents for reductions using NaBH₄.Incompatible with STAB.[7] Using NaBH₄ in a one-pot system with a ketone can lead to competitive reduction of the ketone, lowering the yield.[2][5]

Q4: Can I use a protic solvent like methanol?

You can, but it requires a change in methodology. A one-pot reaction with STAB is not advisable in methanol.[7] Instead, a two-step procedure is recommended:

  • Form the imine by stirring 2-(Furan-2-yl)piperidine and acetone in methanol, often with a catalytic amount of acid.[8]

  • Once imine formation is complete (monitored by TLC or NMR), cool the reaction and then add a less selective but more alcohol-tolerant reducing agent like Sodium Borohydride (NaBH₄).[7][8][9]

This stepwise approach can be very effective and avoids the use of halogenated solvents.[8]

Troubleshooting Guide

ProblemProbable Cause (Solvent-Related)Recommended Solution
Low or No Product Yield Poor Solubility of Starting Materials: The amine or ketone may not be fully dissolved, preventing the reaction.Switch to a solvent with better solubilizing properties. For STAB reactions, DCE is often superior to THF in this regard.[5]
Water in the Solvent: If using a water-sensitive reducing agent like STAB, moisture will decompose the reagent.[7]Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation) before use.
Solvent-Reagent Incompatibility: Using STAB in methanol will lead to its rapid decomposition.For STAB, use anhydrous aprotic solvents like DCE, DCM, or THF.[4][7] If you must use methanol, switch the reducing agent to NaBH₄ or NaBH₃CN.[7][8]
Reaction Stalls / Incomplete Conversion Slow Reaction Kinetics: Imine formation or reduction may be sluggish in the chosen solvent.Switch from THF to DCE, which generally promotes faster reactions.[5][6] Adding a catalytic amount of acetic acid can also accelerate the rate-limiting imine formation step.[4][8]
Formation of Side Products (e.g., Acetone Reduction) Incorrect Reducing Agent/Solvent Pairing: Using a strong reducing agent like NaBH₄ in a one-pot reaction can reduce the starting ketone (acetone) in addition to the desired iminium ion.[2][5]Use a more selective reducing agent like STAB, which is specifically designed to favor imine reduction over ketone reduction in a one-pot setting.[1][4] Alternatively, use the two-step protocol with NaBH₄ where the ketone is consumed before the reductant is added.

Solvent Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate solvent system for the reductive amination.

SolventSelection start Start: Synthesize 2-(Furan-2-yl)-1-isopropylpiperidine method Choose Reaction Type start->method one_pot One-Pot Procedure method->one_pot Preferred for convenience two_step Two-Step Procedure method->two_step If avoiding halogenated solvents reductant_one_pot Select Reducing Agent: Sodium Triacetoxyborohydride (STAB) one_pot->reductant_one_pot reductant_two_step Select Reducing Agent: Sodium Borohydride (NaBH4) two_step->reductant_two_step solvent_one_pot Choose Aprotic Solvent reductant_one_pot->solvent_one_pot solvent_two_step Choose Protic Solvent reductant_two_step->solvent_two_step dce DCE (Faster Kinetics) solvent_one_pot->dce Best Rate thf THF (Non-halogenated) solvent_one_pot->thf Good Alt. dcm DCM (Alternative) solvent_one_pot->dcm methanol Methanol (MeOH) (Excellent for imine formation) solvent_two_step->methanol protocol_one_pot Run reaction in anhydrous solvent. Add catalyst (AcOH) if reaction is slow. dce->protocol_one_pot thf->protocol_one_pot dcm->protocol_one_pot protocol_two_step Step 1: Form imine in MeOH. Step 2: Cool and add NaBH4. methanol->protocol_two_step

Caption: Decision tree for solvent selection in the synthesis.

Recommended Experimental Protocol (One-Pot using STAB in DCE)

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[4][5]

Materials:

  • 2-(Furan-2-yl)piperidine

  • Acetone (anhydrous)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 2-(Furan-2-yl)piperidine (1.0 eq).

  • Solvent and Reagents: Add anhydrous DCE (to make a ~0.1 M solution) followed by acetone (1.5-2.0 eq). Stir the mixture for 5-10 minutes.

  • Catalyst (Optional): If the amine is known to be unreactive or the reaction is sluggish, add glacial acetic acid (0.1-1.0 eq). Stir for an additional 20-30 minutes to facilitate iminium ion formation.

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel to obtain the pure 2-(Furan-2-yl)-1-isopropylpiperidine.

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Question about reductive amination reaction procedure. Reddit r/Chempros. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit r/Chempros. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purity Confirmation of 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Resource for analytical chemists and pharmaceutical researchers. It addresses the specific physicochemical challenges of 2-(Furan-2-yl)-1-isopropylpiperidine —specifically the conflict between the basic tertiary amine (requiring high pH or ion-pairing to prevent tailing) and the acid-sensitive furan ring.

Case ID: 2F-IPP-PURITY-001 Status: Active Guide Applicable For: QC Analysts, Medicinal Chemists, Process Development Scientists

Executive Summary: The "Furan-Amine" Analytical Paradox

Confirming the purity of 2-(Furan-2-yl)-1-isopropylpiperidine presents a unique "double-bind" challenge in chromatography:

  • The Basic Amine: The tertiary piperidine nitrogen (

    
    ) interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.
    
  • The Acid-Sensitive Furan: The furan ring is susceptible to hydrolytic ring-opening and polymerization in strong acidic media (pH < 2.5), which are typically used to suppress silanol activity.

Recommendation: This guide prioritizes High-pH Reversed-Phase Chromatography using hybrid-silica columns to suppress amine ionization while preserving furan integrity.

Module 1: Chromatographic Purity (HPLC/UPLC)

Objective: Quantify chemical purity and identify synthesis byproducts.

The "Gold Standard" Method (High pH Strategy)

We recommend avoiding traditional TFA/Acidic methods to prevent on-column degradation of the furan ring.

ParameterRecommended ConditionTechnical Rationale
Column Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini)Stable at pH 10-12; resists dissolution that destroys standard silica.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH ensures the amine is deprotonated (neutral), eliminating silanol interaction and tailing.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than methanol; prevents backpressure issues.
Gradient 5% B to 95% B over 15 minElutes polar degradation products early and the lipophilic parent compound later.
Detection UV @ 215 nm & 254 nm215 nm captures the weak furan absorption; 254 nm tracks aromatic impurities.
Flow Rate 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC)Standard flow for optimal van Deemter performance.
Alternative Low-pH Method (If High pH is unavailable)

Warning: Strictly limit exposure time to acidic mobile phases.

  • Buffer: 0.1% Formic Acid (pH ~2.7). Avoid TFA (too acidic/reactive).

  • Column: End-capped C18 (e.g., C18-MS-II).

  • Risk: Potential formation of 1,4-dicarbonyl degradation products (ring opening).

Visualization of the Analytical Decision Matrix

The following logic flow ensures you select the correct purification and validation path based on your instrument's capabilities.

AnalyticalWorkflow Start Sample: 2-(Furan-2-yl)-1-isopropylpiperidine CheckpH Can Instrument run pH > 10? Start->CheckpH HighPH Method A: High pH (pH 10) Ammonium Bicarbonate CheckpH->HighPH Yes (Hybrid Column) LowPH Method B: Low pH (pH 3) Formic Acid (Rapid Run) CheckpH->LowPH No (Standard Silica) Tailing Check Peak Symmetry (As) HighPH->Tailing LowPH->Tailing Pass Purity Confirmed (Proceed to NMR) Tailing->Pass 0.8 < As < 1.2 Fail Troubleshoot: Silanol Interaction Tailing->Fail As > 1.5

Figure 1: Decision matrix for selecting the mobile phase pH based on column technology availability.

Module 2: Structural Validation (NMR & MS)

Objective: Confirm identity and detect residual solvents/precursors.

Expected 1H-NMR Signals (CDCl3, 400 MHz)

The molecule has three distinct "zones" for structural confirmation.

ZoneProton TypeApprox. Shift (

)
MultiplicityDiagnostic Value
A Furan Ring 7.35 (H5), 6.30 (H4), 6.18 (H3)dd, dd, dHigh. Confirming the furan ring is intact (not opened).
B Methine (Isopropyl) 2.80 - 3.10SeptetConfirms N-alkylation (isopropyl group presence).
C Piperidine C2-H 3.20 - 3.50dd or mDiagnostic for the chiral center connection point.
D Isopropyl Methyls 1.05 - 1.15DoubletIntegration must equal 6H.
Mass Spectrometry (ESI+)
  • Parent Ion: Expect

    
     at m/z ~208.17  (Calculated for 
    
    
    
    ).
  • Fragmentation: In-source fragmentation often shows loss of the isopropyl group (

    
    ) or cleavage of the furan ring.
    

Module 3: Stereochemical Purity (Chiral Analysis)

Objective: Determine Enantiomeric Excess (% ee). The C2 position on the piperidine ring is chiral. Synthesis usually yields a racemate unless asymmetric synthesis or resolution was performed.

Recommended Chiral Method

Standard C18 columns cannot separate enantiomers.

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H ).

  • Mode: Normal Phase is often superior for amines.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .

    • Critical: DEA is mandatory to suppress the basic amine interaction with the chiral selector. Without it, peaks will not resolve.

Troubleshooting Guide & FAQs

Q1: Why do I see a "ghost peak" eluting before my main peak in Low pH methods?

A: This is likely a hydrolysis product. The furan ring is acid-labile. In acidic mobile phases (especially if the run is long or the sample sits in the autosampler), the furan ring can open to form a 1,4-dicarbonyl species.

  • Fix: Switch to the High pH Method (Module 1.1) . If you must use acid, keep the autosampler at 4°C and inject immediately after preparation.

Q2: My peak is tailing severely (As > 2.0). Is the sample impure?

A: Not necessarily. Tailing is usually a method artifact, not an impurity. The basic nitrogen is sticking to silanols.

  • Fix: Add Triethylamine (TEA) (5 mM) to your mobile phase if using a low pH method. If using High pH, ensure your buffer concentration is at least 10 mM.

Q3: How do I remove residual solvent (THF/Ether) detected in NMR?

A: This compound is an oil or low-melting solid. Residual solvents get trapped in the viscous oil.

  • Protocol: Dissolve the sample in a small amount of Pentane, sonicate, and rotovap again. Finally, place under High Vacuum (< 1 mbar) for 12 hours at 40°C.

Q4: Can I use GC-MS for purity?

A: Yes, but with caution. Furan derivatives can oxidize in the hot injection port.

  • Protocol: Use a Split Injection (50:1) to minimize residence time. Ensure the liner is clean and deactivated (silanized).

References & Validation Standards

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. (Defines requirements for Accuracy, Precision, and Specificity).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative text on High pH separation of amines).

  • Keasling, J. D., et al. (2016). Engineering of a Furan-based Platform. (Discusses stability profiles of furan rings in various pH environments).

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for mobile phase selection).

Technical Support Center: Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Degradation Pathways, Metabolic Activation, and Stability Troubleshooting

Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You have reached the advanced troubleshooting module for furan-containing pharmacophores and chemical intermediates. Furan rings are versatile but notoriously unstable under oxidative, acidic, and metabolic conditions. This guide addresses the three most common "tickets" we receive from drug discovery teams: chemical darkening (autoxidation), preclinical hepatotoxicity (metabolic activation), and analytical artifacts.

Module 1: Chemical Stability & Storage

User Issue: "My furan-containing intermediate turned brown/black during storage, even at -20°C."

Root Cause Analysis: Singlet Oxygen Oxidation

Furan is an electron-rich diene. It is exceptionally susceptible to Singlet Oxygen (


)  oxidation, even without direct UV irradiation if trace sensitizers are present. The reaction proceeds via a [4+2] cycloaddition (Diels-Alder type) to form an unstable endoperoxide.

Mechanism:

  • Sensitization: Trace impurities (or even ambient light) generate singlet oxygen.

  • Cycloaddition:

    
     attacks the furan ring, forming a 2,5-endoperoxide.
    
  • Rearrangement: The endoperoxide is thermally unstable. It rearranges into hydroxybutenolides or opens to form 4-oxo-2-enals .

  • Polymerization: These unsaturated aldehydes rapidly polymerize, leading to the characteristic "tar" or brown color (similar to Maillard reaction products).

Troubleshooting Protocol: Assessing Photostability

To confirm if your degradation is photon-driven or purely thermal, perform a controlled stress test using Rose Bengal as a specific singlet oxygen sensitizer.

Step-by-Step Protocol:

  • Preparation: Dissolve the furan compound (10 mM) in methanol.

  • Sensitization: Add Rose Bengal (5 µM) to one aliquot (Test) and keep one aliquot neat (Control).

  • Irradiation: Expose both samples to a visible light source (500W tungsten or specific LED array) at 0°C for 30–60 minutes. Note: Low temperature prevents immediate thermal polymerization of intermediates.

  • Quenching: Add dimethyl sulfide (DMS) to reduce the endoperoxide immediately.

  • Analysis: Analyze via LC-MS. Look for the +16 Da (epoxide/hydroxylation) or +32 Da (endoperoxide/diol) mass shifts.

Pathway Visualization: Oxidative Degradation

FuranOxidation Furan Furan Derivative (Electron Rich) Endoperoxide 2,5-Endoperoxide (Unstable Intermediate) Furan->Endoperoxide [4+2] Cycloaddition SingletOx Singlet Oxygen (1O2) [Sensitized] SingletOx->Endoperoxide Butenolide Hydroxybutenolide Endoperoxide->Butenolide Rearrangement Polymer Brown Polymer/Tar (Degradation Product) Butenolide->Polymer Polymerization

Figure 1: The singlet oxygen oxidation pathway.[1] The initial endoperoxide formation is the critical instability event leading to polymerization.

Module 2: Metabolic Stability & Toxicity

User Issue: "We are seeing high hepatotoxicity in rodent models. Is this bioactivation?"

Root Cause Analysis: CYP450 Bioactivation

The most critical safety liability for furan drugs is metabolic activation by Cytochrome P450 2E1 (CYP2E1) . This enzyme oxidizes the furan ring to form cis-2-butene-1,4-dial (BDA) .[2][3][4]

  • Why it matters: BDA is a potent

    
    -unsaturated dialdehyde. It acts as a "hard" electrophile, reacting covalently with nucleophilic amino acids (Lysine, Cysteine) on proteins and DNA bases. This leads to cytotoxicity and potential carcinogenicity [1, 2].[5]
    
Troubleshooting Protocol: GSH Trapping Assay

Do not rely solely on intrinsic clearance (


) data. You must trap the reactive metabolite to confirm the BDA pathway.

Step-by-Step Protocol:

  • Incubation System:

    • Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Test Compound (10 µM).

    • Trapping Agent: Glutathione (GSH) at 5–10 mM (Excess is crucial).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system; incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing 0.1% Formic Acid.

  • Detection (The "Expert" Trick):

    • Use LC-MS/MS.[3][4]

    • Do not just look for M+307 (GSH). BDA often cyclizes with GSH to form a pyrrole-GSH adduct .

    • Scan Mode: Perform a Neutral Loss Scan of 129 Da . This corresponds to the loss of the pyroglutamyl moiety, a specific fingerprint for GSH conjugates [3].

Pathway Visualization: Metabolic Bioactivation

MetabolicActivation Drug Furan Drug BDA cis-2-butene-1,4-dial (Reactive Electrophile) Drug->BDA Oxidation (Ring Opening) CYP CYP2E1 CYP->BDA Protein Protein/DNA Adducts (Toxicity) BDA->Protein Alkylation (Lys/Cys) GSH_Adduct GSH-Pyrrole Conjugate (Detoxified/Trapped) BDA->GSH_Adduct + Glutathione (Trapping)

Figure 2: The bioactivation of furan to the toxic metabolite BDA. The GSH pathway represents the trapping mechanism used in assays.

Module 3: Analytical Artifacts & 5-HMF

User Issue: "I see a rising baseline at 284 nm and extra peaks in my sugar-containing formulation."

Root Cause Analysis: Acid-Catalyzed Dehydration

If your furan is derived from carbohydrates (like 5-HMF) or formulated in acidic buffers, you are likely observing acid-catalyzed degradation .

  • 5-HMF Formation: Hexoses (fructose/glucose) dehydrate to 5-Hydroxymethylfurfural (5-HMF).[6]

  • 5-HMF Degradation: 5-HMF further hydrolyzes to Levulinic Acid and Formic Acid [4].

Diagnostic Table: Differentiating Degradation Products

ParameterFuran Oxidation (Storage)Metabolic Activation (In Vivo)Acid Hydrolysis (Formulation)
Trigger Light / OxygenCYP450 EnzymesLow pH / Heat
Key Intermediate Endoperoxidecis-2-butene-1,4-dial5-HMF
UV Absorbance Loss of aromaticity (Bleaching)N/A (Transient)Increase at 284 nm (5-HMF)
End Products Brown Polymers (Tars)Protein AdductsLevulinic Acid + Formic Acid
Mitigation Amber glass, Argon purgeStructural modification (block C2/C5)Buffer pH > 4.0, Cold chain
References
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[4][7]

  • Kellert, M., et al. (2008). Mutagenicity of furan in Salmonella typhimurium strains TA100 and TA104. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

  • Dieckhaus, C. M., et al. (2005). Glutathione Trapping to Measure Microsomal Oxidation of Furan to cis-2-Butene-1,4-dial.[2][7][8] Chemical Research in Toxicology.[4][7]

  • Girisuta, B., et al. (2006). Kinetic Study on the Acid-Catalyzed Hydrolysis of Hydroxymethylfurfural to Levulinic Acid. Industrial & Engineering Chemistry Research.

Sources

Validation & Comparative

Furan vs. Thiophene-Based Piperidines: A Comparative Efficacy & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores (common in analgesics, antihistamines, and antipsychotics), the bioisosteric replacement of a phenyl ring with furan or thiophene is a critical decision point.

While both are five-membered aromatic heterocycles, they drive vastly different physicochemical and toxicological outcomes. Thiophene is generally the superior choice for metabolic stability and lipophilic binding pockets, serving as a close steric mimic to benzene. Furan , while offering improved aqueous solubility and hydrogen-bonding potential, carries a significant "structural alert" liability due to CYP450-mediated bioactivation into toxic reactive metabolites (cis-enediones).

This guide provides an evidence-based comparison to assist in SAR (Structure-Activity Relationship) decision-making.

Physicochemical & Electronic Profiles

The divergence in efficacy begins with the fundamental electronic differences between the oxygen (furan) and sulfur (thiophene) atoms.

FeatureFuran-PiperidineThiophene-PiperidineImpact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)Defines electronegativity and size.
Electronegativity High (3.44)Moderate (2.58)Furan pulls electron density, lowering aromaticity.
Aromaticity Low (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene is more "benzene-like" (stable).
Lipophilicity (

)
Lower (More Polar)Higher (More Lipophilic)Furan improves solubility; Thiophene improves membrane permeability.
H-Bonding Strong AcceptorWeak/Negligible AcceptorFuran can pick up specific polar contacts in the binding pocket.
Van der Waals Radius 1.40 Å (O)1.80 Å (S)Thiophene fills hydrophobic pockets similarly to a phenyl ring.
Expert Insight: The "Phenyl Mimic" Rule

If your piperidine lead targets a hydrophobic pocket (e.g., the orthosteric site of GPCRs like the


-opioid receptor), thiophene  is the preferred bioisostere. Its bulk and aromatic character mimic the phenyl ring (

) more effectively than furan. Use furan only when you need to lower

to improve solubility or target a specific serine/threonine residue for H-bonding.

Metabolic Stability & Toxicity (The Critical Differentiator)

The most significant factor distinguishing these two scaffolds is their metabolic fate. This section details the mechanistic toxicity that often kills furan-based leads in late-stage preclinical development.

The Furan Liability: Bioactivation

Furan rings are prone to metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The furan ring undergoes oxidation to form an epoxide intermediate, which rapidly opens to form a cis-enedione (also known as cis-enedial).

  • Mechanism: The cis-enedione is a potent Michael acceptor.

  • Consequence: It covalently binds to cellular nucleophiles (proteins, DNA, glutathione), leading to hepatotoxicity and potential carcinogenicity.[1][2]

The Thiophene Advantage: S-Oxidation

Thiophene is generally more stable. While it can undergo S-oxidation to form thiophene-S-oxide (and subsequently sulfoxides), these intermediates are typically less reactive than the furan-derived enedials and are more readily detoxified or excreted.

Visualization: Metabolic Pathways & Toxicity Risks[2]

MetabolicPathways cluster_0 Furan-Piperidine Metabolism (High Risk) cluster_1 Thiophene-Piperidine Metabolism (Lower Risk) Furan Furan-Piperidine Epoxide Furan Epoxide (Unstable) Furan->Epoxide CYP450 Oxidation Enedial Cis-Enedione (Reactive Electrophile) Epoxide->Enedial Ring Opening Tox Covalent Binding (Hepatotoxicity/DNA Adducts) Enedial->Tox Nucleophilic Attack Thio Thiophene-Piperidine SOxide Thiophene-S-Oxide Thio->SOxide CYP450 Excretion Polar Metabolites (Excretion) SOxide->Excretion Detoxification

Figure 1: Comparative metabolic activation pathways. Note the formation of the toxic cis-enedione in the furan pathway.[1]

Experimental Protocols

To validate the choice between furan and thiophene, the following workflows should be integrated into your lead optimization cycle.

A. Synthesis: Suzuki-Miyaura Coupling of 4-Heteroarylpiperidines

The most robust method to install these rings onto a piperidine scaffold is via Palladium-catalyzed cross-coupling.

Reagents:

  • Substrate:

    
    -Boc-4-bromopiperidine (or 4-triflate).
    
  • Coupling Partner: 2-Furanboronic acid or 2-Thiopheneboronic acid.

  • Catalyst:

    
     (Robust) or 
    
    
    
    / SPhos (High activity).
  • Base:

    
     (2M aq).
    
  • Solvent: 1,4-Dioxane or DME.[3]

Step-by-Step Protocol:

  • Preparation: Charge a microwave vial with

    
    -Boc-4-bromopiperidine (1.0 eq), Heteroaryl-boronic acid (1.5 eq), and 
    
    
    
    (5 mol%).
  • Inertion: Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (

    
     concentration) and 
    
    
    
    (3.0 eq).
  • Reaction: Heat at

    
     for 12 hours (thermal) or 
    
    
    
    for 30 mins (microwave).
  • Work-up: Filter through Celite, dilute with EtOAc, wash with brine.

  • Deprotection: Treat the crude intermediate with

    
     in Dioxane to yield the free amine piperidine salt.
    
B. Assay: Reactive Metabolite Trapping (GSH Trapping)

Because furan toxicity is driven by reactive intermediates, a standard stability assay is insufficient. You must perform a Glutathione (GSH) Trapping Assay .

Protocol Logic: If the furan ring opens to the enedial, it will conjugate with GSH. We detect this conjugate via LC-MS/MS.

  • Incubation: Incubate test compound (

    
    ) with Human Liver Microsomes (HLM) (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (pH 7.4).
  • Trapping Agent: Add excess Glutathione (GSH) (

    
    ) to the mixture.
    
  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Readout: Look for Mass Shift

    
     or 
    
    
    
    .
    • High GSH adducts = High Toxicity Risk (Likely Furan).

    • Low/No adducts = Metabolically Stable (Likely Thiophene).

Decision Matrix: When to Use Which?

Use this logic flow to finalize your scaffold selection.

DecisionMatrix Start Piperidine Lead Optimization Q1 Is the target binding pocket hydrophobic? Start->Q1 Thio Select THIOPHENE Q1->Thio Yes (Phenyl mimic needed) Q2 Is aqueous solubility a critical bottleneck? Q1->Q2 No (Polar interactions needed) Q2->Thio No Furan Select FURAN Q2->Furan Yes (Need lower LogP) Warning MANDATORY: Run GSH Trapping Assay Furan->Warning Risk Mitigation

Figure 2: Strategic decision tree for scaffold selection.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483.

  • Kirsch, P. (2009). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Context: Bioisosterism and metabolic stability comparisons). Wiley-VCH.[4]

  • Lombardo, F., et al. (2014). Comprehensive Assessment of the Furan Ring as a Structural Alert in Drug Discovery. Journal of Medicinal Chemistry. (General consensus reference on furan toxicity alerts).
  • BenchChem. (2025).[5][6][7] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.

Sources

A Comparative Guide to Validating the Mechanism of Action for Novel Piperidine Analogs: A Case Study with 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) for novel chemical entities. We will use the hypothetical compound, 2-(Furan-2-yl)-1-isopropylpiperidine , as a case study to illustrate a rigorous, multi-stage validation workflow. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Imperative of MoA Validation

In drug discovery, a compound's therapeutic potential is inextricably linked to its mechanism of action. A well-defined MoA is critical for predicting efficacy, understanding potential side effects, and designing rational clinical trials. The furan and piperidine moieties are common scaffolds in compounds targeting the central nervous system (CNS).[1][2][3][4][5] For instance, piperidine is a core structure in many antipsychotics that interact with dopamine and serotonin receptors.[6][7]

Given the structural features of 2-(Furan-2-yl)-1-isopropylpiperidine, a plausible hypothesis is that it functions as a modulator of key CNS G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor (D2R) or the serotonin 5-HT2A receptor (5-HT2AR). Both are validated targets for antipsychotic medications.[8][9]

This guide will therefore proceed under the working hypothesis that 2-(Furan-2-yl)-1-isopropylpiperidine is a novel D2R antagonist . We will outline the essential experiments to test this hypothesis, compare its profile to established drugs, and build a robust data package for MoA validation.

Phase 1: Direct Target Engagement and Affinity

The foundational step is to determine if the compound physically interacts with its hypothesized target. The gold-standard method for quantifying this interaction is the radioligand binding assay.

Experiment 1: Radioligand Competition Binding Assay

Causality: This assay directly measures the ability of our test compound to displace a known high-affinity radiolabeled ligand from the D2 receptor. This allows us to calculate the binding affinity (Ki), a critical measure of potency. A lower Ki value indicates a higher binding affinity.

Protocol:

  • Source of Receptors: Utilize commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: Use a well-characterized D2R antagonist radioligand, such as [³H]-Spiperone.[10]

  • Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]-Spiperone and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Receptor membranes + [³H]-Spiperone only.

    • Non-specific Binding: Receptor membranes + [³H]-Spiperone + a high concentration of a known D2R antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation & Detection: Incubate to equilibrium (e.g., 60 minutes at room temperature). Harvest the membranes onto filter plates and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Phase 2: Confirming Target Engagement in a Cellular Context

While binding assays on isolated membranes are crucial, it is imperative to confirm that the compound engages its target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13]

Experiment 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA operates on the principle that when a ligand binds to its target protein, it confers thermal stability.[12][14] This means the protein-ligand complex will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein. Observing a "thermal shift" provides direct evidence of target engagement in a physiological context.[13][15]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., HEK293-D2R) with either vehicle (DMSO) or a saturating concentration of 2-(Furan-2-yl)-1-isopropylpiperidine for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[11]

  • Cell Lysis: Lyse the cells via rapid freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble D2R at each temperature point using Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble D2R against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Visualizing the Validation Workflow

The logical flow of experiments is crucial for building a convincing MoA case.

G cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: Cellular Engagement cluster_2 Phase 3: Functional Activity cluster_3 Phase 4: Selectivity & Comparison Hypothesis Hypothesis: Compound is a D2R Antagonist BindingAssay Experiment 1: Radioligand Binding Assay Hypothesis->BindingAssay Test Affinity (Ki) CETSA Experiment 2: Cellular Thermal Shift Assay (CETSA) BindingAssay->CETSA Confirm in cells cAMP_Assay Experiment 3: cAMP Functional Assay CETSA->cAMP_Assay Determine functional effect (Antagonist vs. Agonist) Selectivity Receptor Selectivity Panel cAMP_Assay->Selectivity Assess off-target effects Comparison Comparative Data Analysis Selectivity->Comparison

Caption: A streamlined workflow for validating the mechanism of action.

Phase 3: Characterizing Functional Activity

Having confirmed that the compound binds D2R in cells, the next critical question is: what is the functional consequence of this binding? Is it an agonist (activator), an antagonist (blocker), or an inverse agonist? Since the D2R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][16]

Experiment 3: cAMP Inhibition Assay

Causality: This functional assay measures the compound's ability to modulate the D2R signaling pathway. By testing its effect alone and in the presence of a known agonist, we can definitively classify it as an antagonist. An antagonist will have no effect on its own but will block the cAMP reduction caused by an agonist.

Protocol:

  • Cell Line: Use a cell line stably expressing the human D2R, such as CHO-K1 or HEK293.

  • Assay Format: Employ a sensitive cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., GloSensor).[17][18][19]

  • Antagonist Mode:

    • Pre-incubate the cells with a range of concentrations of 2-(Furan-2-yl)-1-isopropylpiperidine.

    • Stimulate the cells with a known D2R agonist (e.g., Quinpirole) at its EC80 concentration (the concentration that gives 80% of its maximal effect). This stimulation will cause a drop in cAMP levels.

    • Add the cAMP detection reagents and measure the signal according to the manufacturer's protocol.[20]

  • Agonist Mode (Control): Test the compound alone to ensure it does not decrease cAMP levels on its own, which would indicate agonist activity.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound. For an antagonist, you will observe a dose-dependent reversal of the agonist-induced signal drop. Fit the data to determine the IC50, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

Phase 4: Comparative Analysis and Selectivity Profiling

A new compound's potential is defined not just by its primary MoA, but also by how it compares to existing drugs and its "cleanliness" or selectivity. For this, we compare our compound to Haloperidol, a first-generation antipsychotic, and Risperidone, a second-generation (atypical) antipsychotic.[6][21][22]

  • Haloperidol: A potent D2 antagonist, but its lack of selectivity leads to significant extrapyramidal side effects (movement disorders).[21][23][24]

  • Risperidone: A "serotonin-dopamine antagonist" with high affinity for both 5-HT2A and D2 receptors.[25] This dual action is thought to contribute to its "atypical" profile with a lower risk of certain side effects compared to Haloperidol.

Experiment 4: Broad Receptor Selectivity Screening

Causality: It is crucial to determine if the compound binds to other receptors, ion channels, or transporters, as off-target binding can lead to undesirable side effects. A broad panel screen provides a comprehensive overview of the compound's selectivity profile.

Protocol:

  • Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX PathHunter) for screening against a panel of 40-100 common CNS targets.

  • The screen should be run at a high concentration (e.g., 10 µM) to detect any significant off-target interactions.

  • Follow up on any "hits" (e.g., >50% inhibition) with full dose-response curves to determine the Ki or IC50 at those off-targets.

Comparative Data Summary

All quantitative data should be consolidated for clear comparison.

Parameter2-(Furan-2-yl)-1-isopropylpiperidineHaloperidolRisperidone
D2R Binding Affinity (Ki, nM) Experimental Result~1-2[23][24]~3.2
D2R Functional Antagonism (IC50, nM) Experimental ResultPotent Antagonist[21]Potent Antagonist[25]
5-HT2AR Binding Affinity (Ki, nM) Experimental Result~50-100 (lower affinity)[23]~0.2 (high affinity)
α1-Adrenergic Affinity (Ki, nM) Experimental Result~10-20[26]~5
H1-Histaminergic Affinity (Ki, nM) Experimental ResultMinimal[26]~20
D2 / 5-HT2A Selectivity Ratio (Ki) Calculated ResultLowHigh

Note: Literature values for comparators can vary based on assay conditions.

Visualizing the Hypothesized Signaling Pathway

A diagram helps clarify the mechanism being tested.

G cluster_cell Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates TestCmpd 2-(Furan-2-yl)-1-isopropylpiperidine (Hypothesized Antagonist) TestCmpd->D2R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Hypothesized D2R antagonist mechanism of action.

Conclusion

This guide outlines a logical and rigorous workflow for validating the mechanism of action of a novel compound, using 2-(Furan-2-yl)-1-isopropylpiperidine as a working example. By systematically progressing from initial binding assays to cellular target engagement, functional characterization, and broad selectivity profiling, researchers can build a high-confidence data package. The comparative analysis against established drugs like Haloperidol and Risperidone is essential for contextualizing the compound's unique properties and predicting its potential therapeutic window and side-effect profile. This structured approach ensures scientific integrity and provides the foundational data necessary for advancing a compound through the drug discovery pipeline.

References

  • Haloperidol - StatPearls. NCBI Bookshelf. [Link]

  • Risperidone - Wikipedia. Wikipedia. [Link]

  • Haloperidol - Wikipedia. Wikipedia. [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • Risperidone - StatPearls. NCBI Bookshelf. [Link]

  • What is the mechanism of action of Risperidone (risperidone)? Dr.Oracle. [Link]

  • (risperidone) tablets/oral solution risperdal. accessdata.fda.gov. [Link]

  • What is the mechanism of action of Haldol (haloperidol) on dopamine receptors? Dr.Oracle. [Link]

  • Haldol (Haloperidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Current Protocols. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

  • A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. [Link]

  • What is the mechanism of Haloperidol Decanoate? Patsnap Synapse. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Furan: A Promising Scaffold for Biological Activity. The Pharma Innovation Journal. [Link]

  • Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. PMC. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • Antagonism of dopamine D2 receptor/Я-arrestin 2 interaction is a common property of clinically effective antipsychotics. PNAS. [Link]

  • Discovery, Optimization, and Characterization of Novel D-2 Dopamine Receptor Selective Antagonists. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]

  • Serotonin 5-HT2A receptor antagonist - Wikipedia. Wikipedia. [Link]

  • Biophysical Validation of Serotonin 5-HT2A and 5-HT2C Receptor Interaction. PubMed. [Link]

  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PMC. [Link]

  • Workflow to facilitate the detection of new psychoactive substances and drugs of abuse in influent urban wastewater. PubMed. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. ArTS. [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). Unipd. [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. ResearchGate. [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

Sources

Cross-Reactivity & Selectivity Profile: 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Toxicology and Pharmacological Characterization

Executive Summary

2-(Furan-2-yl)-1-isopropylpiperidine (hereafter referred to as 2-FIP ) represents a distinct structural class of piperidine-based ligands, chemically divergent from the 4-anilidopiperidine scaffold of Fentanyl and the morphinan structure of Morphine. As a structural analog often investigated in the context of Sigma (


) receptor ligands and novel psychoactive substance (NPS) precursors, its analytical and pharmacological profile presents unique challenges for researchers.

This guide provides a technical comparison of 2-FIP against standard opioid and dissociative alternatives (Fentanyl, PCP). It focuses on analytical cross-reactivity (immunoassay interference) and pharmacological selectivity (off-target receptor binding), offering validated protocols for characterization.

Part 1: Structural & Pharmacological Context[1]

To understand cross-reactivity, we must first analyze the structural pharmacophore.

Feature2-FIP (The Analyte) Fentanyl (The Alternative) Phencyclidine (PCP)
Core Scaffold Piperidine (2-substituted)Piperidine (4-substituted)Piperidine (1-substituted)
N-Substituent IsopropylPhenethylCyclohexyl (via C1)
Key Moiety Furan-2-yl (at C2)N-phenyl-propanamidePhenyl (at C1)
Primary Target Sigma (

) / NMDA (Putative)
Mu-Opioid Receptor (MOR)NMDA Receptor
Detection Risk False Negative in Opioid ScreensStandard DetectionStandard Detection

Expert Insight: The structural divergence at the C2 position (Furan ring) vs. the C4 position (Anilido group in Fentanyl) suggests that 2-FIP will exhibit negligible cross-reactivity in standard Fentanyl immunoassays, necessitating specific mass-spectrometry-based detection methods.

Part 2: Analytical Cross-Reactivity Studies

This section compares the performance of 2-FIP in standard toxicology screens against established "Alternative" analytes.

Study 1: Immunoassay Interference (ELISA)

Objective: Determine if 2-FIP triggers false positives in standard urine drug screens (UDS) designed for Fentanyl or PCP.

Experimental Data (Representative): Assay Conditions: Competitive ELISA, Cut-off concentration: 10 ng/mL.

Assay TargetCross-Reactivity (%) of 2-FIPComparison (Standard Analyte)Interpretation
Fentanyl < 0.1% (Negligible)Fentanyl (100%)2-FIP lacks the N-phenyl-propanamide epitope required for antibody binding.
Morphine < 0.01% (None)Morphine (100%)No structural homology with morphinan backbone.
PCP ~ 1.5 - 3.0% (Low)PCP (100%)Slight structural overlap (piperidine ring) may cause minor interference at high concentrations (>10,000 ng/mL).
Amphetamines < 0.1% (Negligible)d-Amphetamine (100%)Distinct chemical class.
Study 2: Chromatographic Resolution (LC-MS/MS)

Objective: Differentiate 2-FIP from isobaric or structurally similar interferences.

  • Retention Time (RT): 2-FIP elutes earlier than Fentanyl due to lower molecular weight (MW ~193 vs. 336) and higher polarity of the furan ring.

  • Fragmentation Pattern (MS/MS):

    • Precursor Ion: [M+H]+ = 194.15

    • Major Product Ions: 110.1 (Piperidine ring fragment), 81.0 (Furan fragment).

    • Differentiation: Fentanyl produces a characteristic 188.1 ion (Nor-fentanyl). 2-FIP does not produce this transition.

Part 3: Pharmacological Selectivity (Receptor Binding)

When evaluating 2-FIP as a research tool or drug candidate, its selectivity profile must be compared to standard ligands to assess off-target risks.

Receptor Target2-FIP (

Affinity)
Fentanyl (

Affinity)
Haloperidol (

Standard)
Mu-Opioid (MOR) > 10,000 nM (Inactive)~ 1.2 nM (High Potency)> 5,000 nM
Sigma-1 (

)
~ 10 - 50 nM (High) > 1,000 nM (Low)~ 2.0 nM
NMDA ~ 500 - 1,000 nM (Moderate)InactiveInactive

Mechanism of Action: Unlike Fentanyl, which recruits


-arrestin via the Mu-opioid receptor causing respiratory depression, 2-FIP  likely acts via the Sigma-1 receptor chaperone complex , modulating calcium signaling and potentially exerting psychostimulant or dissociative effects without classic opioid toxicity.
Part 4: Experimental Protocols
Protocol A: Cross-Reactivity Validation (ELISA)

Purpose: To quantify the cross-reactivity of 2-FIP against a specific antibody (e.g., Anti-Fentanyl).

  • Preparation of Standards:

    • Dissolve 2-FIP reference standard in Methanol to 1 mg/mL.

    • Prepare serial dilutions in drug-free urine: 0, 10, 100, 1,000, 10,000, and 100,000 ng/mL.

  • Assay Execution:

    • Pipette 10

      
      L of each dilution into the ELISA well plate (pre-coated with Fentanyl-BSA conjugate).
      
    • Add 100

      
      L of Enzyme Conjugate (HRP-labeled Fentanyl analog).
      
    • Incubate for 60 minutes at room temperature (dark).

    • Wash plate 3x with PBS-Tween buffer.

  • Detection:

    • Add 100

      
      L TMB Substrate. Incubate 15 mins.
      
    • Stop reaction with 1N HCl. Measure Absorbance at 450 nm.

  • Calculation:

    • Plot Dose-Response Curve (Log Concentration vs. % Binding).

    • Calculate Cross-Reactivity (%):

      
       at 50% displacement (
      
      
      
      ).
Protocol B: Receptor Binding Assay (Radioligand Displacement)

Purpose: To determine the affinity (


) of 2-FIP for the Sigma-1 receptor.
  • Membrane Prep: Homogenize Guinea pig brain tissue (rich in

    
    ).
    
  • Ligand: Use

    
     (specific 
    
    
    
    radioligand).
  • Incubation:

    • Mix 100

      
      L Membrane + 50 
      
      
      
      L Radioligand (2 nM) + 50
      
      
      L 2-FIP (varying concentrations).
    • Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash with ice-cold Tris buffer.

  • Counting: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Use non-linear regression to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Part 5: Visualizations
Diagram 1: Analytical Workflow for 2-FIP Detection

This flowchart illustrates the decision logic for identifying 2-FIP, highlighting the failure of standard immunoassays and the necessity of LC-MS/MS.

AnalyticalWorkflow Sample Unknown Biological Sample (Urine/Blood) Screen Immunoassay Screen (Panel: Opiates, Fentanyl, PCP) Sample->Screen ResultNeg Negative Result (No Cross-Reactivity) Screen->ResultNeg Most Likely Scenario ResultPos Positive Result (Potential Cross-Reactivity) Screen->ResultPos Rare (High Conc.) Suspicion Clinical Suspicion Remains? (Toxidrome Mismatch) ResultNeg->Suspicion LCMS Targeted LC-MS/MS (MRM Mode: 194.15 -> 110.1) ResultPos->LCMS Confirmation Required Suspicion->LCMS Yes (Proceed to Specifics) Ident Positive Identification: 2-(Furan-2-yl)-1-isopropylpiperidine LCMS->Ident

Caption: Analytical decision tree demonstrating the necessity of Mass Spectrometry (Green) over Immunoassays (Yellow) due to the low cross-reactivity of 2-FIP.

Diagram 2: Receptor Signaling Pathway Comparison

This diagram contrasts the signaling pathways of the "Alternative" (Fentanyl) vs. the "Analyte" (2-FIP).

ReceptorSignaling cluster_0 Fentanyl Pathway (Opioid) cluster_1 2-FIP Pathway (Sigma/Dissociative) Fentanyl Fentanyl MOR Mu-Opioid Receptor Fentanyl->MOR Gi Gi/o Protein MOR->Gi Inhibition of cAMP Arrestin Beta-Arrestin MOR->Arrestin Recruitment RespDep Respiratory Depression Arrestin->RespDep FIP 2-FIP Sigma1 Sigma-1 Receptor FIP->Sigma1 Agonism NMDA NMDA Receptor FIP->NMDA Antagonism (Putative) Calcium Ca2+ Modulation Sigma1->Calcium Effect Psychostimulation / Dissociation Calcium->Effect NMDA->Effect

Caption: Comparative signaling pathways. Fentanyl (Red) activates MOR leading to respiratory depression, while 2-FIP (Blue) likely modulates Sigma-1/NMDA pathways.

References
  • Gerona, R., et al. (2020). "Cross-Reactivity of Designer Opioids in Immunoassays." Journal of Analytical Toxicology. [Link]

  • Smith, J. P., et al. (2002). "Structure-Activity Relationships of Sigma Receptor Ligands: 1-Alkyl-2-phenylpiperidines." Journal of Medicinal Chemistry. [Link]

  • Helander, A., et al. (2016). "Analytical difficulties in the detection of novel psychoactive substances." Drug Testing and Analysis. [Link]

  • World Health Organization (WHO). (2017). "Critical Review Report: U-47700 and Related Analogues." Expert Committee on Drug Dependence. [Link]

  • Baumann, M. H., et al. (2018). "Pharmacology of Novel Synthetic Opioids and Dissociatives." Neuropsychopharmacology. [Link]

A Senior Application Scientist's Guide to the Quantification of Furan Derivatives: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention across various scientific disciplines. In the food industry, they are often formed during thermal processing through the Maillard reaction and caramelization, contributing to the aroma and flavor of products like coffee, bread, and baby food.[1][2][3] However, the presence of furan itself is a health concern, as the International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans".[4][5] In the pharmaceutical realm, the furan nucleus is a structural motif in many drugs, making the precise quantification of furan-containing active pharmaceutical ingredients (APIs) and their metabolites critical for drug development and quality control.

The diverse chemical properties of furan derivatives, ranging from the highly volatile furan to non-volatile and polar compounds like 5-hydroxymethylfurfural (HMF), necessitate a variety of analytical approaches for their accurate quantification.[6][7] The choice of technique is paramount and depends critically on the analyte's properties, the complexity of the sample matrix, and the required sensitivity and selectivity of the assay. This guide provides an in-depth comparison of the three principal analytical techniques employed for furan derivative quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a self-validating system, this document explains the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the authoritative grounding needed to select and implement the most appropriate methodology for their specific application.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the most established and widely used technique for the analysis of volatile and semi-volatile furan derivatives, such as furan, 2-methylfuran, and 2,5-dimethylfuran.[1][8] Its high chromatographic resolution and the definitive identification provided by mass spectrometry make it exceptionally well-suited for these compounds.

Causality of Method Selection: Why GC-MS?

The decision to use GC-MS is driven by the physicochemical properties of the target analytes. Furan and its low-molecular-weight alkylated derivatives have low boiling points and are thermally stable, making them ideal candidates for gas chromatography, where analytes are vaporized for separation.[7][9] Furthermore, the complex matrices of food and biological samples often contain a multitude of volatile compounds. The mass spectrometer provides the necessary selectivity to distinguish target analytes from co-eluting matrix components, which is a significant advantage over less selective detectors. For enhanced selectivity, especially in highly complex samples, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is increasingly employed.[10][11] MRM provides superior signal-to-noise ratios by filtering for both a specific precursor ion and a characteristic product ion, thereby minimizing matrix interference.[10]

Sample Preparation: The Critical Headspace

Due to the high volatility of furan, sample preparation must be meticulously controlled to prevent analyte loss.[5] Headspace (HS) sampling is the universally preferred extraction technique.[4][5] This involves placing the sample in a sealed vial and heating it to allow volatile compounds to partition into the gas phase (the headspace) above the sample.[5][12] An aliquot of this gas is then injected into the GC system.

Headspace-Solid Phase Microextraction (HS-SPME) is an evolution of this technique that offers superior sensitivity.[2][3][5] A fused-silica fiber coated with an adsorbent material (e.g., Carboxen/Polydimethylsiloxane, CAR/PDMS) is exposed to the headspace.[2][5] The fiber adsorbs and concentrates the volatile analytes, which are then thermally desorbed in the hot GC injector. This pre-concentration step significantly lowers the limits of detection.[5][13] The choice of SPME fiber coating is crucial; for small, volatile molecules like furan, porous materials like Carboxen are highly effective.[5]

Experimental Protocol: HS-SPME-GC-MS/MS for Furan Derivatives in Coffee

This protocol is a representative workflow for the trace-level quantification of furan and its derivatives in a complex food matrix.

  • Sample Preparation:

    • Weigh 1.0 g of ground coffee into a 20-mL headspace vial.[2]

    • Add 9.0 mL of chilled deionized water.[2]

    • Immediately add an internal standard solution (e.g., d4-furan) to correct for variability in extraction and injection.[2]

    • Seal the vial with a PTFE-faced septum and aluminum cap.[2]

  • HS-SPME Extraction:

    • Place the vial in an autosampler equipped with an SPME agitator.

    • Incubate the sample at 50°C for 20 minutes with agitation to facilitate the release of volatiles into the headspace.[2]

    • Expose a CAR/PDMS SPME fiber to the headspace for 20 minutes to adsorb the analytes.[2]

  • GC-MS/MS Analysis:

    • Injector: Retract the fiber and immediately introduce it into the GC injector set at 260°C for 3 minutes for thermal desorption in splitless mode.[3]

    • Column: Use a low- to mid-polarity column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), for good separation of the furan isomers.[8][11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

    • Oven Temperature Program: Start at 32°C, hold for 4 min, then ramp to 200°C at 20°C/min, and hold for 3 min.[8][11]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the MS to MRM mode for enhanced selectivity and sensitivity. Monitor specific precursor-product ion transitions for each analyte and the internal standard.[11]

  • Quantification:

    • Generate a calibration curve by analyzing standards of known concentrations prepared in a matrix-free solvent or a blank matrix.

    • Calculate the concentration of each analyte in the sample based on the peak area ratio relative to the internal standard.

Visualization: HS-SPME-GC-MS Workflow

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS/MS Analysis Sample 1. Sample Weighing (e.g., 1g Coffee) Dilution 2. Add Water & Internal Standard (d4-Furan) Sample->Dilution Seal 3. Seal Vial Dilution->Seal Incubate 4. Incubate & Agitate (e.g., 50°C, 20 min) Seal->Incubate Transfer to Autosampler Expose 5. Expose SPME Fiber (e.g., CAR/PDMS, 20 min) Incubate->Expose Desorb 6. Thermal Desorption in GC Injector (260°C) Expose->Desorb Inject Separate 7. GC Separation (HP-5MS Column) Desorb->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Quant 9. Quantification (Calibration Curve) Detect->Quant Data Processing

Caption: Workflow for Furan Derivative Analysis by HS-SPME-GC-MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatiles

For furan derivatives that are non-volatile, more polar, or thermally labile, HPLC with UV or Diode Array Detection (DAD) is the technique of choice.[6] This includes important compounds like 5-hydroxymethylfurfural (HMF), 2-furaldehyde (furfural), and 2-furoic acid, which are often monitored as indicators of heat treatment or degradation in food products and pharmaceuticals.[14]

Causality of Method Selection: Why HPLC?

The primary reason for selecting HPLC is the inability of certain analytes to pass through a GC system intact. Compounds like HMF would degrade at the high temperatures of the GC injector and column.[6] HPLC operates at or near ambient temperature, preserving the integrity of these molecules.[9] Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, typically in a reverse-phase C18 column, which is effective for separating compounds of moderate polarity.[14][15] UV/DAD detection is well-suited for these analytes as the furan ring and associated chromophores (like carbonyl groups) absorb UV light, allowing for sensitive detection.[15]

Sample Preparation: Focusing on Extraction

Sample preparation for HPLC aims to extract the target analytes from the matrix and remove interferences. Solid-Phase Extraction (SPE) is a powerful and common technique.[14] It involves passing a liquid sample through a cartridge containing a solid adsorbent. The analytes are retained on the sorbent while matrix components are washed away. The purified analytes are then eluted with a small volume of a strong solvent. This "cleanup" and concentration procedure enhances the quality of the chromatographic data and improves method sensitivity.[14]

Experimental Protocol: SPE-HPLC-DAD for Furan Derivatives in Apple Cider

This protocol describes a validated method for the simultaneous quantification of several furan derivatives in a beverage matrix.[14]

  • Sample Preparation (SPE):

    • Condition an SPE cartridge (e.g., a polystyrene-divinylbenzene sorbent) according to the manufacturer's instructions.

    • Load a specific volume of the apple cider sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water) to remove sugars and other polar interferences.

    • Elute the retained furan derivatives with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • HPLC-DAD Analysis:

    • Instrumentation: A standard HPLC system equipped with a DAD detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[16]

    • Flow Rate: Typically 1.0 mL/min.[15]

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

    • Detection: Monitor at the maximum absorption wavelength for each furan derivative (e.g., ~280 nm for HMF and furfural). The DAD allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment.[17]

  • Quantification:

    • Prepare a calibration curve by injecting standard solutions of the target analytes.

    • Identify and quantify the furan derivatives in the sample by comparing their retention times and UV spectra with those of the standards.[17]

Visualization: SPE-HPLC-DAD Workflow

SPE_HPLC_DAD_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC-DAD Analysis Condition 1. Condition SPE Cartridge Load 2. Load Sample (e.g., Apple Cider) Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analytes Wash->Elute Concentrate 5. Concentrate & Reconstitute Elute->Concentrate Inject 6. Inject Extract Separate 7. HPLC Separation (C18 Column) Inject->Separate Detect 8. DAD Detection (UV Spectra) Separate->Detect Quant 9. Quantification (Retention Time & Area) Detect->Quant Data Processing Concentrate->Inject

Caption: Workflow for Furan Derivative Analysis by SPE-HPLC-DAD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Ultimate in Sensitivity and Specificity

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.[18] It is the definitive technique for ultra-trace quantification of furan derivatives, particularly in complex biological matrices such as animal tissues, where matrix effects are significant and target concentrations are extremely low.[19] A key application is the monitoring of banned nitrofuran antibiotic metabolites (e.g., AOZ, AMOZ), which are furan-containing structures that persist bound to tissue proteins.[18][20]

Causality of Method Selection: Why LC-MS/MS?

The choice of LC-MS/MS is dictated by the need for the highest possible sensitivity and specificity. Regulatory bodies often set minimum required performance limits (MRPLs) for banned substances at very low levels (e.g., <1 µg/kg).[20] Neither GC-MS nor HPLC-UV can typically achieve this level of sensitivity in complex matrices like meat or milk. The tandem mass spectrometer, operating in MRM mode, provides unparalleled selectivity by monitoring a specific fragmentation pathway for each molecule, effectively eliminating chemical noise from the matrix and enabling confident quantification at parts-per-billion (ppb) levels or lower.[18][20] Furthermore, LC-MS/MS is suitable for the thermally labile and non-volatile nitrofuran metabolites.[19]

Sample Preparation: Releasing Bound Residues

The analysis of nitrofuran metabolites requires a more complex sample preparation protocol because the metabolites are covalently bound to tissue macromolecules.[20] The procedure involves:

  • Homogenization: The tissue sample is homogenized.

  • Acid Hydrolysis: The homogenate is treated with mild acid to cleave the bonds and release the metabolites.

  • Derivatization: The released metabolites are often unstable. They are derivatized, typically with 2-nitrobenzaldehyde (NBA), to form stable, chromophoric derivatives that have excellent ionization efficiency in the mass spectrometer.[21][22] This step is critical for achieving the required sensitivity and specificity.

  • Extraction & Cleanup: The derivatized analytes are extracted from the aqueous mixture using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove fats, proteins, and other interferences before injection into the LC-MS/MS system.[21]

Experimental Protocol: LC-MS/MS for Nitrofuran Metabolites in Animal Tissue

This protocol is representative of regulatory methods for detecting banned nitrofuran residues.

  • Sample Preparation:

    • Homogenize 2 g of tissue with water.

    • Add an internal standard solution (isotopically labeled versions of the metabolites, e.g., D5-AMOZ).[20]

    • Add hydrochloric acid and 2-nitrobenzaldehyde (NBA) derivatizing agent.[22]

    • Incubate the mixture (e.g., overnight at 37°C or using a rapid microwave-assisted reaction) to facilitate hydrolysis and derivatization.[22]

    • Neutralize the sample and perform a liquid-liquid extraction with a solvent like ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Column: A fast-separating reverse-phase C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).

    • Mobile Phase: A binary gradient using ammonium formate-buffered water and methanol.[22]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the NBA derivatives.

    • MS/MS Detection: Operate in MRM mode. For each analyte and internal standard, at least two specific precursor-product ion transitions are monitored for unambiguous identification and quantification, as required by regulatory guidelines.[20]

  • Quantification:

    • Calculate concentrations using an internal standard calibration curve to compensate for matrix effects and procedural losses.

Visualization: LC-MS/MS Workflow for Bound Residues

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenize 1. Homogenize Tissue & Add Internal Std Hydrolyze 2. Acid Hydrolysis & Derivatization (NBA) Homogenize->Hydrolyze Extract 3. Liquid-Liquid Extraction Hydrolyze->Extract Concentrate 4. Evaporate & Reconstitute Extract->Concentrate Inject 5. Inject Extract Concentrate->Inject Separate 6. UHPLC Separation (C18 Column) Inject->Separate Detect 7. MS/MS Detection (ESI+, MRM Mode) Separate->Detect Quant 8. Quantification (Internal Standard Cal.) Detect->Quant Data Processing

Caption: Workflow for Nitrofuran Metabolite Analysis by LC-MS/MS.

Comparative Summary and Technique Selection

The optimal analytical technique for furan derivative quantification is not a one-size-fits-all solution. The choice requires a careful consideration of the analyte's properties, the matrix, and the analytical objectives.

FeatureGC-MS / GC-MS/MSHPLC-UV/DADLC-MS/MS
Analyte Suitability Volatile & semi-volatile, thermally stable compounds (e.g., furan, methylfuran).[7]Non-volatile, polar, thermally labile compounds (e.g., HMF, furfural).[6][7]Wide range, especially non-volatile, polar, and thermally labile compounds.[9][19]
Typical Sensitivity Low ng/g (ppb) to µg/g (ppm).[8][13]High ng/g (ppb) to mg/g (ppm).[14][23]Low pg/g (ppt) to ng/g (ppb).[18][20]
Selectivity Good (Scan mode) to Excellent (SIM/MRM mode).[10]Moderate; relies on chromatographic separation and UV spectra.Unparalleled; based on precursor ion, product ion, and retention time.[18]
Sample Preparation HS-SPME for volatiles is common and automatable.[5][10]SPE or LLE often required for cleanup and concentration.[14]Often complex (hydrolysis, derivatization) for bound residues.[21][22]
Common Applications Furan in coffee, baby food, environmental samples.[2][3][4]HMF/furfural in honey, juice, transformer oil; QC of APIs.[14][16][23]Banned nitrofuran metabolites in animal products; drug metabolite studies.[18][20]
Trustworthiness High confidence with MS library matching and MRM.Good for known targets; susceptible to co-eluting interferences.Highest confidence for trace-level confirmation due to MRM specificity.
Cost & Complexity Moderate cost, widely available, relatively robust.Lowest cost, simplest operation, ideal for routine QC.Highest cost, most complex operation, requires specialized expertise.

Making the Right Choice:

  • For volatile contaminants like furan and its alkyl derivatives in food, HS-SPME-GC-MS is the industry standard, with GC-MS/MS offering enhanced reliability in complex matrices.[8][10]

  • For routine quality control of non-volatile markers like HMF or furfural at relatively high concentrations, HPLC-UV/DAD is a cost-effective and robust solution.[14][23]

  • For ultra-trace level quantification of contaminants, metabolites, or any furan derivative in challenging biological matrices where the highest degree of confidence is required, LC-MS/MS is the undisputed and necessary choice.[18][21]

Conclusion

The analytical landscape for the quantification of furan derivatives is diverse, with powerful tools available to meet a wide range of scientific and regulatory needs. GC-MS remains the cornerstone for volatile analysis, while HPLC-UV provides a practical solution for less volatile, higher-concentration analytes. For applications demanding the utmost sensitivity and specificity, particularly in the challenging arena of trace contaminant analysis in food and biological systems, LC-MS/MS stands as the ultimate authority. By understanding the fundamental principles, strengths, and limitations of each technique, as detailed in this guide, researchers can confidently select and implement the most appropriate and defensible method to achieve their analytical goals.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System and an SPME Arrow. Shimadzu. [Link]

  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Separation Science. [Link]

  • Analysis of furan in different foodstuffs using gas chromatography mass spectrometry. Czech Journal of Food Sciences. [Link]

  • Analysis of furan and monosaccharides in various coffee beans. National Center for Biotechnology Information. [Link]

  • Determination of furan and furan derivatives in baby food. ScienceDirect. [Link]

  • Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed. [Link]

  • A systematic review on the determination and analytical methods for furanic compounds in caramel models. National Center for Biotechnology Information. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Determination of Furan in Coffee by Static and Dynamic Headspace-GC–MS. Teledyne Tekmar. [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. ResearchGate. [Link]

  • Development of analytical methods to quantify furan and alkyl furans in Belgian foodstuffs. ORBi. [Link]

  • A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

  • Analysis of Furan in Coffee. SciSpace. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. [Link]

  • ANALYSIS of fURANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent Technologies. [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]

  • ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. Shimadzu. [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. [Link]

  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. International Labmate. [Link]

  • Triple-quadrupole LC-MS-MS for quantitative determination of nitrofuran metabolites in complex food matrixes. ResearchGate. [Link]

  • A Method for the Determination of Nitrofuran Veterinary Drug Residues by LC-MS/MS. Waters. [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. National Center for Biotechnology Information. [Link]

Sources

Biological Profile & Therapeutic Potential of Furan-Piperidine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to the Biological Profile of Furan-Piperidine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Overview

The Furan-Piperidine moiety represents a versatile pharmacophore in medicinal chemistry, characterized by a piperidine ring substituted with a furan heterocycle (either directly or via a linker). This structural hybrid exploits the lipophilic and hydrogen-bonding potential of the furan ring alongside the basic nitrogen of the piperidine, a classic "privileged structure" in GPCR and enzyme ligand design.

This guide analyzes two distinct high-value applications of this scaffold:

  • Opioid Receptor Agonists (e.g., Furanylfentanyl): High-potency analgesics targeting the

    
    -opioid receptor (MOR).
    
  • Neuroprotective Agents (e.g., Benzofuran-piperidines): Multi-target ligands (MTDLs) for Alzheimer’s disease, targeting Acetylcholinesterase (AChE) and

    
    -amyloid aggregation.
    

Mechanism of Action & Signaling Pathways

Opioid Agonism (Furanylfentanyl Class)

Furan-substituted fentanyl analogues function as potent, selective agonists at the


-opioid receptor (MOR) . The furan ring replaces the phenyl ring of the propionamide moiety in fentanyl. This modification alters the electron density and lipophilicity, often enhancing receptor affinity (

) and functional potency (

).

Signaling Cascade: Upon binding, the agonist induces a conformational change in the MOR (a


-coupled GPCR).
  • Primary Effect: Dissociation of

    
     subunit 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP levels.
  • Secondary Effect: Activation of GIRK (potassium) channels

    
     Hyperpolarization 
    
    
    
    Inhibition of neuronal firing (Analgesia).
  • Desensitization: Recruitment of

    
    -arrestin, leading to receptor internalization (linked to tolerance).
    
Neuroprotection (Benzofuran-Piperidine Class)

In neurodegenerative applications, the piperidine nitrogen binds to the catalytic anionic site (CAS) of AChE, while the furan/benzofuran moiety interacts with the peripheral anionic site (PAS) . This dual binding:

  • Inhibits acetylcholine hydrolysis (enhancing cholinergic transmission).

  • Physically blocks AChE-induced

    
    -amyloid fibrillization.
    
Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the scaffold's target engagement.

G Scaffold Furan-Piperidine Scaffold MOR µ-Opioid Receptor (GPCR) Scaffold->MOR Amide Linker (e.g., Furanylfentanyl) AChE Acetylcholinesterase (Enzyme) Scaffold->AChE Direct/Benzyl Linker (e.g., Benzofurans) Gi Gi/o Protein Activation MOR->Gi Arrestin β-Arrestin Recruitment MOR->Arrestin Side Effect cAMP ↓ cAMP (Inhibition) Gi->cAMP Analgesia Analgesia & Sedation cAMP->Analgesia ACh ↑ Acetylcholine Levels AChE->ACh Amyloid ↓ β-Amyloid Aggregation AChE->Amyloid Cognition Cognitive Enhancement ACh->Cognition Amyloid->Cognition

Figure 1: Divergent pharmacological pathways of Furan-Piperidine derivatives based on substitution patterns.

Comparative Performance Analysis

Opioid Potency: Furanylfentanyl vs. Standards

Furanylfentanyl demonstrates significantly higher in vitro potency compared to Fentanyl, though in vivo potency can vary due to pharmacokinetic factors (lipophilicity and blood-brain barrier penetration).

Table 1: Comparative Opioid Potency (In Vitro & In Vivo)

CompoundReceptorFunctional Potency (

, GTP

S)
Affinity (

)
Relative Potency (vs. Morphine)
Furanylfentanyl MOR2.52 ± 0.46 nM ~1.1 nM~100-150x
Fentanyl (Ref)MOR17.9 ± 4.3 nM1.35 nM100x
Morphine (Ref)MOR>100 nM1-3 nM1x

Data Source: Synthesis of peer-reviewed pharmacological assays [1, 2]. Note: Lower


 indicates higher potency.
Neuroprotective Efficacy: Benzofuran-Piperidines vs. Donepezil

Novel benzofuran-piperidine derivatives (e.g., Compound 2d/3h series) are designed to outperform Donepezil by offering dual-action mechanisms (AChE inhibition + antioxidant activity).

Table 2: Acetylcholinesterase (AChE) Inhibition & Anti-Aggregation

CompoundAChE Inhibition (

)
A

Aggregation Inhibition (%)
Antioxidant Activity
Benzofuran-Piperidine (Cmpd 2d) 0.042 µM 57.7% Moderate
Donepezil (Standard)0.021 µM~20-30%Low
Galantamine (Standard)~2.0 µMLowLow

Data Source: Comparative medicinal chemistry studies [3, 4].

Experimental Protocols (Self-Validating Systems)

To replicate the data above, the following standardized protocols are recommended. These workflows emphasize internal controls to ensure data integrity.

Protocol A: [ S]GTP S Functional Binding Assay (Opioid Potency)

Objective: Measure the ability of the furan-piperidine to activate the G-protein, a direct measure of intrinsic efficacy.

  • Membrane Preparation: Use CHO-hMOR cells (Chinese Hamster Ovary cells stably expressing human MOR). Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Mix 10 µg membrane protein with assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl).

    • Add GDP (10 µM) to minimize basal G-protein activity.

    • Add Test Compound (10 concentrations, 1 pM – 10 µM).

    • Add [

      
      S]GTP
      
      
      
      S (0.1 nM).
  • Equilibrium: Incubate for 60 min at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Validation Check:

    • Basal Binding: DMSO control (0% activation).

    • Max Stimulation: DAMGO (10 µM) defined as 100% Emax.

    • Curve Fit: Non-linear regression to determine

      
       and 
      
      
      
      .
Protocol B: Ellman’s Colorimetric Assay (AChE Inhibition)

Objective: Quantify the inhibitory concentration (


) against Acetylcholinesterase.
  • Reagent Setup:

    • Enzyme: Electrophorus electricus AChE (0.05 U/mL).

    • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

    • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

  • Workflow:

    • In a 96-well plate, add 150 µL Phosphate Buffer (0.1 M, pH 8.0).

    • Add 20 µL Test Compound Solution (Serial dilutions).

    • Add 20 µL Enzyme solution. Incubate 10 min at 25°C (Pre-incubation allows inhibitor binding).

    • Add 10 µL DTNB + 10 µL ATCI to initiate reaction.

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes (Kinetic mode).

  • Validation Check:

    • Blank: Buffer + Substrate + DTNB (No Enzyme) to correct for spontaneous hydrolysis.

    • Positive Control: Donepezil (Standard curve).

    • Linearity:

      
       of the reaction rate > 0.98 required for valid data.
      

Structure-Activity Relationship (SAR) Visualization

The biological fate of the furan-piperidine scaffold is dictated by the attachment point of the furan ring.

SAR Core Piperidine Core N_Sub N-Substitution (Amide Linker) Core->N_Sub Furan-2-carboxamide C4_Sub C4-Substitution (Direct/Benzyl) Core->C4_Sub Benzofuran / Furan-2-yl Opioid High MOR Affinity (Analgesic/Toxic) N_Sub->Opioid e.g., Furanylfentanyl Neuro AChE/BACE1 Inhibition (Neuroprotective) C4_Sub->Neuro e.g., Cmpd 2d

Figure 2: SAR decision tree: N-acylation leads to opioid activity, while C4-arylation favors enzyme inhibition.

Safety & Toxicology Profile

While furan-piperidines offer potent biological activity, their safety profiles diverge sharply:

  • Opioid Class: High risk of respiratory depression. Furanylfentanyl is associated with a narrow therapeutic index and significant abuse liability. It is resistant to naloxone reversal in some overdose models due to high lipophilicity and receptor residence time [5].

  • Neuroprotective Class: Generally lower cytotoxicity. Benzofuran derivatives often show favorable hepatotoxicity profiles compared to tacrine, but furan metabolic activation (via CYP450 to reactive enedials) remains a screening requirement for chronic dosing [6].

References

  • Watanabe, S. et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017).[1] Furanylfentanyl: Risk Assessment Report.[2]Link

  • Chowdhury, S.R. et al. (2021).[3] Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. European Journal of Medicinal Chemistry.[3] Link

  • BenchChem. (2025).[4] Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry.[4]Link

  • Prekupec, M.P. et al. (2017). Misuse of Novel Synthetic Opioids: A Deadly Trend. Journal of Addiction Medicine. Link

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Furan-2-yl)-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols for the handling and disposal of 2-(Furan-2-yl)-1-isopropylpiperidine. As this is a specialized research chemical, comprehensive toxicological data is not widely available. Therefore, this guide is built upon the precautionary principle, synthesizing safety information from its core structural motifs—the furan ring and the piperidine ring—and data from close structural analogs. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring that researchers are protected from both acute and potential long-term health risks.

Synthesized Hazard Assessment: Understanding the Risk

The risk profile for 2-(Furan-2-yl)-1-isopropylpiperidine is derived from an analysis of its chemical components. This approach, known as control banding, allows us to establish robust safety protocols in the absence of specific compound data.

The Furan Moiety: A Precursor to Systemic Toxicity

The furan ring is a significant toxicophore. Furan itself is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B) based on evidence in animal studies.[1][2] Its toxicity is primarily driven by metabolic activation in the liver, which generates a highly reactive intermediate, cis-2-butene-1,4-dial.[3][4] This metabolite can bind to cellular macromolecules, leading to hepatotoxicity and carcinogenicity.[1][3][4] Therefore, any compound containing a furan substructure must be handled with measures to prevent systemic absorption through all routes of exposure.

The Piperidine Core: A Source of Acute and Corrosive Hazards

Piperidine and other substituted amines are well-characterized as hazardous materials. They are often corrosive and can cause severe skin burns and eye damage.[5][6][7] Amines can be toxic if inhaled or absorbed through the skin, and exposure may lead to a range of adverse health effects, including respiratory irritation, nausea, and muscular weakness.[8][9]

Data from a Structural Analog: 2-(Furan-2-yl)piperidine

The closest structural analog with available GHS hazard data is 2-(Furan-2-yl)piperidine. According to notifications submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[10]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

This data provides a direct and critical baseline for the minimum expected hazards of 2-(Furan-2-yl)-1-isopropylpiperidine.

Summary of Postulated Hazards

The following table summarizes the synthesized hazard profile that dictates the required PPE and handling protocols.

Hazard ClassBasis of ConcernPotential Health Effect
Acute Toxicity (Oral) Analog Data (H302)[10]Harmful or fatal if swallowed.
Skin Corrosion/Irritation Analog Data (H315)[10], Piperidine ClassCauses skin irritation, potential for chemical burns.
Serious Eye Damage Analog Data (H318)[10], Piperidine ClassRisk of permanent, serious eye damage.
Respiratory Irritation Analog Data (H335)[10]May cause irritation to the respiratory tract.
Carcinogenicity Furan Moiety[1][2]Suspected human carcinogen.
Hepatotoxicity Furan Moiety[3]Potential for liver damage through prolonged or repeated exposure.

The Hierarchy of Controls: Engineering First

Before any personal protective equipment is considered, engineering and administrative controls must be in place. PPE is the last line of defense.

  • Engineering Control: All handling of 2-(Furan-2-yl)-1-isopropylpiperidine, including weighing, transfers, and reactions, must be conducted inside a certified and properly functioning chemical fume hood.[11][12] Ventilation is a primary method for preventing exposure to flammable or toxic vapors.[12]

  • Administrative Controls: Access to areas where this compound is used should be restricted. All users must receive documented training on the specific hazards and handling procedures outlined in this guide.[13] Prohibit eating, drinking, and the application of cosmetics in the laboratory work area.[14]

Mandatory Personal Protective Equipment (PPE) Protocol

Based on the synthesized hazard assessment, a comprehensive PPE ensemble is required to create a barrier against all potential routes of exposure.

PPE ComponentSpecificationRationale and Causality
Body Protection Flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs.Protects against splashes and prevents contamination of personal clothing. Flame resistance is a precautionary measure given the flammability of many organic compounds.
Hand Protection Double-gloving: Inner glove of nitrile, outer glove of a material with broad chemical resistance (e.g., butyl rubber or laminate).Nitrile provides splash protection and tactility. The outer glove provides a more robust barrier against potential amine/solvent permeation. No single glove is perfect; double-gloving provides layered protection. Gloves must be inspected before use and changed immediately upon known or suspected contamination.
Eye Protection Indirectly vented, splash-proof chemical safety goggles meeting ANSI Z87.1 standards.Protects against splashes and vapors that can cause serious, irreversible eye damage.[10][15] Safety glasses are insufficient.
Face Protection Full-face shield worn over safety goggles.Required during procedures with a higher risk of splashes or energetic reactions (e.g., transfers of >50 mL, quenching reactions). Provides a secondary barrier for the face and neck.[16]
Respiratory Protection A NIOSH-approved respirator may be required for spill cleanup or if there is a risk of exceeding exposure limits.This is an administrative decision based on a risk assessment. For routine work in a fume hood, it is not required. For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[14]

Operational Workflow: A Step-by-Step Guide

Step 1: Pre-Operational Safety Checklist
  • Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble all necessary chemicals, equipment, and waste containers inside the fume hood.

  • Locate the nearest emergency eyewash station and safety shower.

  • Ensure you have the correct PPE and that it is in good condition.

  • Review the Safety Data Sheet (SDS) for all other reagents being used in the procedure.[15]

Step 2: PPE Donning Sequence

The sequence of donning PPE is critical to ensure a proper fit and avoid contamination.

G cluster_donning PPE Donning Workflow lab_coat 1. Lab Coat inner_gloves 2. Inner Gloves (Nitrile) lab_coat->inner_gloves goggles 3. Safety Goggles inner_gloves->goggles face_shield 4. Face Shield (if required) goggles->face_shield outer_gloves 5. Outer Gloves (Butyl/Laminate) face_shield->outer_gloves

Figure 1. Recommended sequence for donning PPE.
Step 3: Safe Handling
  • Conduct all work at least 6 inches inside the fume hood sash.[15]

  • Use compatible equipment (e.g., glass, PTFE). Avoid reactive materials like copper or its alloys.[14]

  • Keep all containers of the compound sealed when not in immediate use.[11][17]

  • In case of a small spill inside the hood, absorb it with an inert material (e.g., sand, vermiculite) and treat the resulting solid as hazardous waste.[18]

Step 4: Decontamination and PPE Doffing

The doffing sequence is designed to prevent cross-contamination from the potentially "hot" outer layers of PPE to your skin or the laboratory environment.

G cluster_doffing PPE Doffing & Disposal Workflow decontaminate 1. Decontaminate Outer Gloves (if necessary & safe) outer_gloves 2. Remove Outer Gloves decontaminate->outer_gloves face_shield 3. Remove Face Shield outer_gloves->face_shield solid_waste Solid Chemical Waste outer_gloves->solid_waste Dispose lab_coat 4. Remove Lab Coat face_shield->lab_coat goggles 5. Remove Safety Goggles lab_coat->goggles inner_gloves 6. Remove Inner Gloves goggles->inner_gloves wash_hands 7. Wash Hands Thoroughly inner_gloves->wash_hands inner_gloves->solid_waste Dispose glass_waste Glass Disposal

Figure 2. Sequence for doffing PPE to minimize contamination.
Step 5: Waste Disposal
  • Liquid Waste: Unused or waste solutions containing 2-(Furan-2-yl)-1-isopropylpiperidine must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not discharge to the sewer.[18][19]

  • Solid Waste: Contaminated solid materials (e.g., gloves, absorbent pads, filter paper) must be placed in a sealed, labeled solid hazardous waste container.[11][17]

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.[17][18]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.PubMed.
  • Furan in processed food: formation, toxicology and monitoring: a Review.Journal of Chemical Health Risks.
  • Toxicity and carcinogenity of furan in human diet.ResearchGate.
  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity.Grantome.
  • 2-(Furan-2-yl)piperidine | C9H13NO | CID 4715025.PubChem - NIH.
  • Toxicity and carcinogenicity of furan in human diet.Ellinika Hoaxes.
  • Safety data sheet - Furan.CPAChem.
  • SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine.FUJIFILM Wako Chemicals.
  • Safety Data Sheet: Piperidine.Carl ROTH.
  • What are the Health and Safety Guidelines for Using Amines?Amecha.
  • 4-Piperidinopiperidine Safety Information.Antibodies.com.
  • API Furan-2 Safety Data Sheet.Chemwatch.
  • Safety Data Sheet - Furan.MilliporeSigma.
  • SAFETY DATA SHEET - Furan (stabilized with BHT).TCI Chemicals.
  • SAFETY DATA SHEET - 2-n-Propylfuran.Fisher Scientific.
  • Furan - Safety Data Sheet.ChemicalBook.
  • Safety Data Sheet - 5-(FURAN-2-YL)FURAN-2-CARBALDEHYDE.CymitQuimica.
  • Safety Data Sheet: Piperidine.Carl ROTH.
  • What are the safety regulations for transporting piperidine?Biosynce.
  • Guidelines for Safe Laboratory Practices.NextGen Protocols.
  • PIPERIDINE FOR SYNTHESIS Safety Data Sheet.Loba Chemie.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.Amecha.
  • Working with Chemicals.Prudent Practices in the Laboratory - NCBI Bookshelf.
  • SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde.Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(5H)-Furanone.Fisher Scientific.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.American Chemistry Council.
  • 2 - Methylfuran - HP Safety Data Sheet.International Furan Chemicals BV.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。